molecular formula C9H8N4O2 B1330605 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid CAS No. 211942-53-9

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Cat. No.: B1330605
CAS No.: 211942-53-9
M. Wt: 204.19 g/mol
InChI Key: UIFGGGQNSDTGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methyltetrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-13-11-8(10-12-13)6-2-4-7(5-3-6)9(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFGGGQNSDTGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318931
Record name 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211942-53-9
Record name 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Molecular Design in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic physicochemical properties of a therapeutic candidate are paramount determinants of its ultimate clinical success. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, directly influencing its bioavailability, efficacy, and safety. 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid stands as a molecule of significant interest, embodying a strategic design that leverages the principle of bioisosterism.

The molecule incorporates two key pharmacophoric features: a benzoic acid moiety and an N-methylated tetrazole ring. The tetrazole ring, particularly a 5-substituted tetrazole, is a well-established bioisostere for a carboxylic acid group.[1] This substitution can enhance metabolic stability, improve lipophilicity, and modulate the acidity of the molecule, potentially overcoming some of the liabilities associated with carboxylic acids in drug candidates. The specific N2-methylation of the tetrazole ring further refines the electronic and steric properties of the heterocycle, distinguishing it from its N1-methylated counterpart and the parent 1H-tetrazole.

This guide provides a comprehensive overview of the key physicochemical properties of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. It is intended for researchers, medicinal chemists, and drug development professionals, offering not only an estimation of its core properties based on analogous structures but also detailing the rigorous, validated experimental protocols necessary for their definitive determination. Understanding these properties is a critical step in the rational design and development of drug candidates incorporating this important structural motif.

Molecular Structure and Core Chemical Information

  • IUPAC Name: 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

  • Molecular Formula: C₉H₈N₄O₂[2]

  • Molecular Weight: 204.19 g/mol [2]

  • CAS Number: 211942-53-9[2]

Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a multi-step process that requires careful control of regioselectivity during the methylation step. A plausible synthetic route is outlined below:

Step 1: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid

The initial step involves the [3+2] cycloaddition of an azide source with a nitrile. This is a widely used and robust method for the formation of 5-substituted tetrazoles.[3]

  • Reaction: 4-cyanobenzoic acid is reacted with sodium azide in the presence of a proton source, such as ammonium chloride, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Mechanism: The acid catalyst activates the nitrile group towards nucleophilic attack by the azide anion. Subsequent intramolecular cyclization and protonation yield the tetrazole ring.[1]

  • Work-up: The reaction mixture is typically cooled and then acidified, leading to the precipitation of the product, 4-(1H-tetrazol-5-yl)benzoic acid, which can be isolated by filtration.[3]

Step 2: Regioselective N-methylation

The alkylation of 5-substituted-1H-tetrazoles can produce a mixture of N1 and N2 isomers. Achieving high regioselectivity for the N2 position is a known challenge in synthetic chemistry.[4][5] Various methods have been developed to influence the site of alkylation, often favoring the N2 isomer under specific conditions.[6][7]

  • Proposed Reaction: The 4-(1H-tetrazol-5-yl)benzoic acid intermediate is reacted with a methylating agent. The choice of methylating agent and reaction conditions is crucial for favoring the formation of the desired N2-methyl isomer.

  • Rationale for Regioselectivity: The regioselectivity of tetrazole alkylation is a complex interplay of steric and electronic factors, as well as the nature of the alkylating agent and reaction mechanism (SN1 vs. SN2).[4][8] Certain methods, such as those employing specific catalysts or reaction conditions, have been shown to preferentially yield the 2,5-disubstituted tetrazole.[7]

  • Purification: Following the methylation reaction, a mixture of N1 and N2 isomers is likely to be formed. Careful purification, typically by chromatography (e.g., column chromatography or preparative HPLC), is essential to isolate the pure 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Physicochemical Properties: Estimation and Experimental Determination

The following sections detail the key physicochemical properties of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. Where experimental data is not available, estimations based on structurally related compounds are provided, alongside the gold-standard experimental protocols for their determination.

Acidity (pKa)

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid possesses a carboxylic acid group, which is the primary acidic center.

  • Estimated pKa: The pKa of benzoic acid is approximately 4.2.[4] The tetrazole moiety, being a bioisostere of a carboxylic acid, also exhibits acidity, with 5-phenyltetrazole having a predicted pKa of around 4.28. Given that the N-methylated tetrazole is generally less acidic than the parent 1H-tetrazole, the carboxylic acid group will be the dominant acidic site. Therefore, the pKa of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is estimated to be approximately 4.0 - 4.5 .

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound.[8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Methodology:

  • Preparation of Analyte Solution: A precise amount of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol for sparingly soluble compounds) to a known concentration (typically 1-10 mM).

  • Titration Setup: The analyte solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the analyte solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve sample in co-solvent (e.g., water/methanol) setup Calibrate pH meter and set up titration vessel prep_sample->setup prep_titrant Standardize 0.1 M NaOH titrant prep_titrant->setup titrate Add NaOH titrant incrementally setup->titrate record Record pH after each addition titrate->record Equilibrate record->titrate plot Plot pH vs. Titrant Volume record->plot find_ep Determine Equivalence Point (inflection point) plot->find_ep calc_pka pKa = pH at 1/2 Equivalence Volume find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. Poor aqueous solubility is a major hurdle in drug development.

  • Estimated Solubility: The presence of both a polar carboxylic acid group and a relatively nonpolar phenyl and methylated tetrazole system suggests that the solubility of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid will be pH-dependent and likely low in acidic to neutral media. The solubility is expected to increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Sample Preparation: An excess amount of solid 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: The resulting slurries are filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the measured concentration (e.g., in µg/mL or µM) at each pH.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid sample to pH buffers shake Agitate at constant temperature (24-48h) add_solid->shake separate Filter or centrifuge to separate solid shake->separate quantify Quantify concentration of supernatant by HPLC separate->quantify report Report solubility at each pH quantify->report

Caption: Workflow for solubility determination by the shake-flask method.

Thermal Properties (Melting Point)

The melting point is a key indicator of the purity of a crystalline solid and provides information about its crystal lattice energy. It is also an important parameter for various pharmaceutical manufacturing processes.

  • Estimated Melting Point: The melting point of 5-phenyltetrazole is approximately 216°C (with decomposition).[9] The addition of the carboxylic acid and methyl groups will alter the crystal packing and intermolecular forces. A reasonable estimate for the melting point of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid would be in the range of 200-230°C , likely with decomposition.

This is a classical and straightforward method for determining the melting range of a solid.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2°C per minute) near the melting range.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last crystal melts is recorded as the completion of melting. The result is reported as a melting range.

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more detailed thermal profile than the capillary method.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10°C/min) over a desired temperature range.

  • Data Acquisition: The DSC instrument records the differential heat flow as the sample is heated.

  • Data Analysis: The resulting thermogram shows endothermic (melting) and exothermic (crystallization, decomposition) events. The melting point is determined as the onset or peak of the melting endotherm. DSC can also provide information on the enthalpy of fusion, which is related to the crystallinity of the material.

Thermal_Analysis_Workflow cluster_capillary Capillary Method cluster_dsc DSC Method pack_cap Pack sample into capillary tube heat_obs Heat at controlled rate and observe melting pack_cap->heat_obs report_range Report melting range heat_obs->report_range prep_pan Seal weighed sample in DSC pan run_dsc Heat sample and reference at a programmed rate prep_pan->run_dsc analyze_thermo Analyze thermogram for melting endotherm run_dsc->analyze_thermo start Thermal Property Determination start->pack_cap start->prep_pan

Caption: Workflows for melting point determination.

Summary of Physicochemical Properties

PropertyEstimated ValueMethod for Determination
Molecular Weight 204.19 g/mol Mass Spectrometry
pKa ~ 4.0 - 4.5Potentiometric Titration
Aqueous Solubility pH-dependent, low in acidic mediaShake-Flask Method
Melting Point ~ 200 - 230 °C (with decomposition)Capillary Method / DSC
1H NMR Spectrum Data availableNuclear Magnetic Resonance Spectroscopy

Conclusion

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a molecule designed with key principles of medicinal chemistry in mind, particularly the use of the tetrazole moiety as a carboxylic acid bioisostere. Its physicochemical properties, such as pKa, aqueous solubility, and thermal stability, are critical to its potential as a drug candidate. This guide has provided estimations for these properties based on sound chemical principles and data from analogous structures. More importantly, it has outlined the detailed, industry-standard experimental protocols required for their definitive determination. The rigorous application of these methods will provide the crucial data needed to guide further drug discovery and development efforts involving this and related chemical scaffolds.

References

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(42), 20265-20272. [Link][4][5][6]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. [Link][7]

  • ResearchGate. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. [Link][8]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link][4]

  • Chemsrc. (2022, August 22). 5-Phenyl-1H-tetrazole | CAS#:18039-42-4. [Link][9]

  • ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link][1]

  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link][10]

Sources

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid CAS number 211942-53-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (CAS No. 211942-53-9)

Introduction

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, identified by CAS number 211942-53-9, is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors.[1][2] Structurally, it integrates a benzoic acid moiety with a methylated tetrazole ring. This unique combination makes it a valuable building block, or intermediate, in the synthesis of more complex molecules, particularly for drug discovery and development.[3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its application in synthetic chemistry. These properties dictate the conditions required for its reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 211942-53-9[2]
Molecular Formula C₉H₈N₄O₂[2][4]
Molecular Weight 204.19 g/mol [2]
IUPAC Name 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid[4]
Density 1.46 g/cm³[5]
Boiling Point 439.3ºC at 760 mmHg[5]
Flash Point 219.5ºC[5]

The presence of both a carboxylic acid group and a nitrogen-rich tetrazole ring imparts a degree of polarity to the molecule, influencing its solubility and reactivity. The methyl group on the tetrazole ring stabilizes this specific isomer (N-2 methylation), which is a critical consideration in its synthesis and subsequent use.

Synthesis and Mechanism

The synthesis of tetrazole-containing compounds, particularly aryl tetrazoles, often proceeds from corresponding nitrile precursors. The most common and industrially relevant method involves the [2+3] cycloaddition of an azide source to a nitrile.

General Synthetic Pathway

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid typically begins with 4-cyanobenzoic acid. The key transformation is the conversion of the cyano group into a tetrazole ring, followed by methylation.

Synthesis_Workflow A 4-Cyanobenzoic Acid B 4-(1H-tetrazol-5-yl)benzoic acid A->B  Sodium Azide (NaN3)  Tetrabutylammonium Bromide  105°C   C 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid B->C  Methylating Agent (e.g., DMS, MeI)  Base (e.g., K2CO3)   Safety_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures P1 Safety Glasses / Face Shield P2 Protective Gloves (e.g., Nitrile) P3 Lab Coat H1 Work in a well-ventilated area (Fume Hood) H2 Avoid generating dust H3 Wash hands thoroughly after handling

Sources

A Technical Guide to the Biological Activity of 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole heterocycle represents a privileged scaffold in modern medicinal chemistry, primarily owing to its unique physicochemical properties that allow it to serve as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This critical feature has led to its incorporation into a multitude of pharmacologically active agents across diverse therapeutic areas, including treatments for hypertension, diabetes, cancer, and infectious diseases.[1][3] This technical guide provides an in-depth exploration of the biological activities associated with derivatives of a specific, promising scaffold: 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. We will dissect the mechanistic basis for the observed activities, particularly in the context of cardiovascular disease, present detailed experimental workflows for synthesis and evaluation, and synthesize structure-activity relationship (SAR) insights to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for the creation of novel therapeutics.

The Tetrazole Moiety: A Bioisosteric Powerhouse in Drug Design

The strategic replacement of a chemical group with another that retains similar physical and chemical properties—a concept known as bioisosterism—is a cornerstone of rational drug design. The tetrazole ring is arguably one of the most successful bioisosteres for the carboxylic acid functional group.[1]

Causality Behind the Choice: Why replace a carboxyl group? While essential for interacting with many biological targets, the carboxylic acid moiety can present challenges, including rapid metabolism, poor oral bioavailability, and undesirable pKa properties. The 5-substituted tetrazole ring proficiently emulates the key features of a carboxylic acid:

  • Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to exist in an anionic state at physiological pH and engage in similar ionic interactions with receptor targets.[2]

  • Planarity and Electronic Distribution: Both groups possess a planar, delocalized electron system, enabling them to occupy similar spatial arrangements within a receptor's binding pocket.[1][2]

  • Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of the carboxylate.[3]

This substitution often enhances a molecule's pharmacokinetic profile, improving metabolic stability and membrane permeability, thereby transforming a promising lead compound into a viable drug candidate.[1]

Primary Biological Activity: Angiotensin II Receptor Antagonism

The most prominent and well-documented biological activity of benzoic acid derivatives featuring a tetrazole moiety is the antagonism of the Angiotensin II Type 1 (AT₁) receptor. These agents are a critical class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs).

A seminal example in this class, while structurally a biphenyl derivative, provides the foundational blueprint for this activity: Valsartan (2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid).[4][5] The core principle involves the tetrazole-bearing phenyl group mimicking the C-terminal carboxylate of Angiotensin II, enabling it to bind potently to the AT₁ receptor.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary effector peptide of this system, and its binding to the AT₁ receptor on vascular smooth muscle cells triggers a cascade of events leading to vasoconstriction, aldosterone release, and sodium retention—all of which elevate blood pressure.

ARBs, including derivatives of the tetrazolyl-benzoic acid scaffold, act as competitive antagonists at the AT₁ receptor. By occupying the binding site, they prevent Angiotensin II from exerting its hypertensive effects, leading to vasodilation and a reduction in blood pressure.[4][5]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE ACE (from Lungs) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ARB ARBs (e.g., Tetrazole Derivatives) ARB->AT1_Receptor BLOCKS

Caption: The RAAS pathway and the site of ARB intervention.

Structure-Activity Relationship (SAR) Insights

Studies on Valsartan and related analogs reveal key structural requirements for potent AT₁ receptor antagonism:

  • Acidic Group: An acidic moiety, typically the tetrazole ring (or a carboxylic acid), is essential for binding. It is believed to interact with a key lysine residue in the AT₁ receptor binding pocket.

  • Biphenyl Scaffold: The biphenyl structure acts as a rigid scaffold to correctly orient the acidic tetrazole and the lipophilic side chain.

  • Lipophilic Side Chain: An alkyl or similar lipophilic group is required to interact with a hydrophobic pocket within the receptor, contributing significantly to binding affinity.

SAR_Diagram cluster_0 Key Pharmacophoric Features for AT1 Antagonism Structure Acidic_Head Acidic Head (Tetrazole) - Essential for receptor binding - Mimics Ang-II C-terminus Linker Biphenyl Scaffold - Provides rigid orientation Lipophilic_Tail Lipophilic Tail - Interacts with hydrophobic pocket - Modulates potency

Caption: Core pharmacophore for AT1 receptor antagonists.

Emerging Biological Activities & Future Directions

While antihypertensive activity is the most established role, the versatility of the tetrazole scaffold suggests that derivatives of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid could be explored for a range of other therapeutic applications.[1][6]

Antioxidant Potential

Recent studies have demonstrated that ester derivatives of tetrazole-containing compounds, such as Valsartan, possess significant free radical scavenging properties.[4][5] In assays using DPPH (1,1-diphenyl-2-picrylhydrazyl), a stable free radical, these derivatives showed antioxidant potential comparable to or even exceeding that of standard antioxidants like ascorbic acid.[4] This dual-action—antihypertensive and antioxidant—is particularly valuable in treating cardiovascular diseases, where oxidative stress is a key pathological driver.

Antidiabetic Activity

The tetrazole moiety is a key fragment in many experimental antidiabetic agents targeting various mechanisms.[3] These include:

  • Peroxisome Proliferator-Activated Receptor (PPARγ) Agonists: Some tetrazole derivatives act as potent PPARγ agonists, a mechanism shared with the glitazone class of drugs, leading to improved insulin sensitivity.[3]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs enhances insulin secretion by preventing the breakdown of incretin hormones.

  • Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors: Novel tetrazole-containing n-glycosides have been designed as SGLT2 inhibitors, demonstrating potent hypoglycemic activity in animal models.[2][7]

Antimicrobial and Anticancer Activity

Fusing the tetrazole moiety with other pharmacophores has yielded compounds with substantial inhibitory activity against bacterial, fungal, and cancer cell lines.[1] The mechanisms often involve the inhibition of DNA replication or protein synthesis.[1] This suggests that novel derivatives of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid could be synthesized and screened for these activities.

Quantitative Data Summary

The following table summarizes the biological activity of representative tetrazole derivatives from cited literature.

Compound ClassTarget/AssayResult (IC₅₀ / % Inhibition)Therapeutic PotentialReference
Valsartan Ester DerivativesAntihypertensive (in vivo)Significant blood pressure loweringHypertension[5]
Valsartan Ester DerivativesAntioxidant (DPPH Assay)High free radical scavenging potentialOxidative Stress[4]
Valsartan Ester DerivativesUrease InhibitionModerate to good IC₅₀ valuesH. pylori infection[5]
1,5-Diaryl-substituted tetrazolesCOX-2 InhibitionIC₅₀ = 2.0 µM (lead compound)Anti-inflammatory[2]
Tetrazole-bearing N-glycosidesSGLT2 Inhibition (in vivo)77.0% blood glucose reduction (lead)Type 2 Diabetes[2][7]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols described herein are self-validating systems. The causality behind experimental choices is to provide a clear and logical path from synthesis to biological validation.

Workflow: From Synthesis to Biological Evaluation

workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start 4-Cyanobenzoic Acid Cycloaddition [2+3] Cycloaddition (with Sodium Azide) Start->Cycloaddition Core 4-(1H-tetrazol-5-yl)benzoic acid Cycloaddition->Core Alkylation N-Alkylation / Esterification (Creation of Derivatives) Core->Alkylation Purification Purification & Characterization (HPLC, NMR, MS) Alkylation->Purification In_Vitro In Vitro Screening - AT1 Receptor Binding - DPPH Antioxidant Assay - Enzyme Inhibition Purification->In_Vitro Test Compounds SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo In Vivo Testing (Lead Compounds) - Antihypertensive Models SAR->In_Vivo Data Data Analysis & Reporting In_Vivo->Data

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid via [2+3] Cycloaddition

This protocol describes the foundational step for creating the tetrazole ring from a nitrile precursor, a versatile and widely used method.[6][8]

Rationale: This cycloaddition reaction is an efficient method for forming the high-nitrogen tetrazole heterocycle. Tetrabutylammonium bromide is used as a phase-transfer catalyst to facilitate the reaction between the organic nitrile and the inorganic azide.

Step-by-Step Methodology:

  • Reaction Setup: To a sealable reaction vial, add 4-cyanobenzoic acid (1.0 eq.), sodium azide (1.2 eq.), and tetrabutylammonium bromide (1.2 eq.).[8]

  • Solvent Addition: Add an appropriate solvent, such as N,N-Dimethylformamide (DMF) or water.

  • Heating: Securely cap the vial and heat the reaction mixture to 105-120 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with deionized water.

    • Acidify the aqueous solution to pH ~3 using 1 M HCl.[8]

    • If a precipitate forms, collect the solid product by vacuum filtration.

    • If no precipitate forms, perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4-(1H-tetrazol-5-yl)benzoic acid.

Protocol 2: In Vitro Antioxidant Screening (DPPH Radical Scavenging Assay)

This protocol provides a rapid and reliable method to assess the antioxidant or radical-scavenging potential of the synthesized derivatives.[4]

Rationale: The DPPH radical has a deep violet color due to its unpaired electron. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add varying concentrations of the test compounds (and positive control) to the wells to achieve a final desired concentration range.

    • Include a blank well containing only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance in the presence of the test compound.

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

Derivatives of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid are members of a therapeutically significant class of compounds. Their well-established role as Angiotensin II receptor antagonists for treating hypertension is just the beginning. The inherent properties of the tetrazole moiety as a carboxylic acid bioisostere, combined with emerging evidence of antioxidant, antidiabetic, and antimicrobial activities, position this scaffold as a highly versatile platform for future drug discovery. The experimental protocols and SAR insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize novel derivatives, unlocking the full therapeutic potential of this remarkable chemical entity.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH.
  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC.
  • Biologically active compounds and drugs in the tetrazole series - ResearchG
  • Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses - Guidechem.
  • Tetrazolium Compounds: Synthesis and Applic
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar.
  • Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher.
  • 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID - ChemicalBook.

Sources

A Technical Guide to the Therapeutic Targets of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Though not found in nature, its unique physicochemical properties have cemented its role as a "privileged" scaffold in drug design[1][2]. This guide provides an in-depth exploration of the therapeutic targets of tetrazole-containing compounds. We will dissect the established mechanisms of action, delve into emerging therapeutic landscapes, and provide robust, field-proven experimental protocols for target identification and validation. The narrative is structured to deliver not just information, but a causal understanding of why tetrazoles are selected and how their targets are prosecuted, ensuring a blend of technical accuracy and practical insight for the drug development professional.

The Tetrazole Moiety: A Bioisostere of Unparalleled Versatility

The enduring success of the tetrazole ring in drug discovery is primarily attributed to its function as a superior bioisosteric replacement for the carboxylic acid group.[3] Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological effects.[4] The tetrazole ring mimics the acidity and planar nature of a carboxylic acid, allowing it to form crucial ionic and hydrogen bond interactions with biological targets.[5]

However, it offers several distinct advantages that often translate to a superior pharmacological profile:

  • Enhanced Metabolic Stability: Carboxylic acids are often susceptible to rapid metabolic breakdown in the liver.[6] The tetrazole ring is significantly more resistant to such metabolic transformations, leading to a longer drug half-life and improved efficacy.[5][6]

  • Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption of a drug candidate.[7][5]

  • Comparable Acidity: With a pKa typically in the range of 4.5-5.0, 1H-tetrazoles exist in their ionized form at physiological pH, perfectly mimicking the charge state of carboxylic acids required for receptor binding.[8][9]

These properties are not merely theoretical; they have been leveraged to create blockbuster drugs and a plethora of investigational compounds across a wide spectrum of diseases.[6][10]

Comparative Physicochemical Properties
PropertyCarboxylic Acid Group (-COOH)1H-Tetrazole RingAdvantage of Tetrazole
pKa ~4.0 - 5.0~4.5 - 5.1Comparable acidity ensures similar ionic interactions with targets.[5][8]
Metabolic Fate Susceptible to glucuronidation, potentially forming reactive metabolites.[5]More resistant to metabolic degradation; N-glucuronides are stable.[5][6]Improved metabolic stability and longer half-life.
Lipophilicity (Anion) LowerHigher (up to 10-fold)Enhanced membrane permeability and oral bioavailability.[5]
Geometry PlanarPlanarMimics the spatial requirements of the carboxylate group for binding.

Established Therapeutic Targets: Pillars of Tetrazole Pharmacology

The versatility of the tetrazole scaffold is evident in the diverse range of therapeutic targets it has successfully engaged. At least 22 FDA-approved drugs incorporate this moiety, demonstrating varied mechanisms of action.[1]

Angiotensin II Type 1 (AT₁) Receptor: The "Sartan" Story

The most prominent success story for tetrazole-based drugs is the class of Angiotensin II Receptor Blockers (ARBs), or "sartans," used to treat hypertension.[4][10] These drugs, including Losartan and Valsartan, are cornerstones of cardiovascular medicine.[4][6]

  • Mechanism of Action: ARBs selectively block the AT₁ receptor, preventing the potent vasoconstrictor Angiotensin II from binding. This action inhibits the downstream signaling cascade that leads to increased blood pressure. The tetrazole moiety is critical for the high-affinity binding to the AT₁ receptor.[4][5]

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT₁ Receptor AngiotensinII->AT1R Binds Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction Activates ARBs ARBs (e.g., Losartan) (Tetrazole-Containing) ARBs->AT1R Blocks

Caption: The Renin-Angiotensin System and the site of action for ARBs.

Enzymes: A Broad Spectrum of Inhibition

Tetrazole derivatives have proven to be effective inhibitors of a wide array of enzymes implicated in various diseases.

  • Carbonic Anhydrases: Recently, the tetrazole group has been identified as a novel zinc-binding warhead for inhibiting carbonic anhydrases, metalloenzymes involved in various physiological processes.[11][12] This opens new avenues for developing inhibitors beyond the classic sulfonamides.[11]

  • Cyclooxygenase-2 (COX-2): In the realm of anti-inflammatory drugs, tetrazole-containing compounds have been designed as selective COX-2 inhibitors.[13] By incorporating the tetrazole ring as a bioisostere of the carboxylic acid found in traditional NSAIDs, researchers aim to reduce the gastrointestinal side effects associated with COX-1 inhibition.[13]

  • β-Lactamases: In the fight against antibiotic resistance, tetrazole derivatives are being explored as inhibitors of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics.[14]

  • Dipeptidyl Peptidase-4 (DPP-4): Tetrazole-containing compounds are investigated as inhibitors of DPP-4 for the treatment of type 2 diabetes.[15] DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which help regulate blood sugar levels.

Emerging Therapeutic Landscapes for Tetrazole Compounds

Research into tetrazole chemistry is continuously unveiling new therapeutic possibilities, pushing the boundaries of their application.

Anticancer Agents

The tetrazole scaffold is increasingly recognized for its potential in oncology.[16][17] Tetrazole derivatives have been designed to target various hallmarks of cancer by:

  • Inhibiting key enzymes involved in cancer cell proliferation.[3]

  • Disrupting DNA replication and protein synthesis in tumor cells.[8][9]

  • Inducing oxidative stress selectively in cancer cells.[8][18]

  • Serving as ligands in metal-based coordination compounds with antineoplastic properties.[16][17]

Neurodegenerative Diseases

The complexity of neurodegenerative disorders like Alzheimer's disease necessitates multi-target therapeutic strategies.[19] Tetrazole derivatives are emerging as promising candidates due to their ability to modulate multiple pathways.[20][21] Key targets include:

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy to manage the symptoms of Alzheimer's.[22] Several tetrazole derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[23][24]

  • β-secretase (BACE-1): Inhibiting BACE-1 is a disease-modifying approach aimed at reducing the production of amyloid-β peptides, a hallmark of Alzheimer's.[24]

  • Other Kinases and Receptors: Tetrazoles are also being investigated for their ability to inhibit enzymes like GSK-3β and modulate receptors like NMDA, which are implicated in neurodegeneration.[20]

Metabolic Diseases

Beyond DPP-4, tetrazoles are being evaluated against a host of targets relevant to type 2 diabetes and metabolic syndrome.[15] These include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Agonists for these nuclear receptors are crucial in regulating glucose and lipid metabolism.

  • Protein Tyrosine Phosphatase 1B (PTP1B): An important negative regulator of insulin signaling.

  • Aldose Reductase (AR): Inhibition can prevent diabetic complications.

  • Fructose-1,6-bisphosphatase (FBPase): A key enzyme in gluconeogenesis.[15]

Experimental Workflows: From Hit Identification to Target Validation

The journey of a tetrazole compound from a library to a clinical candidate involves rigorous experimental validation. As a Senior Application Scientist, I emphasize a multi-pronged, self-validating approach to build confidence in a drug-target interaction.

Target Identification and Initial Hit Validation

Target_ID_Workflow cluster_0 In Silico / High-Throughput Screening cluster_1 Primary Validation cluster_2 Secondary & Orthogonal Validation cluster_3 Lead Optimization VirtualScreen Virtual Screening (Docking, Pharmacophore) BiochemAssay Biochemical Assay (e.g., Enzyme Inhibition, IC₅₀) VirtualScreen->BiochemAssay HTS High-Throughput Screening (HTS) HTS->BiochemAssay BiophysAssay Biophysical Assay (SPR, ITC, DSF) Confirms Direct Binding BiochemAssay->BiophysAssay Validate Hit CellAssay Cell-Based Assay (Target Engagement, Phenotype) Confirms Cellular Activity BiochemAssay->CellAssay Validate Hit LeadOp Structure-Activity Relationship (SAR) & Lead Optimization BiophysAssay->LeadOp Confirm Target CellAssay->LeadOp Confirm Target

Caption: A robust workflow for hit validation and target confirmation.

Detailed Experimental Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a framework for determining the potency of a tetrazole compound against a target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a tetrazole compound.

Materials:

  • Target enzyme (purified)

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength, and cofactors)

  • Tetrazole test compound (dissolved in DMSO, serial dilutions prepared)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • 384-well microplates

Procedure:

  • Prepare Reagents: Dilute enzyme and substrate to their final working concentrations in assay buffer. Prepare a serial dilution series of the tetrazole compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Setup:

    • Add 2 µL of the compound dilution (or DMSO for controls) to the wells of the microplate.

    • Add 20 µL of the enzyme solution to each well.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 20 µL of the substrate solution to each well to start the enzymatic reaction.

  • Read Plate: Immediately begin kinetic reading of the plate in the microplate reader at the appropriate wavelength for a set duration (e.g., 10-20 minutes). The signal change (e.g., absorbance, fluorescence) corresponds to product formation.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: Set the average rate of the negative control (DMSO) as 100% activity and the positive control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Trustworthiness Check: The inclusion of positive and negative controls is critical. The Z'-factor for the assay should be calculated to ensure it is robust and suitable for screening (a Z' > 0.5 is considered excellent).

Protocol: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

This biophysical technique provides label-free, real-time data on binding kinetics and affinity, serving as an essential orthogonal validation method.[25]

Objective: To confirm direct binding of the tetrazole compound to the target protein and determine the association (kₐ), dissociation (kₔ), and equilibrium dissociation (K₋) constants.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Target protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Tetrazole compound series (in running buffer with matched DMSO concentration)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using an injection of EDC/NHS mixture.

    • Inject the target protein over the activated surface. The protein will covalently couple to the chip via its primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Inject a series of concentrations of the tetrazole compound over both the target and reference flow cells.

    • Monitor the change in response units (RU) over time. The association phase occurs during injection, and the dissociation phase occurs when the buffer flows over the chip after the injection ends.

    • Between each compound injection, regenerate the chip surface with a specific buffer (e.g., low pH glycine) to remove all bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Globally fit the resulting sensorgrams (RU vs. time) from the different compound concentrations to a binding model (e.g., 1:1 Langmuir binding).

    • This fitting process will yield the kinetic constants (kₐ and kₔ). The affinity constant (K₋) is calculated as kₔ/kₐ.

Expertise Insight: SPR is invaluable because it confirms a direct physical interaction, ruling out artifacts from biochemical assays like assay interference. It provides rich kinetic data that can help differentiate between compounds with similar potencies (IC₅₀) but different binding mechanisms.

Conclusion and Future Perspectives

The tetrazole ring is a testament to the power of rational drug design. Its ability to act as a metabolically stable and highly effective bioisostere for the carboxylic acid group has secured its place in the medicinal chemist's toolbox.[7][6] From the well-trodden ground of cardiovascular disease to the challenging frontiers of oncology and neurodegeneration, tetrazole-containing compounds continue to demonstrate remarkable therapeutic potential.[6][16][20]

The future of tetrazole research will likely focus on their application in multi-target drug discovery and in tackling complex diseases where modulating multiple pathways is necessary for efficacy.[19] As our understanding of disease biology deepens, the unique electronic and structural properties of the tetrazole ring will undoubtedly be harnessed to design the next generation of innovative therapeutics. The robust validation workflows outlined in this guide provide a reliable framework for researchers to confidently identify and prosecute these novel therapeutic targets.

References

  • Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link]

  • Frontiers. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]

  • PubMed. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents. [Link]

  • Bentham Science Publishers. (2017). Tetrazole Derivatives as Promising Anticancer Agents. [Link]

  • ACS Publications. (n.d.). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. [Link]

  • ResearchGate. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

  • PubMed. (2024). Tetrazoles: A multi-potent motif in drug design. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrazole: A Versatile Bioisostere in Drug Design. [Link]

  • IntechOpen. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. [Link]

  • springerprofessional.de. (n.d.). Pharmacological Significance of Triazoles and Tetrazoles in Neurodegenerative Disease: An Overview. [Link]

  • Bentham Science Publisher. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. [Link]

  • Taylor & Francis Online. (n.d.). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. [Link]

  • ResearchGate. (2023). Tetrazole derivatives in the management of neurological disorders: Recent advances on synthesis and pharmacological aspects. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Antimicrobial and β-Lactamase Enzyme Inhibition Activity of Some New Tetrazole Containing Maleamic and Phthaleamic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • VinIf. (2022). Design, synthesis and evaluation of bio-activities of new multifunctional tetrazole derivatives for treatment of Alzheimer's disease. [Link]

  • ResearchGate. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • VNU Journal of Science. (2024). Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold. [Link]

  • National Center for Biotechnology Information. (2025). Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease. [Link]

  • National Genomics Data Center. (n.d.). Validation guidelines for drug-target prediction methods. [Link]

  • ResearchGate. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. [Link]

  • MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]

  • PubMed. (2024). Tetrazole derivatives in the management of neurological disorders: Recent advances on synthesis and pharmacological aspects. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]

  • Bentham Science Publishers. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

  • ResearchGate. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

  • ResearchGate. (2012). How to experimentally validate drug-target interactions?. [Link]

  • ResearchGate. (2024). Drugs in the Tetrazole Series. [Link]

  • Bentham Science Publisher. (n.d.). Tetrazoles: Synthesis and Biological Activity. [Link]

  • MDPI. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

  • ResearchGate. (2019). Tetrazoles for biomedicine. [Link]

  • National Center for Biotechnology Information. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. [Link]

Sources

The Strategic Deployment of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid as a strategic fragment in contemporary drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific rationale, practical applications, and experimental considerations for leveraging this valuable chemical entity. We will explore its role as a carboxylic acid bioisostere, its synthesis and physicochemical properties, and its application in fragment-based screening campaigns.

The Tetrazole Moiety: A Privileged Bioisostere in Medicinal Chemistry

The successful journey of a drug candidate is intricately linked to its physicochemical and pharmacokinetic properties. A common challenge in drug design is the presence of a carboxylic acid group. While often crucial for target engagement, its acidic nature can lead to poor membrane permeability, rapid metabolism, and potential toxicity.[1][2] Bioisosteric replacement, the substitution of a functional group with another that has similar physical and chemical properties, is a powerful strategy to mitigate these issues.[3]

The 5-substituted-1H-tetrazole ring has emerged as a premier bioisostere for the carboxylic acid moiety.[4] This is due to several key advantages:

  • Comparable Acidity: The tetrazole ring exhibits a pKa in the range of 4.5-4.9, closely mimicking that of a carboxylic acid (pKa ≈ 4.2-4.5). This allows it to maintain similar ionic interactions with biological targets.

  • Enhanced Lipophilicity: By replacing the carboxylic acid with a tetrazole, the overall lipophilicity of the molecule is generally increased. This can lead to improved cell permeability and oral bioavailability.

  • Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation pathways that target carboxylic acids, leading to a longer half-life in vivo.[3]

  • Favorable Spatial Arrangement: The tetrazole ring presents its acidic proton at a different vector compared to a carboxylic acid, which can sometimes lead to more optimal interactions within a binding pocket.

The subject of this guide, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, incorporates this privileged tetrazole scaffold. The additional benzoic acid moiety provides a versatile handle for further chemical elaboration, making it an ideal fragment for screening and subsequent optimization. The methylation of the tetrazole ring, specifically at the N2 position, is a critical feature that influences its properties and will be discussed in detail.

Physicochemical Properties of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

PropertyPredicted/Estimated ValueSignificance in Drug Discovery
Molecular Weight 204.19 g/mol Adheres to the "Rule of Three" for fragment-based discovery (MW < 300 Da), ensuring it is small enough to explore binding pockets efficiently.
Predicted XlogP 1.3Indicates a moderate level of lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[5]
pKa (Tetrazole) ~4.5 - 4.9 (estimated)The N-H acidity is comparable to a carboxylic acid, allowing it to act as a hydrogen bond donor or participate in ionic interactions.
pKa (Benzoic Acid) ~4.2 (estimated)The carboxylic acid group provides a secondary acidic site and a point for chemical modification.
Aqueous Solubility Moderate (estimated)The presence of two acidic protons and the tetrazole ring suggests reasonable aqueous solubility, which is crucial for biophysical screening assays.[6]

It is important to note that while the tetrazole moiety increases lipophilicity compared to a carboxylic acid, it does not always guarantee higher permeability. The increased number of nitrogen atoms can lead to a higher desolvation penalty, which can counteract the benefits of increased lipophilicity.[1][2] Experimental validation of these properties is a critical first step in any screening campaign.

Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

The synthesis of the title compound is a multi-step process that requires careful control of regioselectivity during the methylation step. A general and reliable synthetic pathway is outlined below.

Step 1: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid

The first step involves the [3+2] cycloaddition of an azide source with a nitrile. A well-established and safe method utilizes sodium azide and a zinc catalyst in an aqueous medium.[7]

Protocol:

  • To a solution of 4-cyanobenzoic acid (1 equivalent) in water, add sodium azide (1.2 equivalents) and zinc bromide (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3.

  • The product, 4-(1H-tetrazol-5-yl)benzoic acid, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis_Step1 reactant1 4-Cyanobenzoic Acid product 4-(1H-tetrazol-5-yl)benzoic acid reactant1->product Reflux in H2O reactant2 NaN3, ZnBr2

Caption: Synthesis of the 1H-tetrazole precursor.

Step 2: Regioselective N-methylation

The methylation of 5-substituted-1H-tetrazoles can result in a mixture of N1 and N2 isomers. Achieving high regioselectivity for the desired N2 isomer is crucial. Several methods have been reported for the regioselective N-alkylation of tetrazoles.[8][9][10] An environmentally friendly approach utilizes dimethyl carbonate (DMC) as the methylating agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.[11]

Protocol:

  • Suspend 4-(1H-tetrazol-5-yl)benzoic acid (1 equivalent) and DABCO (0.1-0.2 equivalents) in dimethyl carbonate.

  • Heat the mixture to a temperature of 120-140 °C in a sealed vessel.

  • Monitor the reaction for the formation of the desired product and the disappearance of the starting material.

  • After completion, cool the reaction mixture and remove the excess dimethyl carbonate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Synthesis_Step2 reactant1 4-(1H-tetrazol-5-yl)benzoic acid product 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid reactant1->product Heat reactant2 Dimethyl Carbonate (DMC), DABCO

Caption: Regioselective N2-methylation of the tetrazole ring.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful approach for the identification of novel lead compounds. FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target.[12][13] These initial "hits" typically have weak binding affinities but serve as excellent starting points for optimization into potent drug candidates.

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is an exemplary fragment due to its adherence to the "Rule of Three" and its inherent chemical functionality.

Fragment Library Design and Screening

This fragment can be included in a general-purpose fragment library or a more focused library targeting proteins with known or suspected carboxylic acid binding sites. Commercial fragment libraries are available from various suppliers and can be screened to identify hits.[12][13][14][15]

A typical FBDD workflow involving a fragment like 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is depicted below.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Fragment Library Screening (e.g., NMR, SPR, MST) Hit_ID Hit Identification Screening->Hit_ID Validation Orthogonal Biophysical Methods (e.g., ITC, X-ray Crystallography) Hit_ID->Validation SAR Structure-Activity Relationship (SAR) - Fragment Growing - Fragment Linking Validation->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for fragment-based drug discovery.

Experimental Protocols for Hit Identification and Validation

Several biophysical techniques are employed to detect the weak interactions between fragments and their target proteins.

NMR is a powerful tool for fragment screening. Ligand-observed NMR experiments such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are commonly used to identify binders from a mixture of compounds. Protein-observed NMR, such as 2D ¹H-¹⁵N HSQC, can be used to map the binding site of the fragment on the protein surface.

Protocol for STD-NMR Screening:

  • Prepare a stock solution of the fragment (or a mixture of fragments) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

  • Prepare a sample of the target protein (typically 10-50 µM) in the same deuterated buffer.

  • Acquire a reference ¹H NMR spectrum of the fragment(s) in the absence of the protein.

  • Add the protein to the fragment solution and acquire an STD-NMR spectrum. This involves selective saturation of the protein resonances followed by a delay to allow for saturation transfer to any bound ligands.

  • A difference spectrum is generated by subtracting the off-resonance spectrum from the on-resonance spectrum. Signals present in the difference spectrum correspond to fragments that bind to the protein.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.

Protocol for SPR Screening:

  • Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling).

  • Prepare a series of dilutions of the fragment in a running buffer.

  • Inject the fragment solutions over the sensor surface and monitor the change in the response units (RU).

  • A concentration-dependent increase in RU indicates binding.

  • The binding affinity (KD) can be determined by analyzing the steady-state or kinetic binding data.

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

Protocol for ITC Validation:

  • Place the target protein (typically 10-50 µM) in the sample cell of the calorimeter.

  • Load a concentrated solution of the fragment (typically 10-20 times the protein concentration) into the injection syringe.

  • Perform a series of small injections of the fragment into the protein solution.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit like 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is identified and validated, the next phase is to optimize it into a more potent lead compound. This is typically achieved through two main strategies:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein. The benzoic acid moiety of the title fragment is an ideal point for such modifications.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, higher-affinity molecule.

Structure-activity relationship (SAR) studies are crucial during this phase to guide the chemical modifications.[16][17][18][19] For example, in the development of G protein-coupled receptor-35 (GPR35) agonists, the introduction of a tetrazole group was found to significantly increase the potency of the compounds.[16][17] Further modifications to the molecule, guided by SAR, led to the identification of highly potent agonists.

Conclusion

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid represents a highly valuable and strategically designed fragment for modern drug discovery. Its properties as a carboxylic acid bioisostere, coupled with its adherence to the principles of fragment-based drug design, make it a powerful tool for identifying novel starting points for drug development programs. A thorough understanding of its synthesis, physicochemical properties, and the appropriate biophysical screening techniques is essential for its successful application. This guide provides the foundational knowledge and practical considerations for researchers to effectively utilize this and similar tetrazole-containing fragments in their quest for new therapeutics.

References

  • Saikia, R. A., & Dutta, A. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 10183–10192. [Link]

  • Zhang, Y., et al. (2018). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 9(5), 422–427. [Link]

  • PubChem. (n.d.). 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photo-induced coupling reactions of tetrazoles with carboxylic acids in aqueous solution: application in protein labelling. Retrieved from [Link]

  • Saikia, R. A., & Dutta, A. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 10183–10192. [Link]

  • ResearchGate. (n.d.). Tetrazole synthesis from nitriles. Retrieved from [Link]

  • Zhang, Y., et al. (2018). SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 9(5), 422–427. [Link]

  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive analysis of commercial fragment libraries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Comprehensive analysis of commercial fragment libraries. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. Retrieved from [Link]

  • Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • PubChem. (n.d.). 4-{[({3-[2-(4-Methoxybenzyl)-2h-Tetrazol-5-Yl]phenyl}carbonyl)amino]methyl}benzoic Acid. Retrieved from [Link]

  • The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. Retrieved from [Link]

  • SpectraBase. (n.d.). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological activities importance of Tetrazole derivatives. Retrieved from [Link]

  • Wiley Online Library. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

  • PubChem. (n.d.). 4-((5-(2-(4-chlorobenzylcarbamoyl)pyridin-4-yl)-2H-tetrazol-2-yl)methyl)benzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

  • PubChem. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Retrieved from [Link]

  • PubMed. (n.d.). N-methyl-thio-tetrazole inhibition of the gamma carboxylation of glutamic acid: possible mechanism for antibiotic-associated hypoprothrombinaemia. Retrieved from [Link]

  • PubMed. (n.d.). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Methylphenyl)-1H-tetrazole. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. Retrieved from [Link]

Sources

solubility of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Comprehensive Solubility Profiling of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Foreword

In modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation and ultimate clinical efficacy are built. Among these properties, solubility stands as a paramount gatekeeper, dictating bioavailability, manufacturability, and the overall therapeutic potential of an active pharmaceutical ingredient (API). This guide focuses on 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, a molecule of significant interest due to its structural motifs—a carboxylic acid and a tetrazole ring. The tetrazole group is frequently employed in medicinal chemistry as a bioisostere for the carboxylic acid moiety, offering similar acidity but with altered metabolic stability and lipophilicity.[1][2] The presence of both groups on a single scaffold presents a unique and instructive case for solubility characterization.

This document is designed for researchers, medicinal chemists, and formulation scientists. It eschews a rigid template in favor of a logical, science-first narrative. We will not simply present data; we will deconstruct the why behind the experimental design, building a self-validating framework for the complete solubility assessment of this compound, from theoretical prediction to rigorous experimental confirmation.

Theoretical Framework: Predicting the Solubility Behavior of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Before any flask is shaken, a robust theoretical analysis based on the molecular structure is essential. This allows us to anticipate the compound's behavior, design efficient experiments, and intelligently interpret the resulting data.

Physicochemical Property Analysis

The structure of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (MW: 204.19 g/mol , Formula: C₉H₈N₄O₂) reveals two key ionizable protons, making it a weak dibasic acid.[3][4]

  • Carboxylic Acid Group (-COOH): This is a classic acidic functional group. The pKa of benzoic acid is approximately 4.2. The presence of the electron-withdrawing tetrazole ring on the phenyl group is expected to slightly lower this pKa, making the carboxyl proton more acidic.[5]

  • Tetrazole Ring (C-N₄-H): The N-H proton on a tetrazole ring is also acidic. Tetrazoles are often used as isosteres for carboxylic acids precisely because their pKa values are in a similar range, typically between 4.5 and 4.9.[1] This acidity arises from the stability of the resulting conjugate base, where the negative charge is delocalized across the four nitrogen atoms of the aromatic ring.

The ionization state of a drug is a critical determinant of its solubility, permeability, and absorption.[6] As weak acids, both functional groups will exist predominantly in their non-ionized, less water-soluble forms at low pH. As the pH increases, they will deprotonate to their ionized, more water-soluble conjugate base forms.[7][8][9]

The Critical Impact of pH on Solubility

The relationship between pH, pKa, and solubility for an ionizable compound is described by the Henderson-Hasselbalch equation. For a weak acid (HA), the solubility (S) at a given pH is a combination of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form (A⁻).

The total solubility (S) can be expressed as: S = S₀ + [A⁻] = S₀ (1 + 10^(pH - pKa))

Given that 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid has two acidic pKa values, its pH-solubility profile will exhibit a significant increase in solubility as the pH rises above each pKa. The solubility will be lowest at a pH well below both pKa values (e.g., pH 1-2) and will increase substantially in the physiological pH range and beyond.[10][11]

G cluster_0 Low pH (pH < pKa1) cluster_1 Increasing pH (pH > pKa) low_ph Predominantly Non-Ionized (Neutral Form) HA-R-HB low_sol Low Aqueous Solubility (Intrinsic Solubility, S₀) low_ph->low_sol Governs solubility high_ph Deprotonation Occurs (Ionized Forms) A⁻-R-HB and A⁻-R-B⁻ low_ph->high_ph Add Base (Increase pH) high_ph->low_ph Add Acid (Decrease pH) high_sol High Aqueous Solubility (S > S₀) high_ph->high_sol Governs solubility caption Logical relationship between pH and the solubility of an acidic compound.

Caption: Logical relationship between pH and the solubility of an acidic compound.

Rationale for Solvent Selection

To build a comprehensive profile, solubility should be assessed in a variety of solvents that represent different polarity and hydrogen bonding capabilities. Based on the structure, which contains a polar carboxylic acid, a polar tetrazole ring, and a moderately nonpolar phenyl ring, we can make initial predictions:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to have moderate to good solubility, especially at pH values where the compound is ionized. Hydrogen bonding with the -COOH and tetrazole groups will be significant.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely to be good solvents. They can accept hydrogen bonds and have high dipole moments, which will solvate the polar regions of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be very low. The polar functional groups will dominate, making the molecule incompatible with nonpolar environments.

Experimental Design for Rigorous Solubility Determination

A robust experimental plan is crucial for generating reliable and reproducible data. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, which is recommended by regulatory agencies like the WHO and FDA for Biopharmaceutics Classification System (BCS) studies.[12][13][14][15][16]

Caption: Experimental workflow for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to determine the thermodynamic solubility of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in various aqueous buffers and organic solvents.

2.1.1 Materials and Equipment

  • 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (API, purity >99%)

  • HPLC-grade organic solvents (Methanol, Ethanol, Acetonitrile, DMSO, etc.)

  • Reagents for buffer preparation (HCl, NaOH, KH₂PO₄, Sodium Acetate)

  • Volumetric flasks, pipettes, and glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1°C for BCS assessment)[15]

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Calibrated pH meter

  • Validated HPLC-UV system

2.1.2 Preparation of Aqueous Buffers Prepare the following buffers as recommended by WHO/ICH guidelines for biowaiver studies.[14][16]

  • pH 1.2: 0.1 N HCl or Simulated Gastric Fluid (without enzymes).

  • pH 4.5: Acetate buffer.

  • pH 6.8: Phosphate buffer or Simulated Intestinal Fluid (without enzymes). Self-Validation Check: Verify the pH of each buffer before and after the experiment to ensure no significant drift occurred.[15]

2.1.3 Experimental Procedure

  • Addition of API: Add an excess amount of the API to a glass vial (e.g., 5-10 mg). The key is to ensure that solid material remains undissolved at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the chosen solvent or buffer (e.g., 1-2 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C for general data, 37°C for biopharmaceutical relevance). Agitate for a sufficient duration to reach equilibrium. A 48-72 hour period is often required, though a preliminary time-to-equilibrium study is recommended.[12]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 15 minutes at 10,000 x g) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method. Analyze the sample using the validated HPLC-UV method.

  • Replicates: Perform each solubility determination in at least triplicate to ensure precision.[15]

Protocol: HPLC-UV Method for Quantification

An accurate analytical method is the cornerstone of reliable solubility data. HPLC is preferred for its specificity and sensitivity.[17]

2.2.1 Instrumentation and Conditions

  • HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio must be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning a standard solution of the API to find the wavelength of maximum absorbance (λ_max).

  • Injection Volume: 10 µL.

2.2.2 Method Validation

  • Calibration Curve: Prepare a series of standard solutions of the API of known concentrations in the mobile phase. Inject each standard and plot the peak area versus concentration.

  • Linearity: The calibration curve should exhibit a linear relationship with a correlation coefficient (r²) > 0.999.[17]

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure accuracy (% recovery within 98-102%) and precision (%RSD < 2.0%).[17]

Data Presentation and Interpretation

Organizing the quantitative data into clear, comparative tables is essential for analysis.

Quantitative Solubility Data Summary

Table 1: Equilibrium Solubility of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid at 37°C

Solvent/BufferpH (post-equilibration)Mean Solubility (mg/mL)Std. Dev.Solubility Classification (USP)[18]
0.1 N HCl1.2Experimental Value± Valuee.g., Sparingly soluble
Acetate Buffer4.5Experimental Value± Valuee.g., Soluble
Phosphate Buffer6.8Experimental Value± Valuee.g., Freely soluble
Water~7.0Experimental Value± Valuee.g., Freely soluble
MethanolN/AExperimental Value± Valuee.g., Very soluble
EthanolN/AExperimental Value± Valuee.g., Very soluble
AcetonitrileN/AExperimental Value± Valuee.g., Soluble
DMSON/AExperimental Value± Valuee.g., Very soluble
Interpreting the Results

The experimental data should be compared against the initial theoretical predictions.

  • pH-Solubility Profile: Plot the solubility in aqueous buffers (in log scale) against pH. The resulting curve should clearly show a low-solubility plateau at low pH (S₀) and sharp increases in solubility as the pH crosses the pKa values of the carboxylic acid and tetrazole groups.

  • Solvent Effects: The solubility in organic solvents will provide insight into the solvation mechanisms. High solubility in DMSO and other polar aprotic solvents would confirm the importance of the compound's polar nature. Low solubility in nonpolar solvents would validate the predictions.

  • BCS Classification: The lowest measured solubility over the pH range of 1.2–6.8 is used to classify the drug substance. A drug is considered "highly soluble" if the highest single therapeutic dose can dissolve in 250 mL of aqueous media across this pH range.[15][18][19] This experimental data is the definitive factor for this classification.

Conclusion

The solubility of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a complex interplay between its molecular structure and the properties of the surrounding medium. Its behavior is dominated by its two acidic centers, leading to a pronounced pH-dependent solubility profile that is critical for oral drug development. By employing a systematic approach grounded in physicochemical theory and executed with validated, robust experimental methods like the shake-flask protocol, researchers can generate the high-quality data necessary to guide formulation strategies, predict in vivo performance, and accelerate the journey from bench to clinic. This guide provides the comprehensive framework necessary to achieve that goal with scientific integrity and confidence.

References

  • BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare.
  • Dependence of Solubility on pH: Videos & Practice Problems. (n.d.). Pearson.
  • pH and Solubility. (n.d.). Fiveable.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy.
  • 17.6 pH Effects on Solubility. (n.d.). Chad's Prep®.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
  • How does pH affect solubility? (n.d.). askIITians.
  • M9 Biopharmaceutics Classification System- Based Biowaivers. (n.d.). FDA.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). MDPI.
  • 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid | C9H8N4O2 | CID 333944. (n.d.). PubChem - NIH.
  • pKa Ka data factors affecting Acidic reactions of carboxylic acids. (n.d.). doc brown.
  • 4-(2-Methyl-2H-tetrazol-5-yl)-benzoic acid | CAS 211942-53-9. (n.d.). SCBT.
  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC - NIH.
  • ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013).
  • Tetrazoles as carboxylic acid isosteres: chemistry and biology. (2013). OUCI.
  • A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)benzoic Acid Quantification. (n.d.). Benchchem.

Sources

The Uricosuric Agent 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid (Lesinurad): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is the primary pathogenic driver of gout, a debilitating inflammatory arthritis. The renal urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) are key proteins in the reabsorption of uric acid in the proximal tubules of the kidneys. Their inhibition presents a compelling therapeutic strategy for the management of hyperuricemia. This technical guide provides an in-depth exploration of the mechanism of action of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, a compound known clinically as Lesinurad. We will dissect its molecular interactions with URAT1 and OAT4, detail the validated experimental protocols for its characterization, and provide insights into the causality behind the experimental designs that have elucidated its function. This guide is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and nephrology.

Introduction: The Rationale for Targeting Renal Urate Transport

Gout is precipitated by the deposition of monosodium urate crystals in joints and soft tissues, a direct consequence of sustained hyperuricemia. While the overproduction of uric acid can contribute, the majority of hyperuricemia cases stem from the inefficient renal excretion of urate.[1] The kidneys play a crucial role in maintaining urate homeostasis, with a delicate balance of glomerular filtration, tubular reabsorption, and secretion. The reabsorption phase is predominantly mediated by urate-anion exchangers located on the apical membrane of proximal tubule cells.

Among these, URAT1 (encoded by the SLC22A12 gene) and OAT4 (encoded by the SLC22A11 gene) are of paramount importance.[2][3] URAT1 is responsible for the bulk of uric acid reabsorption from the renal tubular lumen.[1] OAT4 also contributes to urate reabsorption and has been implicated in diuretic-induced hyperuricemia.[4][5] Consequently, the inhibition of these transporters is a validated strategy to increase the fractional excretion of uric acid (FEUA), thereby lowering serum uric acid (sUA) levels.[6] 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Lesinurad) was developed as a selective uric acid reabsorption inhibitor (SURI) to address this therapeutic need.[7]

Molecular Mechanism of Action: A Dual Inhibition Strategy

Lesinurad exerts its uricosuric effect by selectively inhibiting URAT1 and OAT4.[3][4] This dual-inhibitory action provides a comprehensive blockade of apical urate reabsorption in the proximal tubule.

Interaction with Urate Transporter 1 (URAT1)

Cryo-electron microscopy (cryo-EM) studies have provided atomic-level insights into the binding of Lesinurad to human URAT1.[8][9] Lesinurad binds within the central cavity of URAT1, occupying the urate binding site and thereby acting as a competitive inhibitor.[8] The binding is characterized by a network of hydrophobic and π-π stacking interactions with key amino acid residues.

Key interacting residues include:

  • Phenylalanine 365 (F365): This residue is crucial for high-affinity binding. Site-directed mutagenesis studies have shown that replacing F365 with tyrosine (as found in rodent URAT1) significantly reduces Lesinurad's inhibitory potency.[10]

  • Methionine 214 (M214): Contributes to the hydrophobic pocket that accommodates the naphthalene ring of Lesinurad.[9][11]

  • Other aromatic residues: A "phenylalanine cage" stabilizes the naphthalene moiety of Lesinurad within the binding pocket.[8]

By binding to the inward-facing conformation of URAT1, Lesinurad effectively locks the transporter in a state that is incompetent for urate transport, thus preventing the reabsorption of uric acid from the tubular lumen back into the bloodstream.[9][12]

Interaction with Organic Anion Transporter 4 (OAT4)

Lesinurad also demonstrates potent inhibition of OAT4.[2][6] While the precise atomic-level interactions with OAT4 have been less extensively characterized than those with URAT1, functional assays confirm its inhibitory activity. The inhibition of OAT4 is particularly relevant in the context of diuretic-induced hyperuricemia, where this transporter plays a significant role.[4][5]

The following Graphviz diagram illustrates the signaling pathway of renal urate handling and the points of inhibition by Lesinurad.

G cluster_renal_tubule Renal Proximal Tubule cluster_apical cluster_basolateral lumen Tubular Lumen (Urine) cell Proximal Tubule Cell lumen->cell Uric Acid URAT1 URAT1 lumen->URAT1 Reabsorption OAT4 OAT4 lumen->OAT4 Reabsorption blood Bloodstream cell->blood Uric Acid GLUT9 GLUT9 cell->GLUT9 URAT1->cell OAT4->cell GLUT9->blood Efflux lesinurad Lesinurad (4-(2-methyl-2H-tetrazol-5-yl)benzoic acid) lesinurad->URAT1 Inhibition lesinurad->OAT4 Inhibition

Renal urate transport and Lesinurad's points of inhibition.

Experimental Characterization: A Self-Validating Approach

The elucidation of Lesinurad's mechanism of action relies on a suite of robust and validated in vitro assays. The causality behind the selection of these experimental systems is rooted in the need to model the physiological environment of the renal proximal tubule and to ensure the specificity and potency of the compound.

Rationale for Experimental System Selection

Human Embryonic Kidney 293 (HEK293) cells are the workhorse for studying transporter function for several key reasons:[3][13]

  • Human Origin: As a human cell line, it provides a relevant genetic background for expressing human transporter proteins.

  • High Transfection Efficiency: HEK293 cells are readily transfected with plasmids encoding the transporter of interest, allowing for the creation of stable cell lines with high levels of transporter expression.[1]

  • Low Endogenous Transporter Expression: Wild-type HEK293 cells have low levels of endogenous urate transporters, providing a clean background for studying the function of the exogenously expressed transporter.[1]

This system allows for the direct assessment of a compound's effect on a specific transporter in a controlled environment.

Core Experimental Protocol: [¹⁴C]-Uric Acid Uptake Assay

The cornerstone for evaluating URAT1 and OAT4 inhibition is the radiolabeled substrate uptake assay. This method directly measures the function of the transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1 or OAT4.

Materials:

  • HEK293 cells stably expressing human URAT1 or OAT4.

  • Mock-transfected HEK293 cells (for background determination).

  • [¹⁴C]-Uric acid.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Cell lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation fluid and counter.

  • Test compound (Lesinurad) and positive control (e.g., Benzbromarone).

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293-URAT1, HEK293-OAT4, and mock-transfected HEK293 cells in appropriate media.

    • Seed cells into 24-well plates at a density of 2 x 10⁵ cells per well and grow to a confluent monolayer (typically 24-48 hours).[14]

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and positive control in HBSS. The final solvent concentration (e.g., DMSO) should be kept constant and low (≤0.5%).[14]

    • Prepare the uptake solution containing a fixed concentration of [¹⁴C]-uric acid (e.g., 20 µM) in HBSS.[14]

  • Inhibition Assay:

    • Aspirate the culture medium from the cell monolayers.

    • Wash the cells twice with pre-warmed (37°C) HBSS.[14]

    • Add 200 µL of the appropriate compound dilution (or vehicle control) to each well and pre-incubate for 10-15 minutes at 37°C.[14][15]

    • Initiate the transport reaction by adding 200 µL of the [¹⁴C]-uric acid uptake solution to each well.

    • Incubate for a predetermined time within the linear range of uptake (e.g., 5 minutes) at 37°C.[14]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the uptake solution.

    • Immediately wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.[14]

    • Lyse the cells by adding 300 µL of cell lysis buffer and incubating for 30 minutes at room temperature.[14]

  • Quantification and Data Analysis:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control, after subtracting the background uptake from the mock-transfected cells.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Self-Validating System:

This protocol incorporates several elements to ensure its validity:

  • Mock-transfected cells: These serve as a crucial negative control to determine the non-specific binding and passive diffusion of [¹⁴C]-uric acid, allowing for the calculation of transporter-specific uptake.

  • Positive control: A known inhibitor (e.g., Benzbromarone) is run in parallel to confirm that the assay is responsive to inhibition.

  • Linear range of uptake: The incubation time is optimized to be within the initial linear phase of transport to ensure that the measured uptake rate is a true reflection of the transporter's activity.

  • Protein normalization: In parallel wells, total protein content can be measured to normalize the radioactivity counts, accounting for any variations in cell number between wells.

The following diagram outlines the experimental workflow for the [¹⁴C]-uric acid uptake assay.

G start Start step1 Seed HEK293-URAT1/OAT4 and Mock Cells in 24-well Plates start->step1 step2 Culture to Confluency (24-48 hours) step1->step2 step3 Wash Cells with Pre-warmed HBSS step2->step3 step4 Pre-incubate with Test Compound/Control (10-15 min, 37°C) step3->step4 step5 Initiate Uptake with [¹⁴C]-Uric Acid (5 min, 37°C) step4->step5 step6 Terminate Uptake and Wash with Ice-cold HBSS step5->step6 step7 Lyse Cells step6->step7 step8 Measure Radioactivity (Scintillation Counting) step7->step8 step9 Data Analysis: - Background Subtraction - Calculate % Inhibition - Determine IC50 step8->step9 end End step9->end

Workflow for the [¹⁴C]-Uric Acid Uptake Inhibition Assay.
Quantitative Data Summary

The in vitro inhibitory potency of Lesinurad against its primary targets has been well-characterized.

TransporterIC50 (µM)Reference CompoundIC50 (µM)
URAT1 7.3[5]Benzbromarone0.28[14]
OAT4 3.7[5]Probenecid>100[2]

Note: IC50 values can vary between studies depending on the specific assay conditions.

Structure-Activity Relationship (SAR) and Preclinical Development

The development of Lesinurad was guided by structure-activity relationship studies aimed at optimizing potency and selectivity while minimizing off-target effects. The core structure, featuring a tetrazolylbenzoic acid moiety, was identified as a key pharmacophore for URAT1 inhibition. Modifications to the substituents on the naphthalene ring and the triazole ring were explored to enhance binding affinity and improve pharmacokinetic properties.[16]

Preclinical toxicology studies were conducted in rats and cynomolgus monkeys.[10] The primary target organs for toxicity were identified as the kidney and gastrointestinal tract at high doses.[10] These studies were essential for determining the no-observed-adverse-effect level (NOAEL) and for establishing a safe starting dose for human clinical trials.[10]

Clinical Significance and Conclusion

The targeted inhibition of URAT1 and OAT4 by 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Lesinurad) represents a significant advancement in the management of hyperuricemia associated with gout. Clinical trials have demonstrated that Lesinurad, when used in combination with a xanthine oxidase inhibitor, effectively lowers serum uric acid levels and helps more patients achieve their target sUA goals.[7][17]

This in-depth technical guide has elucidated the molecular mechanism of action of Lesinurad, from its specific interactions with URAT1 to the robust experimental protocols used for its characterization. The causality behind the experimental design, rooted in the principles of physiological relevance and self-validation, provides a framework for the continued investigation of novel uricosuric agents. A thorough understanding of the mechanism of action of compounds like Lesinurad is paramount for the rational design of next-generation therapies for gout and other hyperuricemic conditions.

References

  • U.S. Food and Drug Administration. (2015). Pharmacology and Toxicology Secondary Review for NDA 207988. Available at: [Link].

  • Scott, L. J. (2016). Lesinurad: A Review in Hyperuricaemia of Gout. Drugs, 76(11), 1123–1132.
  • Wu, C., Zhang, C., Jin, S., Wang, J. J., Dai, A., Xu, J., ... & Xu, H. E. (2025). Transport mechanism and structural pharmacology of human urate transporter URAT1.
  • Suo, Y., et al. (2025).
  • Suo, Y., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs.
  • Guo, Y., et al. (2025). Molecular mechanism of drug inhibition of URAT1.
  • Miner, J. N., et al. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis research & therapy, 18(1), 214.
  • Therapeutic Goods Administration. (2016). Australian Public Assessment Report for lesinurad. Available at: [Link].

  • Stiburkova, B., et al. (2017).
  • van der Meer, L. S., et al. (2024).
  • Simmons, H. (2019). HEK293 Cells: Applications and Advantages. News-Medical.Net. Available at: [Link].

  • Miner, J. N., et al. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis research & therapy, 18(1), 1-11.
  • PubChem. Lesinurad. Available at: [Link].

  • Singh, J. A., & Akhras, K. S. (2016). Lesinurad: A significant advancement or just another addition to existing therapies of gout?.
  • Chen, X., et al. (2025).
  • Ali, A., et al. (2018). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Scientific reports, 8(1), 1-11.
  • Saag, K. G., et al. (2014). Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2). ACR Meeting Abstracts.
  • Shen, Z., et al. (2016). Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males.
  • BioIVT. OAT4 (SLC22A11) Transporter Assay. Available at: [Link].

  • Wang, Y., et al. (2022). Design, synthesis and activity evaluation of novel lesinurad analogues containing thienopyrimidinone or pyridine substructure as human urate transporter 1 inhibitors. European Journal of Medicinal Chemistry, 244, 114816.
  • Pahwa, S., et al. (2021).
  • Suo, Y., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. PubMed Central.
  • Dalbeth, N., et al. (2017). Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial.
  • Saag, K. G., et al. (2017). Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study).
  • Scott, L. J. (2016). Lesinurad: First Global Approval. Drugs, 76(3), 403-409.
  • Perez-Ruiz, F., & Dalbeth, N. (2017). Lesinurad: what the nephrologist should know. Clinical Kidney Journal, 10(3), 353-358.
  • U.S. Food and Drug Administration. (2015). ZURAMPIC (lesinurad) tablets, for oral use. Available at: [Link].

Sources

Spectroscopic Characterization of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the underlying principles for their interpretation and the methodologies for their acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

A. Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. For this molecule, we anticipate four distinct signals.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 12.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. Its position can be concentration-dependent and it is exchangeable with D₂O.
~8.2 - 8.0Doublet2HAr-H (ortho to -COOH)The aromatic protons ortho to the electron-withdrawing carboxylic acid group are deshielded and are expected to appear as a doublet due to coupling with the adjacent meta protons.
~7.8 - 7.6Doublet2HAr-H (ortho to tetrazole)The aromatic protons ortho to the tetrazole ring will also be deshielded, though potentially to a slightly lesser extent than those ortho to the carboxylic acid. They will appear as a doublet due to coupling with the neighboring protons.
~4.4Singlet3H-CH₃The methyl protons on the tetrazole ring are in a relatively shielded environment and will appear as a sharp singlet as there are no adjacent protons to couple with. The chemical shift is influenced by the aromatic nature of the tetrazole ring.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and to observe the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution. This is typically an automated process on modern spectrometers.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-15 ppm).

    • Apply a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 16-64 scans are usually adequate.

    • Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum to obtain pure absorption peaks.

    • Baseline correct the spectrum to ensure a flat baseline.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Logical Workflow for ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms insert_tube Insert Sample into Spectrometer add_tms->insert_tube lock_shim Lock and Shim insert_tube->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire Data (FID) setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Peaks phase_baseline->integrate reference Reference to TMS integrate->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for obtaining a high-resolution ¹H NMR spectrum.

B. Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon environments in the molecule. Due to the molecule's symmetry, some carbon atoms are chemically equivalent.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)AssignmentRationale
~167-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms.[4][5][6]
~164C-tetrazoleThe carbon atom within the tetrazole ring is also significantly deshielded due to the attached nitrogen atoms.
~138Ar-C (ipso to -COOH)The aromatic carbon directly attached to the carboxylic acid group.
~131Ar-C (ortho to -COOH)The two equivalent aromatic carbons ortho to the carboxylic acid.
~129Ar-C (ortho to tetrazole)The two equivalent aromatic carbons ortho to the tetrazole ring.
~126Ar-C (ipso to tetrazole)The aromatic carbon directly attached to the tetrazole ring.
~39-CH₃The methyl carbon attached to the tetrazole ring is in a relatively shielded environment.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation:

    • A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Use approximately 20-50 mg of the compound dissolved in ~0.7 mL of a deuterated solvent.

  • Instrument Setup:

    • The setup is similar to ¹H NMR, involving insertion of the sample, locking, and shimming.

  • Data Acquisition:

    • A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

    • The spectral width should be set to encompass all expected carbon signals (e.g., 0-200 ppm).

    • A significantly larger number of scans is required compared to ¹H NMR, often ranging from several hundred to several thousand, to achieve an adequate signal-to-noise ratio.

    • A relaxation delay is used to allow for the typically longer T₁ relaxation times of quaternary carbons.

  • Data Processing:

    • The processing steps are analogous to those for ¹H NMR: Fourier transform, phasing, baseline correction, and referencing to TMS.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid will be characterized by absorptions corresponding to the carboxylic acid, the aromatic ring, and the tetrazole moiety.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300 - 2500Broad-COOHO-H stretch
~1700Strong-COOHC=O stretch
~1600, ~1475MediumAromatic RingC=C stretches
~1300Medium-COOHC-O stretch
1200 - 900MediumTetrazole RingRing vibrations (N=N, C=N stretches)
~900 - 675StrongAromatic RingC-H out-of-plane bending

Causality Behind Key Absorptions:

  • Broad O-H Stretch: The broadness of the carboxylic acid O-H stretch is a hallmark feature resulting from extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.

  • Strong C=O Stretch: The carbonyl group possesses a large dipole moment, leading to a strong absorption band. Its position around 1700 cm⁻¹ is characteristic of an aromatic carboxylic acid.

  • Aromatic and Tetrazole Ring Vibrations: The multiple bands in the fingerprint region (below 1500 cm⁻¹) arise from the complex vibrational modes of the aromatic and tetrazole rings, providing a unique fingerprint for the molecule.

Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum. The instrument automatically subtracts the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.

    • Identify and label the major absorption peaks.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data

Based on the molecular formula C₉H₈N₄O₂, the exact mass is 204.0647.[7] High-resolution mass spectrometry (HRMS) should be able to confirm this with high accuracy.

Expected m/z Values (Predicted)

m/zIonRationale
205.0720[M+H]⁺The protonated molecular ion, commonly observed in electrospray ionization (ESI) in positive ion mode.[7]
227.0539[M+Na]⁺The sodium adduct of the molecular ion, also common in ESI.[7]
203.0574[M-H]⁻The deprotonated molecular ion, expected in ESI in negative ion mode due to the acidic proton.[7]
187.0619[M+H-H₂O]⁺Loss of water from the protonated molecular ion, a common fragmentation for carboxylic acids.[7]
159.0668[M+H-H₂O-CO]⁺Subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ ion.

Fragmentation Pathway Visualization

G M_H [M+H]⁺ m/z = 205.0720 M_H_H2O [M+H-H₂O]⁺ m/z = 187.0619 M_H->M_H_H2O - H₂O M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z = 159.0668 M_H_H2O->M_H_H2O_CO - CO

Sources

Methodological & Application

use of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed exploration of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, a versatile chemical scaffold for the development of advanced probes in proteomics research. We will delve into its core chemical principles and provide practical, field-proven protocols for its application in photoaffinity labeling and activity-based protein profiling, aimed at empowering researchers in target identification and drug development.

Introduction: A Multifunctional Scaffold for Chemical Proteomics

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a compound of significant interest in chemical biology and proteomics. Its structure uniquely combines two key chemical features: a photo-activatable tetrazole ring and a versatile carboxylic acid handle. This combination makes it an ideal starting point for the synthesis of sophisticated chemical probes designed to investigate protein interactions, identify drug targets, and profile enzyme activity directly within complex biological systems.

The tetrazole moiety serves as a latent reactive group. Upon irradiation with UV light, it predictably fragments to generate a highly reactive intermediate capable of forming covalent bonds with nearby proteins.[1][2] The carboxylic acid provides a convenient and chemically robust site for conjugation, allowing researchers to attach molecules of interest, such as known drugs, uncharacterized bioactive compounds, fluorescent dyes, or affinity tags like biotin. These characteristics position 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid as a powerful tool for addressing fundamental questions in drug discovery and molecular biology.

Core Principle: Photo-Inducible Covalent Labeling

The utility of the tetrazole ring in proteomics stems from its ability to undergo a photo-inducible cyclo-reversion. When exposed to UV light (typically around 300-310 nm), the tetrazole ring releases a molecule of nitrogen gas (N₂). This process generates a short-lived but highly reactive nitrile imine intermediate.[2]

This nitrile imine is a powerful electrophile that does not pre-exist in biological systems, ensuring its reactivity is temporally controlled by the application of light. It can rapidly react with a wide range of nucleophilic amino acid side chains (e.g., lysine, glutamate, aspartate) or even insert into C-H bonds on proteins, resulting in a stable, covalent crosslink between the probe and the target protein.[1][2] This "photoclick chemistry" provides exceptional spatiotemporal resolution for capturing transient biological interactions.[3][4]

G cluster_0 Photoactivation & Reaction Tetrazole 4-(2-methyl-2H-tetrazol-5-yl)-R (Probe Precursor) UV_light UV Light (~300 nm) N2 N₂ Gas (Released) Intermediate Reactive Nitrile Imine (Short-lived Intermediate) UV_light->Intermediate - N₂ Protein Target Protein (with Nucleophilic Residues) Intermediate->Protein Covalent Bond Formation (Crosslinking) Product Covalently Labeled Protein (Stable Adduct)

Caption: Photoactivation of a tetrazole-based probe to form a reactive nitrile imine for covalent protein labeling.

Application I: Photoaffinity Labeling for Drug Target Deconvolution

One of the most powerful applications of this scaffold is in photoaffinity labeling (PAL), a cornerstone technique for identifying the cellular targets of a drug or bioactive small molecule. By attaching the molecule of interest to the 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid core, a specific photo-probe is created. This probe retains the binding affinity of the parent molecule but can be permanently crosslinked to its protein target upon UV irradiation.

Experimental Workflow: Target ID using a Tetrazole-Biotin Probe

This protocol outlines a general workflow for identifying the target of a hypothetical small molecule inhibitor, "Inhibitor-X," using a probe synthesized from 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

G step1 Step 1: Probe Synthesis Couple Inhibitor-X and Biotin-Linker to tetrazole-benzoic acid step2 Step 2: Incubation Add probe to cell lysate or live cells. Allow binding to target protein. step1->step2 step3 Step 3: UV Crosslinking Irradiate with UV light (~300 nm) to form covalent probe-target bond. step2->step3 step4 Step 4: Enrichment Lyse cells (if needed). Add streptavidin beads to capture biotinylated protein complexes. step3->step4 step5 Step 5: Elution & Digestion Wash beads to remove non-specific binders. Elute and digest proteins into peptides. step4->step5 step6 Step 6: LC-MS/MS Analysis Identify and quantify proteins by mass spectrometry. step5->step6 result Result Enriched proteins are identified as candidate targets of Inhibitor-X. step6->result

Caption: Workflow for Photoaffinity Labeling (PAL) and target identification.

Detailed Protocol: PAL for Target Identification

1. Probe Synthesis (Conceptual)

  • Objective: To synthesize Inhibitor-X-Linker-Biotin-Tetrazole probe.

  • Method: The carboxylic acid of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is the primary reaction site.

    • Activate the carboxylic acid using a standard coupling agent (e.g., EDC/NHS).

    • React the activated ester with an amino-PEG-biotin linker to form a stable amide bond.

    • The other end of the linker is functionalized to conjugate with "Inhibitor-X". The exact chemistry depends on the functional groups available on Inhibitor-X. This modular synthesis allows for flexibility in linker length and composition.

2. Proteome Incubation

  • Materials: Cell lysate or intact cells, tetrazole probe, DMSO, PBS.

  • Procedure:

    • Prepare the proteome: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Determine protein concentration using a BCA assay.

    • Dilute the tetrazole probe in DMSO to create a 100X stock solution.

    • Add the probe to the cell lysate (final concentration typically 1-10 µM). For live cells, add the probe to the culture medium.

    • Incubate for 30-60 minutes at 4°C (for lysate) or 37°C (for live cells) to allow the probe to bind its target(s).

    • Causality: This step is critical for allowing the probe to reach equilibrium with its binding partners. Incubation time may need optimization.

3. UV Photo-Crosslinking

  • Materials: UV lamp (300-310 nm), quartz plate or petri dish.

  • Procedure:

    • Place the sample on a quartz plate on ice to minimize heat-induced damage.

    • Irradiate with a handheld UV lamp for 2-15 minutes.[5]

    • Trustworthiness: It is crucial to run a negative control sample that is not exposed to UV light. The absence of enrichment in this control confirms that pull-down is dependent on covalent crosslinking. A competition control, where the lysate is pre-incubated with an excess of free "Inhibitor-X" before adding the probe, is also essential to validate binding specificity.

4. Affinity Enrichment

  • Materials: Streptavidin-coated magnetic beads, wash buffers.

  • Procedure:

    • Add pre-washed streptavidin beads to the crosslinked lysate.

    • Incubate for 1 hour at 4°C with rotation to capture the biotinylated probe-protein complexes.

    • Use a magnetic rack to pellet the beads. Discard the supernatant.

    • Wash the beads extensively (e.g., 3x with 1% SDS in PBS, 3x with PBS) to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry

  • Procedure:

    • Resuspend the washed beads in a digestion buffer containing urea.

    • Reduce (DTT), alkylate (iodoacetamide), and digest the captured proteins overnight with trypsin.

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by LC-MS/MS. Proteins that are significantly enriched in the UV-treated sample compared to controls are identified as high-confidence targets of "Inhibitor-X".

Application II: Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to profile the functional state of entire enzyme families.[6][7] A probe based on 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid can be designed to function as a photo-activatable Activity-Based Probe (ABP). Here, the benzoic acid portion can be modified to mimic an enzyme's substrate or a covalent inhibitor's recognition element, directing the probe to the active site of a specific enzyme class. The tetrazole acts as the photo-inducible "warhead."

Experimental Workflow: Competitive ABPP for Drug Selectivity Profiling

This workflow is designed to assess which enzymes are engaged by an unlabeled drug candidate in a complex proteome.

G step1 Step 1: Proteome Treatment Incubate proteome samples with either vehicle (DMSO) or test inhibitor. step2 Step 2: Probe Labeling Add a broad-coverage, fluorescent tetrazole-based ABP to all samples. step1->step2 step3 Step 3: Photoactivation Irradiate all samples with UV light to covalently label active enzyme sites. step2->step3 step4 Step 4: Analysis Separate proteins by SDS-PAGE. Visualize labeled proteins via in-gel fluorescence scanning. step3->step4 result Result Proteins with reduced fluorescence in the inhibitor lane are targets of the drug. step4->result

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Competitive ABPP

1. Probe Design and Synthesis

  • Objective: Create a fluorescent, photo-activatable ABP.

  • Method: Couple a fluorescent dye (e.g., a TAMRA or BODIPY derivative with an amine linker) to the carboxylic acid of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid via EDC/NHS chemistry. The resulting probe has broad reactivity, as the benzoyl moiety can be recognized by various enzyme classes.

2. Proteome Treatment and Labeling

  • Materials: Cell lysate, test inhibitor, DMSO, fluorescent tetrazole-ABP.

  • Procedure:

    • Aliquot equal amounts of cell lysate into two tubes.

    • To one tube, add the test inhibitor (e.g., to a final concentration of 1 µM). To the other, add an equal volume of vehicle (DMSO).

    • Incubate for 30 minutes at room temperature to allow the inhibitor to bind its targets.

    • Causality: This pre-incubation step ensures that the inhibitor occupies the active sites of its targets, thereby blocking them from subsequent labeling by the ABP.

    • Add the fluorescent tetrazole-ABP to both tubes (final concentration typically 0.5-1 µM).

    • Incubate for another 15 minutes.

3. Photo-Labeling and Visualization

  • Procedure:

    • Irradiate both samples with UV light (~300 nm) for 5-10 minutes on ice as described in the PAL protocol.

    • Quench the reaction by adding 4X SDS-PAGE loading buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Scan the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc) at the appropriate excitation/emission wavelengths for the chosen fluorophore.

    • Self-Validation: The DMSO-treated lane will show a fluorescent banding pattern representing all active proteins labeled by the ABP. In the inhibitor-treated lane, protein bands corresponding to targets of the drug will show a significant reduction in fluorescence intensity, providing a direct visual readout of target engagement and selectivity.

Data Summary and Key Considerations

FeatureApplication in Photoaffinity Labeling (PAL)Application in Activity-Based Protein Profiling (ABPP)
Probe Design Tetrazole + Linker + Bioactive Molecule + Reporter (e.g., Biotin)Tetrazole + Recognition Moiety + Reporter (e.g., Fluorophore)
Objective Identify unknown protein targets of a specific molecule.Profile the activity state of enzymes; assess drug selectivity.
Typical Readout Mass SpectrometryIn-gel Fluorescence / Mass Spectrometry
Key Control No UV irradiation; competition with excess free ligand.Vehicle (DMSO) control; no UV irradiation.

Critical Experimental Considerations:

  • UV Wavelength and Duration: Use the lowest effective energy and shortest time possible to minimize protein damage and non-specific crosslinking. 300-310 nm is generally effective for tetrazoles.[2][5]

  • Probe Concentration: Use the lowest concentration that gives a robust signal to minimize off-target labeling.

  • Linker Chemistry: The choice of linker in PAL probes is crucial. It should be long enough to avoid steric hindrance but not so long that it promotes non-specific interactions.

  • Bioorthogonality: While the nitrile imine is highly reactive, its reaction is confined by the initial non-covalent binding of the probe, lending specificity to the labeling.[1]

Conclusion

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is not merely a chemical reagent but a strategic platform for constructing sophisticated tools to probe the proteome. Its inherent photo-reactivity, combined with a synthetically tractable conjugation handle, allows for the rational design of probes for both targeted identification and global activity profiling. The protocols and principles outlined here provide a robust framework for researchers to leverage this scaffold, enabling the capture of transient protein interactions and accelerating the discovery of novel therapeutic targets and drug candidates.

References

  • Yao, S. Q., et al. (2016). Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. Angewandte Chemie International Edition, 55(5), 2002-2006. [Link][1]

  • D'Este, E., et al. (2020). Photoinduced Porcine Gelatin Cross-Linking by Homobi- and Homotrifunctional Tetrazoles. Gels, 6(4), 38. [Link][2]

  • Al-Sanea, M. M., et al. (2023). Tetrazole-Based Probe: A New Frontier for Scalable, Selective Peroxynitrite Sensing in Cells. ChemRxiv. [Link][8]

  • Kang, D., et al. (2017). Tetrazine ligation for chemical proteomics. Proteome Science, 15, 15. [Link][9]

  • Al-Sanea, M. M., et al. (2023). Tetrazole-Based Probe: A New Frontier for Scalable, Selective Peroxynitrite Sensing in Cells. ResearchGate. [Link][10]

  • Lin, Q., et al. (2010). A bioorthogonal chemistry strategy for probing protein lipidation in live cells. Molecular BioSystems, 6(7), 1167-1170. [Link][3]

  • Herner, A., et al. (2016). Recent advance of photo-crosslinker using tetrazole. SlideShare. [Link][5]

  • Lin, Q., et al. (2010). A bioorthogonal chemistry strategy for probing protein lipidation in live cells. PubMed. [Link][4]

  • Lin, Q., et al. (2021). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Journal of the American Chemical Society, 143(51), 21504-21512. [Link][11]

  • Yao, S. Q., et al. (2017). Tetrazole-Based Probes for Integrated Phenotypic Screening, Affinity-Based Proteome Profiling, and Sensitive Detection of a Cancer Biomarker. Angewandte Chemie International Edition, 56(47), 15044-15048. [Link][12]

  • Weerapana, E., & Cravatt, B. F. (2007). Activity-based protein profiling of the human proteome. Current Opinion in Chemical Biology, 11(1), 38-44. [Link][6]

  • Wright, M. H., & Sieber, S. A. (2016). Activity-based protein profiling: A graphical review. Journal of visualized experiments: JoVE, (110), 54125. [Link][7]

Sources

Application Note: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid - A Key Intermediate for Valsartan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a detailed technical guide for the synthesis, purification, and characterization of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, a critical intermediate in the manufacturing of Valsartan. Valsartan is a widely prescribed Angiotensin II Receptor Blocker (ARB) for the management of hypertension.[1][2] The synthesis is presented as a two-part process: firstly, the formation of the tetrazole ring via a [3+2] cycloaddition, and secondly, the regioselective N-methylation to yield the desired N2-isomer. This guide explains the underlying chemical principles, provides step-by-step laboratory protocols, and outlines robust analytical methods for quality control, tailored for researchers and professionals in drug development and process chemistry.

Introduction and Significance

Valsartan functions by selectively blocking the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II.[1] A cornerstone of its molecular structure is the 5-substituted tetrazole ring. This heterocyclic moiety serves as a bioisostere for a carboxylic acid group, a common feature in ARBs, providing the necessary acidic properties for receptor binding while enhancing metabolic stability and lipophilicity.[3]

The efficient construction of this tetrazole fragment is paramount in the total synthesis of Valsartan. While early synthetic routes often formed the tetrazole ring late in the sequence from a complex biphenyl nitrile precursor, many modern, cost-effective processes build a key fragment, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, which is later coupled to the rest of the molecule. This intermediate-focused approach simplifies purification and improves overall yield.

The synthesis detailed herein involves two key transformations:

  • [3+2] Dipolar Cycloaddition: Reaction of the readily available 4-cyanobenzoic acid with sodium azide to form the 5-(4-carboxyphenyl)-1H-tetrazole core.

  • Regioselective N-Methylation: Alkylation of the tetrazole ring to install a methyl group. This step is critical as it produces a mixture of N1 and N2 isomers, of which only the N2 isomer is productive for the Valsartan synthesis.

This guide provides validated protocols and the scientific rationale behind them to enable the consistent and high-purity production of this essential intermediate.

Overall Synthesis Pathway

The synthetic workflow is a straightforward two-step process starting from 4-cyanobenzoic acid. The workflow is designed to facilitate purification at each stage, ensuring the final intermediate meets the stringent purity requirements for subsequent coupling reactions.

G A 4-Cyanobenzoic Acid B Step 1: Cycloaddition (NaN₃, Lewis Acid) A->B Reagents C 5-(4-carboxyphenyl)-1H-tetrazole B->C Intermediate 1 D Step 2: N-Methylation (Methylating Agent, Base) C->D Reagents E 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Desired N2 Isomer) D->E Product F 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (Isomeric Impurity) D->F Side-Product

Caption: Overall workflow for the synthesis of the target intermediate.

Part A: Synthesis of 5-(4-carboxyphenyl)-1H-tetrazole

Principle and Mechanism

The formation of a tetrazole ring from a nitrile and an azide is a classic example of a [3+2] dipolar cycloaddition reaction.[4][5] The reaction mechanism is facilitated by the presence of a Lewis acid (e.g., zinc chloride, aluminum chloride) or a Brønsted acid (e.g., triethylammonium chloride).[1][6] The acid catalyst coordinates to the nitrogen atom of the nitrile, significantly increasing its electrophilicity. This "activated" nitrile is then susceptible to nucleophilic attack by the azide anion. The resulting linear intermediate rapidly undergoes intramolecular cyclization to form the stable, aromatic tetrazolate anion, which is protonated during acidic workup to yield the final product.

Caption: Catalyzed mechanism for [3+2] cycloaddition of azide to a nitrile.

Detailed Experimental Protocol

Safety Warning: Sodium azide (NaN₃) is acutely toxic and can form highly explosive hydrazoic acid (HN₃) upon contact with acid. Tributyltin compounds, sometimes used in this reaction, are also highly toxic.[7] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Acidification should be performed slowly and cautiously behind a blast shield.

ReagentM.W.AmountMolesEq.
4-Cyanobenzoic Acid147.1314.7 g0.101.0
Sodium Azide (NaN₃)65.019.75 g0.151.5
Zinc Chloride (ZnCl₂)136.3010.2 g0.0750.75
N,N-Dimethylformamide (DMF)-150 mL--
Hydrochloric Acid (2M)-~150 mL--
Deionized Water-500 mL--

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-cyanobenzoic acid (14.7 g, 0.10 mol), sodium azide (9.75 g, 0.15 mol), and anhydrous zinc chloride (10.2 g, 0.075 mol).

  • Add N,N-Dimethylformamide (DMF, 150 mL) to the flask.

  • Heat the reaction mixture to 120-125 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the temperature and monitor the reaction progress using TLC (Mobile phase: Ethyl Acetate/Hexane 1:1 with 1% Acetic Acid). The reaction is typically complete within 24-36 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of deionized water with stirring.

  • In a well-ventilated fume hood, behind a blast shield, slowly add 2M HCl to the aqueous mixture to adjust the pH to ~2-3. A thick white precipitate will form.

  • Stir the slurry for 1 hour at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove inorganic salts.

  • Dry the white solid in a vacuum oven at 60-70 °C to a constant weight.

  • Expected Outcome: A white to off-white powder with a typical yield of 85-95%.

Part B: N-Methylation to Afford the Target Intermediate

Principle and Regioselectivity

The alkylation of 5-substituted-1H-tetrazoles is a well-documented challenge in organic synthesis due to the formation of two possible regioisomers: the N1- and N2-alkylated products.[3] The tetrazole anion is an ambident nucleophile, and the site of alkylation is influenced by steric and electronic factors, solvent polarity, the counter-ion, and the nature of the alkylating agent. For the synthesis of Valsartan, the N2-methyl isomer is the desired product. The protocol below is optimized to favor the formation of this isomer, though chromatographic purification may be required to achieve high purity.

Detailed Experimental Protocol
ReagentM.W.AmountMolesEq.
5-(4-carboxyphenyl)-1H-tetrazole190.1619.0 g0.101.0
Potassium Carbonate (K₂CO₃)138.2120.7 g0.151.5
Dimethyl Sulfate (DMS)126.1313.9 g (10.5 mL)0.111.1
Acetone-200 mL--
Hydrochloric Acid (2M)-~75 mL--
Deionized Water-400 mL--

Procedure:

  • To a 500 mL round-bottom flask, add 5-(4-carboxyphenyl)-1H-tetrazole (19.0 g, 0.10 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (200 mL).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (10.5 mL, 0.11 mol) dropwise to the suspension over 15-20 minutes. An exotherm may be observed.

  • After the addition is complete, heat the mixture to a gentle reflux (approx. 55-60 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting residue in 200 mL of water and adjust the pH to ~2-3 with 2M HCl. The product will precipitate as a white solid.

  • Stir the slurry in an ice bath for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry in a vacuum oven at 50 °C.

  • Purification (if required): The crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography if the isomeric purity is not sufficient.

  • Expected Outcome: A white solid. The yield and isomeric ratio can vary, but yields of 70-85% are common with an N2:N1 ratio favoring the desired product.

Quality Control and Characterization

Rigorous analytical control is essential to ensure the intermediate's identity, strength, and purity before its use in the final stages of API synthesis.

TestMethodSpecification / Typical Result
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Purity (Isomeric) RP-HPLC≥99.0% (N2-isomer), N1-isomer ≤0.5%
Purity (Overall) RP-HPLC≥99.5%
Melting Point Capillary Method~215-220 °C (decomposes)

Analytical Methods:

  • RP-HPLC: A reverse-phase HPLC method is crucial for separating the N1 and N2 isomers and other process-related impurities.[8]

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at 225 nm.[8]

    • The N2 isomer is typically less polar and will have a longer retention time than the N1 isomer.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • N2-Isomer (Product): δ ~8.15 (d, 2H, Ar-H), δ ~7.90 (d, 2H, Ar-H), δ ~4.40 (s, 3H, N-CH₃). The carboxylic acid proton is often broad or not observed.

    • N1-Isomer (Impurity): The N-CH₃ signal is shifted, typically appearing around δ ~4.1-4.2 ppm.

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₉H₈N₄O₂: 204.06. Found: m/z = 205.1 [M+H]⁺.[1]

Downstream Application in Valsartan Synthesis

The synthesized and purified 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a carboxylic acid component ready for coupling. In a typical subsequent step, its carboxylic acid group is "activated" (e.g., by conversion to an acyl chloride with thionyl chloride or oxalyl chloride) and then reacted with the amino group of an L-valine ester derivative (e.g., L-valine methyl ester) to form an amide bond. This is a key step in assembling the core structure of Valsartan.[7][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 (Cycloaddition) Incomplete reaction.Increase reaction time or temperature slightly. Ensure reagents are anhydrous, especially the Lewis acid and solvent.
Loss of product during workup.Ensure pH is correctly adjusted to 2-3 for full precipitation. Avoid excessive washing.
Low N2:N1 Isomer Ratio in Step 2 Non-optimal reaction conditions.Experiment with different bases (e.g., NaOH, Cs₂CO₃) or solvents (e.g., DMF, CH₃CN). Temperature control is critical.
Incorrect methylating agent.While DMS is common, methyl iodide can sometimes alter selectivity.
Presence of Impurities Unreacted starting materials.Ensure reaction goes to completion via IPC monitoring. Improve purification (recrystallization or chromatography).
Side reactions (e.g., esterification of the product).Use a non-alcoholic solvent for methylation. Ensure workup is performed promptly.

References

  • Anh, N. T., et al. (2019). Synthesis of Valsartan as drug for the treatment of hypertension. Vietnam Journal of Chemistry, 57(3), 343-346. [Link]

  • Google Patents. (2006). A process for the synthesis of valsartan. EP1661891A1.
  • Patsnap. (2007). Synthesis method of valsartan. CN101045722A. [Link]

  • Google Patents. (2009). Synthesis method of valsartan. CN100522953C.
  • New Drug Approvals. (2013). VALSARTAN. [Link]

  • Hrabálek, A., et al. (2009). Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles in Nitrobenzene. Synthesis, 2009(13), 2175-2178.
  • Mishra, D., et al. (2023). Metal-Free Cascade Reaction of Isonitriles, N,N-Dibromoarylsulfonamides, and Sodium Azide for the Synthesis of 5-Aminotetrazoles. The Journal of Organic Chemistry, 88(14), 9401–9408.
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. (n.d.). [Link]

  • Sharpless, K. B., et al. (2011). On the Mechanism of the Acid-Catalyzed Azide-Nitrile Cycloaddition: A Combined Experimental and Computational Study. Journal of the American Chemical Society, 133(12), 4465–4475.
  • Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. The Journal of Organic Chemistry, 70(20), 8151-8154.
  • ResearchGate. (2020). ONE STEP QUANTIFICATION ANALYTICAL METHOD AND CHARACTERIZATION OF VALSARTAN BY LC-MS. [Link]

  • Horizon Research Publishing. (2024). Method Development and Validation of Valsartan by Using Stability-Indicating RP-HPLC Method. [Link]

  • International Journal of ChemTech Research. (2010). RP-HPLC Method for Determination of Valsartan in Tablet Dosage Form. [Link]

  • Google Patents.
  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

  • ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]

Sources

The Cornerstone of Modern "Sartans": Application Notes for 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid in the Development of Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrazole Moiety in Angiotensin II Receptor Blockade

The development of angiotensin II receptor blockers (ARBs), colloquially known as "sartans," marked a significant advancement in the management of hypertension and other cardiovascular diseases. At the molecular heart of many of these blockbuster drugs lies a tetrazole ring, a critical pharmacophore that confers potent and selective antagonism of the angiotensin II type 1 (AT₁) receptor. The compound 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid represents a key building block and a structural motif embodying the essential features for this class of drugs.

The tetrazole group in ARBs serves as a bioisostere for a carboxylic acid. This substitution is not merely a structural mimicry; it provides several advantages, including enhanced metabolic stability and improved pharmacokinetic profiles.[1] The acidic nature of the tetrazole ring is crucial for its interaction with the AT₁ receptor, contributing significantly to the binding affinity of the antagonist.[1] This application note provides a comprehensive guide to the synthesis, in vitro evaluation, and in vivo assessment of novel ARB candidates incorporating the 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid scaffold.

The Renin-Angiotensin System: The Therapeutic Target

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, exerts its potent vasoconstrictor effects by binding to the AT₁ receptor.[2] This interaction triggers a cascade of events leading to increased blood pressure, aldosterone secretion, and sodium retention.[2][3] ARBs competitively inhibit the binding of angiotensin II to the AT₁ receptor, thereby blocking its physiological effects and leading to a reduction in blood pressure.[2][3][4]

Caption: The Renin-Angiotensin System and the site of action for ARBs.

Part 1: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid

The synthesis of this key intermediate is a critical first step in the development of novel ARBs. The following protocol outlines a robust and reproducible method starting from commercially available 4-cyanobenzoic acid.

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of 4-(2H-tetrazol-5-yl)benzoic acid

This step involves the [2+3] cycloaddition of an azide source to the nitrile group of 4-cyanobenzoic acid.

  • Materials:

    • 4-cyanobenzoic acid

    • Sodium azide (NaN₃)

    • Triethylamine hydrochloride or Ammonium chloride

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzoic acid (1 equivalent) in DMF.

    • Add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents) to the solution.

    • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A white precipitate should form.

    • Filter the precipitate and wash it thoroughly with cold deionized water.

    • To further purify, the crude product can be recrystallized from a suitable solvent system like ethanol/water or dissolved in a basic aqueous solution, treated with activated carbon, filtered, and re-precipitated with acid.

    • Dry the purified 4-(2H-tetrazol-5-yl)benzoic acid under vacuum.

Step 2: N-methylation to 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

This step involves the selective methylation of the tetrazole ring. The reaction can yield two isomers (N1 and N2 methylation); however, the N2-methylated product is often the desired isomer for ARB activity. Reaction conditions can be optimized to favor the N2 isomer.

  • Materials:

    • 4-(2H-tetrazol-5-yl)benzoic acid

    • Dimethyl sulfate or Methyl iodide

    • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

    • Acetone or Acetonitrile

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend 4-(2H-tetrazol-5-yl)benzoic acid (1 equivalent) in acetone or acetonitrile.

    • Add potassium carbonate (2.5 equivalents) to the suspension.

    • Add dimethyl sulfate (1.2 equivalents) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 4-8 hours. Monitor the reaction by TLC.

    • After the reaction is complete, filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with concentrated HCl to pH 2-3 to precipitate the product.

    • Filter the white precipitate, wash with cold water, and dry under vacuum.

    • The isomeric ratio can be determined by ¹H NMR spectroscopy, and purification can be achieved by column chromatography or recrystallization if necessary.

Caption: Synthetic workflow for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Part 2: In Vitro Evaluation of Novel ARB Candidates

Once a novel ARB candidate incorporating the 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid moiety is synthesized, its biological activity must be characterized through a series of in vitro assays.

Protocol 2: AT₁ Receptor Binding Assay

This assay determines the affinity of the test compound for the AT₁ receptor. A common method is a competitive radioligand binding assay.

  • Materials:

    • Cell membranes from a cell line overexpressing the human AT₁ receptor (e.g., CHO-K1 or HEK-293 cells).

    • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

    • Test compounds (novel ARBs).

    • Reference compound (e.g., Losartan, Valsartan).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), radioligand (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and varying concentrations of the test or reference compound.

    • For total binding, omit the test/reference compound. For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Angiotensin II or Losartan).

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ Concentration of antagonist that inhibits 50% of specific radioligand binding.
Ki Inhibitory constant, a measure of the binding affinity of the antagonist.
Protocol 3: Functional Antagonism Assay - Calcium Mobilization

This assay measures the ability of the test compound to inhibit angiotensin II-induced intracellular calcium mobilization in cells expressing the AT₁ receptor.

  • Materials:

    • Vascular smooth muscle cells (VSMCs) or a cell line expressing the AT₁ receptor (e.g., CHO-K1/AT₁).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Angiotensin II.

    • Test compounds.

    • Reference antagonist (e.g., Losartan).

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

    • Fluorescence plate reader or fluorescence microscope.

  • Procedure:

    • Culture the cells to an appropriate confluency in 96-well black-walled, clear-bottom plates.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in HBSS for 30-60 minutes at 37°C).

    • Wash the cells with HBSS to remove excess dye.

    • Pre-incubate the cells with varying concentrations of the test compound or reference antagonist for 15-30 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Stimulate the cells with a pre-determined EC₈₀ concentration of angiotensin II and immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

    • Determine the inhibitory effect of the test compound on the angiotensin II-induced calcium signal and calculate the IC₅₀ value.

Part 3: In Vivo Evaluation in Animal Models of Hypertension

Promising candidates from in vitro screening should be advanced to in vivo models to assess their antihypertensive efficacy and potential effects on end-organ damage. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[5][6][7]

Protocol 4: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
  • Animals:

    • Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, with established hypertension (systolic blood pressure > 160 mmHg).[7]

    • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Drug Administration:

    • Administer the test compound and a vehicle control to groups of SHR (n=6-10 per group) daily for a specified period (e.g., 2-4 weeks).

    • The route of administration is typically oral gavage to assess oral bioavailability and efficacy.

    • Dosing will depend on the potency of the compound, but typical doses for ARBs can range from 1 to 30 mg/kg/day.[2]

  • Blood Pressure Measurement:

    • Measure systolic blood pressure (SBP) and heart rate at baseline and at various time points throughout the study using the tail-cuff method in conscious, restrained rats.

    • For continuous and more accurate measurements, telemetry systems can be implanted.

  • Data Analysis:

    • Compare the changes in SBP and heart rate between the vehicle-treated and drug-treated SHR groups.

    • A significant and sustained reduction in SBP in the treated group indicates antihypertensive efficacy.

Protocol 5: Assessment of Cardiac Hypertrophy

Chronic hypertension leads to left ventricular hypertrophy (LVH), a major risk factor for cardiovascular events. Effective ARBs can regress LVH.

  • Procedure:

    • At the end of the treatment period from Protocol 4, euthanize the animals.

    • Carefully excise the hearts, blot them dry, and weigh them.

    • Separate the atria, right ventricle, and left ventricle (including the septum) and weigh the left ventricle.

    • Calculate the left ventricular mass index (LVMI) by normalizing the left ventricle weight to the body weight (mg/g).

    • Compare the LVMI between the different treatment groups and the WKY control group. A reduction in LVMI in the treated SHR group suggests regression of cardiac hypertrophy.

  • Histological Analysis:

    • Fix the heart tissue in 10% neutral buffered formalin.

    • Process the tissue and embed it in paraffin.

    • Cut sections (e.g., 5 µm) and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and overall morphology.[2][5][6]

    • Use Masson's trichrome or Picrosirius red staining to visualize and quantify interstitial and perivascular fibrosis.[6]

    • Perform morphometric analysis using image analysis software to measure cardiomyocyte cross-sectional area and the percentage of fibrotic tissue.

In Vivo Parameter Method of Assessment Expected Outcome with Effective ARB
Blood Pressure Tail-cuff or TelemetrySignificant and sustained reduction
Cardiac Hypertrophy Heart weight, LVMIReduction in LVMI
Cardiomyocyte Size H&E staining, MorphometryDecrease in cross-sectional area
Cardiac Fibrosis Masson's trichrome stainingReduction in collagen deposition

graph "Screening_Cascade" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Synthesis [label="Synthesis of Novel ARB\n(incorporating the key scaffold)", fillcolor="#F1F3F4"]; InVitro [label="In Vitro Evaluation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding [label="AT1 Receptor Binding Assay\n(Protocol 2)", fillcolor="#E8F0FE"]; Functional [label="Functional Antagonism Assay\n(Protocol 3)", fillcolor="#E8F0FE"]; InVivo [label="In Vivo Evaluation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Antihypertensive Efficacy in SHR\n(Protocol 4)", fillcolor="#E6F4EA"]; Hypertrophy [label="Cardiac Hypertrophy Assessment\n(Protocol 5)", fillcolor="#E6F4EA"]; Lead [label="Lead Candidate", shape=diamond, style=filled, fillcolor="#FBBC05"];

Synthesis -> InVitro; InVitro -> Binding; InVitro -> Functional; {Binding, Functional} -> InVivo [label=" Potent & Selective\nCandidates"]; InVivo -> Efficacy; InVivo -> Hypertrophy; {Efficacy, Hypertrophy} -> Lead [label=" Efficacious with\nEnd-Organ Protection"]; }

Caption: Drug discovery screening cascade for novel ARBs.

Conclusion

The 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid moiety is a cornerstone in the design of modern angiotensin II receptor antagonists. Its unique physicochemical properties contribute to the high affinity and selectivity of these drugs for the AT₁ receptor. The protocols outlined in this application note provide a comprehensive framework for the synthesis and evaluation of novel ARB candidates built upon this critical scaffold. By following a logical progression from chemical synthesis to in vitro characterization and in vivo validation, researchers can efficiently identify and advance promising new therapies for the treatment of hypertension and related cardiovascular disorders.

References

  • What are Angiotensin II receptor antagonists and how do they work? (2024-06-21).
  • Spontaneously Hypertensive Rat Model - Creative Bioarray. Retrieved from [Link]

  • Histological analysis of cardiac remodeling in WKY and SHR rats after... - ResearchGate. Retrieved from [Link]

  • Angiotensin II receptor blocker - Wikipedia. Retrieved from [Link]

  • Spontaneously hypertensive rat - Wikipedia. Retrieved from [Link]

  • Angiotensin II receptor blockers - PMC - PubMed Central. Retrieved from [Link]

  • Regression of cardiac hypertrophy in the SHR by combined renin-angiotensin system blockade and dietary sodium restriction - PubMed. Retrieved from [Link]

  • Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed. Retrieved from [Link]

  • The Role of Tetrazole in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-(2-Methyl-2H-tetrazol-5-yl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid is a bifunctional organic molecule of significant interest to the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group appended to a phenyl ring which is, in turn, substituted with a methylated tetrazole ring, offers a unique combination of properties. The carboxylic acid provides a reactive handle for a variety of coupling reactions, most notably amide bond formation. The tetrazole moiety, a well-established bioisostere for carboxylic acids, imparts metabolic stability and favorable pharmacokinetic properties to bioactive molecules. Furthermore, the nitrogen-rich tetrazole ring and the carboxylate group can act as effective coordination sites for metal ions, making this compound a promising linker for the construction of Metal-Organic Frameworks (MOFs).

This technical guide provides an in-depth exploration of the applications of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in organic synthesis, complete with detailed experimental protocols and expert insights into the rationale behind the methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is presented below.

PropertyValueReference
CAS Number 211942-53-9[1]
Molecular Formula C₉H₈N₄O₂[1]
Molecular Weight 204.19 g/mol [1]
Appearance White to off-white solidCommercially available
¹H NMR (DMSO-d₆) δ 13.2 (br s, 1H, COOH), 8.15 (d, J=8.4 Hz, 2H, Ar-H), 8.05 (d, J=8.4 Hz, 2H, Ar-H), 4.4 (s, 3H, N-CH₃)[2]

Application I: Synthesis of Angiotensin II Receptor Antagonists (Sartan Analogues)

The tetrazole-biphenyl motif is a cornerstone of the "sartan" class of antihypertensive drugs, which act as angiotensin II receptor blockers. 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid serves as a crucial building block for the synthesis of analogues of drugs like Valsartan. The tetrazole ring mimics the carboxylic acid of the natural ligand, angiotensin II, while offering improved metabolic stability.

Rationale for Synthetic Strategy

The synthesis of a sartan analogue using 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid typically involves two key transformations:

  • Amide Coupling: The carboxylic acid functionality is coupled with an appropriate amino acid derivative (e.g., L-valine methyl ester) to introduce the characteristic side chain of the sartan molecule.

  • Biphenyl Formation (Cross-Coupling): While the target molecule already contains a phenyl group, for the synthesis of true biphenyl sartans, a cross-coupling reaction like the Suzuki or Negishi coupling would be employed earlier in the synthesis to construct the biphenyl core before the introduction or modification of the tetrazole and carboxylic acid moieties. For this application note, we will focus on the derivatization of the pre-formed 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

The following workflow illustrates the general synthetic approach.

G A 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid D Amide Coupling A->D B L-Valine methyl ester B->D C HATU, DIPEA, DMF C->D E Methyl (S)-2-((4-(2-methyl-2H-tetrazol-5-yl)benzoyl)amino)-3-methylbutanoate D->E G Ester Hydrolysis E->G F LiOH, THF/H₂O F->G H Valsartan Analogue G->H

Caption: Synthetic workflow for a Valsartan analogue.

Experimental Protocol: Synthesis of a Valsartan Analogue

This protocol details the amide coupling of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid with L-valine methyl ester, followed by ester hydrolysis to yield a Valsartan analogue.

Materials:

  • 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid (1.0 eq)

  • L-Valine methyl ester hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Amide Coupling

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add L-valine methyl ester hydrochloride (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 10 minutes at room temperature. The DIPEA acts as a base to neutralize the hydrochloride salt and the carboxylic acid.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture. HATU is a highly efficient coupling reagent that minimizes racemization.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester intermediate. Purify by column chromatography on silica gel if necessary.

Step 2: Ester Hydrolysis

  • Dissolve the crude or purified methyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final Valsartan analogue.

StepReactantReagent/ConditionsProductTypical Yield
14-(2-methyl-2H-tetrazol-5-yl)benzoic acid, L-Valine methyl ester HClHATU, DIPEA, DMF, rt, 4-6 hMethyl (S)-2-((4-(2-methyl-2H-tetrazol-5-yl)benzoyl)amino)-3-methylbutanoate85-95%
2Methyl ester intermediateLiOH, THF/H₂O, rt, 2-4 h(S)-2-((4-(2-methyl-2H-tetrazol-5-yl)benzoyl)amino)-3-methylbutanoic acid90-98%

Application II: Linker for Metal-Organic Frameworks (MOFs)

The combination of a carboxylate group and the nitrogen atoms of the tetrazole ring makes 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid an excellent candidate for a linker in the synthesis of Metal-Organic Frameworks (MOFs). These crystalline porous materials have applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of the linker can influence the topology and functionality of the resulting MOF.

Rationale for MOF Synthesis

Solvothermal synthesis is a common method for preparing MOFs. In this technique, the metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed container. The elevated temperature and pressure facilitate the coordination-driven self-assembly of the MOF structure. The choice of solvent can also play a structure-directing role.[3]

The following diagram illustrates the self-assembly process.

G A 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Linker) E Self-Assembly A->E B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->E C Solvent (e.g., DMF) D Solvothermal Synthesis (Heat, Pressure) C->D D->E F Metal-Organic Framework (MOF) E->F

Caption: Solvothermal synthesis of a MOF.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid as the organic linker. This protocol is adapted from the synthesis of related tetrazole-containing MOFs.[3][4]

Materials:

  • 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

  • In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-140 °C) for a designated period (e.g., 24-72 hours). The optimal temperature and time should be determined experimentally.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Colorless crystals of the MOF should have formed. Collect the crystals by filtration.

  • Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the MOF crystals under vacuum at an elevated temperature (e.g., 80-120 °C) to activate them by removing the guest solvent molecules.

Characterization:

The resulting MOF should be characterized by techniques such as:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate and tetrazole groups to the metal centers.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.

ParameterConditionExpected Outcome
Reaction Temperature 100-140 °CInfluences crystal size and phase
Reaction Time 24-72 hoursAffects crystal growth and yield
Solvent DMFCan act as a structure-directing agent
Activation Vacuum, 80-120 °CRemoval of guest molecules to create a porous material

Application III: General Amide Bond Formation

Beyond the synthesis of complex bioactive molecules, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid can be used as a versatile starting material for the preparation of a wide range of substituted benzamides. These amides can be valuable intermediates in multi-step syntheses or be screened for their own biological activities.

Rationale for Amide Coupling

Standard amide coupling protocols can be readily applied to 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions. HATU is a popular choice due to its high efficiency and low rate of racemization for chiral amines.

The following diagram outlines the general workflow for amide coupling.

G A 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid F Amide Coupling Reaction A->F B Primary or Secondary Amine (R-NH₂ or R₂NH) B->F C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Substituted Benzamide F->G

Caption: General workflow for amide bond formation.

Experimental Protocol: General Amide Coupling with a Primary Amine

This protocol provides a general method for the coupling of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid with a generic primary amine (e.g., benzylamine).

Materials:

  • 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x volumes).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

ReagentMolar EquivalentsPurpose
4-(2-methyl-2H-tetrazol-5-yl)benzoic acid 1.0Carboxylic acid source
Primary Amine 1.1Nucleophile
HATU 1.2Coupling agent
DIPEA 2.5Base

Conclusion

4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid is a valuable and versatile building block in modern organic synthesis. Its unique structural features allow for its application in the synthesis of complex drug analogues, the construction of novel porous materials, and the straightforward preparation of a variety of substituted benzamides. The protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this interesting and useful molecule.

References

  • Li, Y., et al. (2008). A Novel Metal-Organic Network with High Thermal Stability: Nonlinear Optical and Photoluminescent Properties.
  • Zeng, C. (2014). Solvothermal Synthesis, Crystal Structure and Luminescent Property of Metal-Organic Frameworks with New Topology Built from Tetrazole Ligand. Asian Journal of Chemistry, 26(21), 7472–7474. [Link]

  • SpectraBase. (n.d.). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)-. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Novel Compounds from 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic deployment of bioisosteric replacement is a cornerstone of this pursuit, and the tetrazole moiety has firmly established itself as a premier surrogate for the carboxylic acid group.[1][2] This is attributed to its similar pKa, planar structure, and metabolic stability, which can lead to improved oral bioavailability and reduced side effects of drug candidates.[2] The World Health Organization has even recognized the tetrazole ring as a significant descriptor in the design of new drugs.[1]

The compound 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid presents a particularly compelling starting point for the development of new therapeutic agents. This scaffold strategically combines the bioisosteric advantages of the N-methylated tetrazole ring with the versatile synthetic handle of a benzoic acid. The N-methylation at the 2-position of the tetrazole ring can influence the molecule's electronic properties and steric profile, potentially leading to favorable interactions with biological targets. The carboxylic acid function, in turn, provides a readily accessible point for derivatization, allowing for the exploration of a diverse chemical space through the formation of amides, esters, and other functionalities.

These derivatives have the potential to exhibit a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial (antibacterial and antifungal), and antihypertensive effects.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the starting material and the subsequent development of novel compounds from this promising scaffold. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational drug design.

I. Synthesis of the Starting Material: 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

The synthesis of the target starting material is a two-step process commencing from the commercially available 4-cyanobenzoic acid. The first step involves the formation of the tetrazole ring, followed by a regioselective N-methylation.

Step 1: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid

The initial step is a [3+2] cycloaddition reaction between the nitrile group of 4-cyanobenzoic acid and an azide source. This reaction is a well-established and efficient method for the formation of 5-substituted tetrazoles.

Reaction Scheme:

Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid start 4-cyanobenzoic acid reagents + NaN3, NH4Cl DMF, 120 °C start->reagents product 4-(1H-tetrazol-5-yl)benzoic acid reagents->product

Caption: Synthesis of the tetrazole precursor.

Protocol:

  • To a solution of 4-cyanobenzoic acid (1 eq.) in dimethylformamide (DMF), add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 2N HCl to a pH of approximately 2-3.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(1H-tetrazol-5-yl)benzoic acid.

Causality Behind Experimental Choices:

  • Sodium azide and ammonium chloride: This combination in situ generates hydrazoic acid (HN3), the reactive species for the cycloaddition.

  • DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction at an elevated temperature.

  • Acidification: Protonation of the tetrazolate anion is necessary to precipitate the product from the reaction mixture.

Step 2: Regioselective N-methylation to 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

The alkylation of 5-substituted tetrazoles can result in a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the electronic nature of the 5-substituent, the solvent, the base, and the alkylating agent. For 5-aryltetrazoles, methylation often favors the N2 position, particularly under basic conditions.

Reaction Scheme:

N-methylation start 4-(1H-tetrazol-5-yl)benzoic acid reagents + (CH3)2SO4, K2CO3 Acetone, Reflux start->reagents product 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid reagents->product

Caption: N-methylation of the tetrazole ring.

Protocol:

  • Suspend 4-(1H-tetrazol-5-yl)benzoic acid (1 eq.) in acetone.

  • Add potassium carbonate (2.5 eq.) and dimethyl sulfate (1.2 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with 2N HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. The N1 and N2 isomers can be separated by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Dimethyl sulfate: A potent and commonly used methylating agent.

  • Potassium carbonate: A mild base to deprotonate the tetrazole and the carboxylic acid, facilitating the nucleophilic attack on the methylating agent.

  • Acetone: A suitable solvent for this reaction that allows for easy removal after the reaction is complete.

II. Derivatization of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

The carboxylic acid functionality of the starting material is a versatile handle for the synthesis of a diverse library of compounds. Here, we present detailed protocols for the synthesis of amide and ester derivatives.

A. Amide Synthesis via HATU Coupling

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. The use of coupling reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) provides a highly efficient and mild method for this transformation, minimizing side reactions and preserving chiral integrity if applicable.

Workflow for Amide Synthesis:

Amide Synthesis Workflow start Dissolve starting material and amine in DMF activation Add HATU and DIPEA at 0 °C start->activation reaction Stir at room temperature activation->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product Pure Amide Derivative purification->product

Caption: General workflow for HATU-mediated amide coupling.

Protocol:

  • In a round-bottom flask, dissolve 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) followed by HATU (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • HATU: A highly effective coupling reagent that forms a reactive O-acylisouronium intermediate, which is then readily attacked by the amine.

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Table 1: Representative Amide Derivatives and Expected Yields

AmineProductExpected Yield (%)
AnilineN-phenyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide85-95
BenzylamineN-benzyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide80-90
Morpholine(4-(2-methyl-2H-tetrazol-5-yl)phenyl)(morpholino)methanone90-98
B. Ester Synthesis via DCC/DMAP Coupling

Esterification is another fundamental transformation for modifying the carboxylic acid group. The use of N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols.

Workflow for Ester Synthesis:

Ester Synthesis Workflow start Dissolve starting material and alcohol in DCM activation Add DMAP and DCC at 0 °C start->activation reaction Stir at room temperature activation->reaction filtration Filter to remove DCU reaction->filtration workup Aqueous workup and extraction filtration->workup purification Column chromatography workup->purification product Pure Ester Derivative purification->product

Caption: General workflow for DCC/DMAP-mediated esterification.

Protocol:

  • Dissolve 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMAP (0.1 eq.).

  • Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DCC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: Acts as a nucleophilic catalyst, forming a more reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.

  • DCM: A common aprotic solvent for this type of reaction.

Table 2: Representative Ester Derivatives and Expected Yields

AlcoholProductExpected Yield (%)
MethanolMethyl 4-(2-methyl-2H-tetrazol-5-yl)benzoate80-90
EthanolEthyl 4-(2-methyl-2H-tetrazol-5-yl)benzoate75-85
Benzyl alcoholBenzyl 4-(2-methyl-2H-tetrazol-5-yl)benzoate70-80

III. Characterization of Novel Compounds

Thorough characterization of the newly synthesized compounds is essential to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., amide C=O stretch, ester C=O stretch).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

IV. Potential Applications and Biological Screening

Derivatives of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid are promising candidates for a variety of therapeutic applications. Based on the known pharmacological activities of tetrazole-containing compounds, the following areas of investigation are particularly relevant:

  • Anticancer Activity: Many tetrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The synthesized compounds can be screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) using assays such as the MTT or SRB assay to determine their IC50 values.

  • Antimicrobial Activity: The tetrazole nucleus is a component of several antibacterial and antifungal drugs. The novel derivatives can be tested against a range of Gram-positive and Gram-negative bacteria and fungal strains to determine their minimum inhibitory concentration (MIC).[3][5]

  • Antihypertensive Activity: The structural similarity of the tetrazole ring to the carboxylate group has led to the development of several antihypertensive drugs that target the angiotensin II receptor.[7] In vivo studies in hypertensive animal models can be conducted to evaluate the potential of the synthesized compounds to lower blood pressure.

Logical Relationship for Drug Discovery Workflow:

Drug Discovery Workflow synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification screening In Vitro Biological Screening purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A streamlined workflow for the discovery of new drug candidates.

V. Conclusion

The 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic protocols detailed in this document provide a clear and rational pathway for the creation of a diverse library of amide and ester derivatives. By leveraging the established bioisosteric properties of the tetrazole ring and the synthetic accessibility of the benzoic acid moiety, researchers can efficiently explore the chemical space around this core structure. The subsequent biological evaluation of these novel compounds holds significant potential for the identification of new lead candidates in various disease areas, including oncology, infectious diseases, and cardiovascular medicine.

VI. References

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2025). ResearchGate. [Link]

  • IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. (2018). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH. [Link]

  • Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. (2020). NIH. [Link]

  • Synthesis, characterization and biological evaluation of tetrazole derivatives. (n.d.). International Journal of Advanced Chemistry Research. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). NIH. [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. [Link]

Sources

Application Notes and Protocols: 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid as a Bifunctional Linker in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Rigid, Metabolically Stable Linker for Advanced Bioconjugation

In the intricate field of chemical biology, the linker molecule is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic properties of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][][3] 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid emerges as a compelling linker candidate, offering a unique combination of structural rigidity, metabolic stability, and dual reactivity.

This molecule features two distinct functional handles: a carboxylic acid for standard amide bond formation and a photochemically activatable N-methylated tetrazole for "click" chemistry. The central phenyl ring imparts a defined spatial orientation, a desirable characteristic for applications like PROTACs where precise positioning of a target protein and an E3 ligase is paramount for inducing protein degradation.[3]

The Rationale for a Tetrazole-Based Linker

The tetrazole ring is a key feature of this linker, providing several advantages:

  • Metabolic Stability: Tetrazoles are known to be resistant to metabolic degradation, enhancing the in vivo half-life of the conjugate.[4]

  • Bioisosterism: The tetrazole moiety is an effective bioisostere for carboxylic acids and, in its disubstituted form, for cis-amide bonds. This mimicry can be crucial for maintaining or enhancing interactions with biological targets.[4]

  • N2-Methylation: The methylation at the N2 position of the tetrazole ring serves a dual purpose. It blocks the acidic N-H proton, which can prevent unwanted interactions and improve lipophilicity.[5] Furthermore, this substitution creates a 2,5-disubstituted tetrazole, which is a substrate for photo-activated cycloaddition reactions.[6][7]

This guide provides detailed application notes and protocols for the two primary modes of conjugation using 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Application 1: Amide Bond Formation via the Carboxylic Acid Moiety

The benzoic acid group provides a reliable anchor point for coupling the linker to amine-containing molecules using standard peptide coupling reagents. This is a foundational technique for building PROTACs, where one might first attach the linker to an E3 ligase ligand before subsequent conjugation to a warhead targeting the protein of interest.[1][8]

Core Principles

Amide bond formation involves the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an acyl-O-isourea with carbodiimides, or an active ester with HATU), which is then susceptible to nucleophilic attack by a primary or secondary amine. The choice of coupling reagent and conditions is critical to ensure high yield and minimize side reactions, especially with sensitive substrates.

Experimental Protocol: Coupling to an Amine-Functionalized Molecule

This protocol describes a general procedure for the amide coupling of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid to a generic amine-containing molecule (R-NH₂) using HATU, a common and efficient coupling reagent.

Materials and Reagents:

ReagentAcronym/FormulaSupplier (Example)Purpose
4-(2-methyl-2H-tetrazol-5-yl)benzoic acidC₉H₈N₄O₂Sigma-AldrichLinker
Amine-functionalized molecule (R-NH₂)R-NH₂N/ASubstrate for conjugation
HATUC₁₀H₁₅F₆N₆OPCombi-BlocksCoupling Reagent
N,N-DiisopropylethylamineDIPEAAcros OrganicsNon-nucleophilic base
Anhydrous DimethylformamideDMFFisher ScientificSolvent
DichloromethaneDCMVWRSolvent for workup
1 M Hydrochloric AcidHClSigma-AldrichAqueous wash
Saturated Sodium Bicarbonate SolutionNaHCO₃Fisher ScientificAqueous wash
BrineSaturated NaClVWRAqueous wash
Anhydrous Magnesium SulfateMgSO₄Sigma-AldrichDrying agent

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Amine and Base: To the stirred solution, add the amine-functionalized molecule (R-NH₂) (1.1 equivalents) followed by DIPEA (2.5 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the main reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide-linked conjugate by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9][10]

Workflow Diagram: Amide Bond Formation

Amide_Coupling cluster_prep Reaction Setup cluster_reaction Coupling cluster_purification Purification Linker Linker (1.0 eq) Reaction Stir at RT (2-6h) Linker->Reaction R_NH2 R-NH₂ (1.1 eq) R_NH2->Reaction DMF Anhydrous DMF DMF->Reaction DIPEA DIPEA (2.5 eq) DIPEA->Reaction HATU HATU (1.2 eq) HATU->Reaction Workup Aqueous Workup Reaction->Workup Purify Flash Chromatography Workup->Purify Product Final Conjugate Purify->Product

Caption: Workflow for amide bond formation.

Application 2: Photo-Activated "Click" Chemistry

The 2-methyl-5-phenyl-tetrazole core of the linker is a photo-activatable moiety. Upon UV irradiation (typically ~300-365 nm), it extrudes a molecule of nitrogen to generate a highly reactive nitrile imine intermediate.[7][11] This intermediate can then undergo a [3+2] cycloaddition with an alkene to form a stable and fluorescent pyrazoline ring.[6][12] This "photo-click" reaction offers spatiotemporal control, allowing the conjugation to be initiated at a specific time and location.

Core Principles and Considerations
  • Fluorogenic Reaction: The reaction is inherently fluorogenic; the tetrazole and alkene starting materials are non-fluorescent, while the pyrazoline product exhibits fluorescence. This provides a convenient method for monitoring the reaction progress and for imaging applications.[4][7]

  • Wavelength Selection: The activation wavelength depends on the substituents of the tetrazole. For many diaryl tetrazoles, irradiation at ~302 nm or 365 nm is effective.[12] For applications in living systems, two-photon excitation using near-infrared (NIR) light can be employed to minimize cell damage and increase tissue penetration.[11]

  • Bioorthogonality: While powerful, the bioorthogonality of this reaction has been questioned. The highly electrophilic nitrile imine intermediate can react with endogenous nucleophiles, such as the side chains of cysteine and tryptophan, or with carboxylic acids.[13] Experimental design should account for these potential side reactions, for instance, by using a high concentration of the target alkene.

Experimental Protocol: Photo-Ligation to an Alkene-Modified Protein

This protocol outlines a general procedure for the photo-conjugation of the linker (pre-activated as an NHS-ester for solubility and reactivity) to a protein containing a genetically encoded alkene-bearing unnatural amino acid.

Materials and Reagents:

ReagentAcronym/FormulaSupplier (Example)Purpose
Linker-NHS Ester*C₁₃H₁₁N₅O₄Custom SynthesisPhoto-activatable probe
Alkene-modified ProteinProtein-alkeneN/ASubstrate for conjugation
Phosphate-Buffered Saline (pH 7.4)PBSGibcoReaction Buffer
UV Lamp (e.g., Handheld 365 nm) or LED arrayN/AVWRPhoto-activation source
Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)ACN / DMSOFisher ScientificCo-solvent for linker solubility

*Note: The carboxylic acid of the linker should first be converted to a more water-soluble and reactive form, such as an N-hydroxysuccinimide (NHS) ester, for efficient protein labeling in aqueous buffers.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the Linker-NHS ester in anhydrous DMSO or ACN. Prepare a solution of the alkene-modified protein in PBS (pH 7.4) at a concentration of 1-10 mg/mL.

  • Reaction Setup: In a UV-transparent microcentrifuge tube or cuvette, add the protein solution. Add the Linker-NHS ester stock solution to the protein solution to achieve a final linker concentration typically 10- to 100-fold molar excess over the protein. Gently mix.

  • Photo-Irradiation: Place the reaction vessel under a UV lamp (e.g., 365 nm LED) at a fixed distance. Irradiate the sample for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically to maximize conjugation while minimizing potential photodamage to the protein. The reaction should be performed on ice or in a cold block to dissipate heat.

  • Removal of Excess Linker: After irradiation, remove the unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against PBS.

  • Characterization:

    • SDS-PAGE: Analyze the purified protein conjugate by SDS-PAGE. Successful conjugation can be visualized by in-gel fluorescence imaging (exciting at ~365 nm and observing emission at ~450-550 nm, depending on the pyrazoline).[6]

    • Mass Spectrometry: Determine the degree of labeling and confirm the covalent modification using ESI-MS or MALDI-TOF mass spectrometry.

Workflow Diagram: Photo-Click Chemistry

Photo_Click cluster_prep Reaction Setup cluster_reaction Photo-Ligation cluster_analysis Analysis Linker Linker Probe (e.g., NHS-ester) Reaction Mix & Irradiate (5-30 min on ice) Linker->Reaction Protein Alkene-Protein in PBS Protein->Reaction UV UV Irradiation (e.g., 365 nm) UV->Reaction Purify Remove Excess Linker (Desalting/Dialysis) Reaction->Purify Product Fluorescent Conjugate Purify->Product Analysis SDS-PAGE & MS Product->Analysis

Caption: Workflow for photo-click conjugation.

Conclusion

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a versatile and robust bifunctional linker with significant potential in chemical biology and drug development. Its rigid backbone provides structural definition, while its dual-functional nature allows for either traditional amide coupling or spatiotemporally controlled photo-ligation. The inherent metabolic stability of the tetrazole ring makes it particularly suitable for in vivo applications. The protocols outlined here provide a foundation for researchers to explore the utility of this linker in constructing novel bioconjugates, from fluorescently labeled proteins for imaging to complex PROTACs and ADCs for therapeutic development.

References

  • Burblis, K., et al. (2021). The Quest for the Right Trade-Off for an Efficient Photoclick Monitoring Reaction. Chemistry – A European Journal, 27(49), 12536-12544.
  • R, I., Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273–312.
  • Stummer, D., et al. (2015). Quantum Chemical Calculations and Experimental Validation of the Photoclick Reaction for Fluorescent Labeling of the 5' cap of Eukaryotic mRNAs. ChemistryOpen, 4(2), 180-185.
  • Jia, S., et al. (2022). Fluorescence turn-on by photoligation – bright opportunities for soft matter materials. Chemical Science, 13(45), 13345-13356.
  • Wagenknecht, H. A., et al. (2014). A Schematic representation of photoclick labeling of tetrazole-modified oligonucleotides.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Kaur, N., et al. (2019). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry, 43(1), 229-237.
  • Li, G., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • Li, Z., et al. (2016). Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications.
  • T, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 121-133.
  • Google Patents. (2022). US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same.
  • Google Patents. (2023). WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.
  • Google Patents. (2024). WO2024188906A1 - Protac degraders of mllt1 and/or mllt3.
  • Song, W., et al. (2012). Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. Current Opinion in Chemical Biology, 16(5-6), 536-542.
  • Marin Biologic Laboratories. (2024). Recent PROTAC Patent Publications and Target Proteins.
  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • Google Patents. (2018). (12)
  • El Kihel, A., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2018(4), M1025.
  • Lin, H. M., et al. (2012). Computational Study of Coordinated Ni(II) Complex with High Nitrogen Content Ligands. Journal of Chemistry, 2013, 1-6.
  • Wang, Y., et al. (2014). Computational insight into a new family of functionalized tetrazole-N-oxides as high-energy density materials. New Journal of Chemistry, 38(10), 4941-4948.
  • SpectraBase. (2016). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)- - Optional[1H NMR] - Spectrum. SpectraBase.
  • PubChemLite. (n.d.). 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid. PubChemLite.
  • PubChem. (n.d.). 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. PubChem.
  • Clearsynth. (n.d.). 4-[2-(2H-Tetrazol-5-yl)phenyl]benzoic acid. Clearsynth.
  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • Google Patents. (1996). PROCESS FOR PRODUCING 2-(TETRAZOL-5-YL)-4-OXO-4H-BENZOPYRANS.
  • PubChem. (n.d.). Novel amorphous dispersion of 4-methyl-3-quinolin-3-ylethynyl-benzoic acid n'-(2-chloro-6-methyl-benzoyl)
  • Google Patents. (2005). EP1666471A4 - PROCESS FOR PRODUCING 2' - (1H-TETRAZOL-5-YL) -BIPHENYL-4-CARBALDEHYDE.
  • Google Patents. (2024). US11939299B1 - 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound.
  • Journal of Materials Chemistry A. (n.d.). Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Computational analysis of polyazoles and their N-oxides.
  • PubChem. (n.d.). Amorphous dispersion of 4-methyl-3-quinolin-3-ylethynyl-benzoic acid n'-(2-chloro-6-methyl-benzoyl)
  • Google Patents. (2011). WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
  • Zhang, J., et al. (2017). Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. Journal of Materials Chemistry A, 5(45), 23831-23840.

Sources

synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid analogs for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid Analogs for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Tetrazoles in Medicinal Chemistry

The tetrazole ring is a cornerstone scaffold in modern drug discovery, prized for its unique physicochemical properties and its role as a privileged structure.[1][2] Tetrazoles, five-membered heterocycles containing four nitrogen atoms, are frequently employed as bioisosteres of the carboxylic acid functional group.[1][3][4][5] This is because the 1H-tetrazole moiety exhibits a pKa value and a planar, delocalized electronic system that are remarkably similar to those of a carboxylic acid, while often conferring superior metabolic stability and improved pharmacokinetic profiles, such as enhanced lipophilicity and cell membrane permeability.[4][6][7]

The 4-(tetrazol-5-yl)benzoic acid framework is of particular significance, forming the core of several blockbuster drugs, most notably angiotensin II receptor antagonists like Losartan and Valsartan, which are used to treat hypertension.[4][8] The biological activity of these compounds is critically dependent on which nitrogen atom of the tetrazole ring is substituted. The two primary regioisomers, N1 and N2, often exhibit vastly different pharmacological profiles. Therefore, the regioselective synthesis of specific isomers, such as the 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid target, is a crucial objective in medicinal chemistry.

This guide provides a detailed exposition on the synthetic strategy and step-by-step protocols for preparing 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and its analogs. The ultimate goal is to generate a focused library of compounds for Structure-Activity Relationship (SAR) studies—a systematic process of modifying a lead compound's structure to map the chemical space and optimize for potency, selectivity, and drug-like properties.[9][10][11]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the formation of the core 5-aryl-1H-tetrazole structure, followed by the critical, regioselective N-alkylation to yield the desired N2 isomer.

  • Stage 1: [3+2] Cycloaddition for Tetrazole Ring Formation. The most robust and widely adopted method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition (or Huisgen cycloaddition) between an organic nitrile and an azide salt.[12][13] This reaction is typically catalyzed by a Lewis acid (e.g., zinc salts) or a Brønsted acid (e.g., ammonium chloride) to activate the nitrile, making it more susceptible to nucleophilic attack by the azide anion.[13][14][15] Using 4-cyanobenzoic acid as the starting material directly furnishes the key intermediate, 4-(1H-tetrazol-5-yl)benzoic acid.

  • Stage 2: Regioselective N2-Methylation. Alkylation of a 5-substituted-1H-tetrazole can occur at either the N1 or N2 position, often yielding a mixture of isomers.[16] Achieving selectivity for the N2 position is a significant synthetic challenge.[17][18][19] Reaction conditions, including the choice of solvent, base, and alkylating agent, play a pivotal role in directing the regioselectivity.[20][21] Generally, SN2-type reactions with less hindered electrophiles can favor the formation of the thermodynamically more stable 2,5-disubstituted tetrazole.[20][21] To prevent competing reactions, the carboxylic acid is temporarily protected as an ester prior to alkylation and subsequently deprotected.

The following diagram provides a high-level overview of this synthetic workflow.

G cluster_0 Stage 1: Tetrazole Core Synthesis cluster_1 Stage 2: Regioselective N-Alkylation & Analog Generation Start 4-Cyanobenzoic Acid (Starting Material) Cycloaddition [3+2] Cycloaddition (NaN3, ZnBr2 or NH4Cl) Start->Cycloaddition Step 1 Intermediate 4-(1H-tetrazol-5-yl)benzoic acid (Core Intermediate) Cycloaddition->Intermediate Protection Ester Protection (e.g., MeOH, H2SO4) Intermediate->Protection Step 2a Alkylation Regioselective N-Methylation (e.g., (CH3)2SO4, K2CO3) Separation of Isomers Protection->Alkylation Step 2b Deprotection Saponification (e.g., LiOH, H2O/THF) Alkylation->Deprotection Step 2c Analogs SAR Analogs (Vary R groups & N-Alkyl) Alkylation->Analogs Parallel Synthesis Final_Product Target Compound: 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid Deprotection->Final_Product

Caption: General workflow for the synthesis of the target compound and its analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid (Core Intermediate)

This protocol describes the conversion of a commercially available nitrile to the core tetrazole structure using a zinc-catalyzed cycloaddition, which is a safer and more environmentally benign alternative to methods that generate hydrazoic acid in situ.[14][15]

Materials & Reagents:

  • 4-cyanobenzoic acid

  • Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive)

  • Zinc bromide (ZnBr₂), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 3M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobenzoic acid (e.g., 10.0 g, 68.0 mmol), sodium azide (8.84 g, 136 mmol, 2.0 equiv.), and zinc bromide (15.3 g, 68.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 100 mL of deionized water to the flask. The use of water as a solvent mitigates explosion hazards and is environmentally friendly.[14]

  • Reaction: Heat the suspension to reflux (approx. 100-105 °C) with vigorous stirring. The reaction mixture will become a thick white slurry. Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol mobile phase) until the starting nitrile is consumed (typically 18-24 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the aqueous slurry to pH 2-3 by the slow, dropwise addition of 3M HCl while stirring in an ice bath. This step protonates the tetrazolate anion, causing the desired product to precipitate out of the solution.[22]

    • Stir the resulting thick white suspension for 1 hour in the ice bath to ensure complete precipitation.

  • Purification:

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

    • Dry the product under vacuum at 60 °C to a constant weight.

  • Characterization: The product, 4-(1H-tetrazol-5-yl)benzoic acid, should be a white crystalline solid. Confirm its identity and purity via:

    • ¹H NMR: Check for the disappearance of the nitrile peak and the appearance of characteristic aromatic and acidic protons.

    • Melting Point: Compare with the literature value.

    • Purity: Assess by HPLC or LC-MS.

Protocol 2: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Target Compound)

This multi-step protocol involves ester protection, regioselective methylation, and final deprotection. Careful chromatography is essential to isolate the desired N2 isomer from the N1 byproduct.

Step 2a: Esterification of 4-(1H-tetrazol-5-yl)benzoic acid

Causality: The acidic proton of the carboxylic acid would be deprotonated under the basic conditions required for N-methylation, interfering with the reaction. Esterification protects this group.

Procedure:

  • Suspend the 4-(1H-tetrazol-5-yl)benzoic acid (e.g., 5.0 g, 26.3 mmol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) dropwise while cooling in an ice bath.

  • Heat the mixture to reflux for 6-8 hours until TLC analysis indicates complete conversion.

  • Cool the reaction, and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-(1H-tetrazol-5-yl)benzoate.

Step 2b: N-Methylation and Isomer Separation

Causality: The choice of a polar aprotic solvent like DMF and a base like potassium carbonate often provides a good yield of the N2 isomer, although a mixture is expected.[17][18] The N2 isomer is generally less polar than the N1 isomer, facilitating chromatographic separation.

Procedure:

  • Dissolve methyl 4-(1H-tetrazol-5-yl)benzoate (e.g., 4.0 g, 19.6 mmol) in anhydrous DMF (50 mL).

  • Add potassium carbonate (K₂CO₃) (4.06 g, 29.4 mmol, 1.5 equiv.).

  • Add dimethyl sulfate ((CH₃)₂SO₄) (Caution: Highly toxic and carcinogenic) (2.05 mL, 21.6 mmol, 1.1 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by adding water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Separate the N1 and N2 isomers using flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient). The desired N2 isomer, methyl 4-(2-methyl-2H-tetrazol-5-yl)benzoate, will typically elute first.

Step 2c: Saponification (Ester Deprotection)

Procedure:

  • Dissolve the purified methyl 4-(2-methyl-2H-tetrazol-5-yl)benzoate (e.g., 1.5 g, 6.87 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.58 g, 13.7 mmol, 2.0 equiv.).

  • Stir at room temperature for 4-6 hours until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the final product, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[23]

Designing Analogs for SAR Studies

With a robust synthesis of the core scaffold established, analogs can be generated to probe the SAR. Modifications should be made systematically at key positions to understand the effects of sterics, electronics, and lipophilicity on biological activity.

Caption: Key modification sites on the core scaffold for SAR exploration.

Synthetic Approach for Analogs:

  • Aromatic Ring Analogs (R¹, R², R³, R⁴): These are best prepared by starting with the appropriately substituted 4-cyanobenzoic acid derivative in Protocol 1 and carrying the modified intermediate through the subsequent steps.

  • N-Alkyl Analogs (R-N): These are prepared by using alternative alkylating agents in Protocol 2, Step 2b (e.g., diethyl sulfate, propyl iodide, benzyl bromide).[24]

Data Presentation for SAR Analysis

The data generated from biological testing of the synthesized analogs should be organized systematically to facilitate analysis. A clear table is the most effective format.

Compound IDAromatic Substituent (R¹)N-Alkyl GroupIC₅₀ (µM) [Hypothetical Data]Notes
LEAD-01 HMethyl1.2Parent Compound
ANA-01 2-FluoroMethyl0.8Improved potency with EWG
ANA-02 3-MethoxyMethyl5.6Decreased potency with EDG
ANA-03 HEthyl2.5Slight decrease with larger alkyl
ANA-04 HBenzyl15.0Steric bulk detrimental
ANA-05 2-FluoroEthyl1.1Combination shows mixed effect

This structured presentation allows researchers to quickly identify trends, such as the preference for electron-withdrawing groups on the phenyl ring or the optimal size for the N-alkyl substituent, thereby guiding the next round of rational drug design.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
  • 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. (n.d.). PubMed.
  • Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. (2025). ACS Sustainable Chemistry & Engineering.
  • Potential Pharmacological Activities of Tetrazoles in The New Millennium. (n.d.).
  • Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. (2025).
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). American Chemical Society.
  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in W
  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
  • 2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Acid Bioisosteres. (2022). Cambridge MedChem Consulting.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PubMed Central.
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are toler
  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (n.d.). Taylor & Francis Online.
  • Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. (2024). Journal of Organic Chemistry.
  • Tetrazolium Compounds: Synthesis and Applic
  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2025).
  • (PDF) Tetrazoles: Synthesis and Biological Activity. (2025).
  • tetrazole synthesis from a nitrile and azide - labor
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
  • Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. (n.d.). Organic Chemistry Portal.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
  • SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL)METHYL)OXAZOLINE. (n.d.). J.MAR.CHIM.HETEROCYCL..
  • 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID. (2025). ChemicalBook.
  • Structure–activity relationship. (n.d.).
  • Structure activity relationship of synthesized derivative tetrazole (5 a–e). (n.d.).
  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019). Journal of the Iranian Chemical Society.
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A.
  • benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

Sources

Application Note: Quantitative Analysis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. As a crucial moiety in modern pharmaceutical development, its accurate measurement in both bulk drug substances and various experimental matrices is paramount for quality control, pharmacokinetic studies, and process optimization. We present two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control and assay, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, suited for trace-level detection in complex biological matrices. Each protocol is grounded in established scientific principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH)[1][2][3].

Introduction and Compound Profile

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a heterocyclic compound featuring both a tetrazole ring and a benzoic acid functional group.[4][5] Tetrazole-containing compounds are of significant interest in medicinal chemistry, displaying a wide range of pharmacological activities.[6] The acidic nature of the carboxylic group and the unique UV absorbance characteristics of the aromatic and heterocyclic systems make this analyte well-suited for chromatographic analysis.

  • Chemical Structure:

  • CAS Number: 211942-53-9[4]

  • Molecular Formula: C₉H₈N₄O₂[4]

  • Molecular Weight: 204.19 g/mol [4]

The accurate quantification of this molecule is essential for ensuring product quality, determining stability, and understanding its metabolic fate. The choice between analytical methods depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.[7]

Method Selection: A Rationale

The selection of an analytical technique is a critical first step driven by the application's specific needs.

  • HPLC-UV: This is the workhorse method for quality control (QC) laboratories. It offers a superb balance of robustness, cost-effectiveness, and performance for assay and impurity profiling of the drug substance.[8] The presence of a strong chromophore (the phenyl-tetrazole system) allows for sensitive detection using UV spectrophotometry.[9][10][11]

  • LC-MS/MS: When the analytical challenge shifts to quantifying picogram to nanogram levels of the analyte in complex matrices like plasma or tissue homogenates, the specificity and sensitivity of tandem mass spectrometry are unparalleled.[7][12] By monitoring a specific precursor-to-product ion transition, matrix interferences that might co-elute and interfere with a UV signal are effectively eliminated.

Protocol I: Quantification by HPLC-UV

This protocol describes a reversed-phase HPLC method for the assay of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid as a bulk substance. The methodology is designed to be validated according to ICH Q2(R1) guidelines.[1][2][13]

Materials and Instrumentation
  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (ACS grade), Purified water (18.2 MΩ·cm).

  • Standard: Reference standard of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid with known purity.

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Orthophosphoric acid in water. Add 1.0 mL of orthophosphoric acid to 1000 mL of purified water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

Step 2: Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

Step 3: Sample Preparation

  • Accurately weigh a portion of the test sample powder equivalent to about 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to the mark with diluent.

  • Further dilute this solution with the diluent to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[14]

Step 4: Chromatographic Analysis

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Causality Note: The acidic mobile phase (0.1% H₃PO₄) is used to suppress the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape and stable retention time on the non-polar C18 stationary phase.[15][16] Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution of aromatic compounds.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Standard & Sample Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D HPLC Vial C->D Transfer E Autosampler Injection D->E F C18 Column Separation E->F G UV Detection (254 nm) F->G H Data Acquisition & Integration G->H I Final Report H->I Quantification (Calibration Curve)

Caption: Workflow for the quantitative analysis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid by HPLC-UV.

Method Validation Summary

A validated analytical method provides assurance of its reliability. The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][3]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak purity index > 0.999; No interference at analyte RTTo ensure the signal measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and detector response.
Accuracy 98.0 - 102.0% recoveryTo assess the closeness of the experimental value to the true value.[17]
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%To measure the method's consistency over a short period.[17]
Intermediate Precision (Inter-day) ≤ 2.0%To measure the method's consistency across different days, analysts, or equipment.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be quantified with acceptable precision and accuracy.[17]
Robustness RSD ≤ 5% after deliberate minor changesTo demonstrate the method's reliability despite small variations in parameters (e.g., pH, flow rate).

Protocol II: Quantification by LC-MS/MS

This protocol is optimized for the ultra-trace quantification of the analyte in a complex matrix such as human plasma, which is essential for pharmacokinetic studies.

Materials and Instrumentation
  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Purified water (LC-MS grade), Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte).

  • Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges.

Detailed Experimental Protocol

Step 1: Mobile Phase and Solution Preparation

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the IS in methanol.

  • IS Working Solution: Dilute the IS stock in acetonitrile to a concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.

Step 2: Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (or standard/QC) into a 96-well plate.

  • Add 150 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for injection.

Causality Note: Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[15] Using cold acetonitrile enhances precipitation efficiency. The internal standard is added early to compensate for any variability during the extraction and injection process.

Step 3: LC-MS/MS Analysis

ParameterCondition
Column C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution (e.g., 5% B to 95% B over 3 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Negative
MRM Transitions Analyte: 203.0 -> 159.0 (Quantifier), 203.0 -> 115.0 (Qualifier)
Internal Standard: (Adjust based on IS used)
Collision Energy Optimized for each transition

Causality Note: ESI in negative mode is chosen because the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion (m/z 203.0), which is the precursor ion.[5] The Multiple Reaction Monitoring (MRM) transitions are highly specific, ensuring that only the analyte of interest is detected, which is the cornerstone of LC-MS/MS selectivity.[7]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E UPLC Injection D->E Inject F Fast LC Separation E->F G ESI Source (Negative Ion) F->G H MRM Detection (Q1 -> Q2 -> Q3) G->H I Data System H->I J Concentration Report I->J Quantification (Analyte/IS Ratio)

Caption: Bioanalytical workflow for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid using LC-MS/MS.

Conclusion

This document provides two distinct, robust, and scientifically-grounded protocols for the quantification of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. The HPLC-UV method is a reliable and cost-effective choice for routine analysis of bulk materials, where concentration levels are high. For applications demanding high sensitivity and selectivity, such as in bioanalytical studies, the LC-MS/MS method is superior. The successful implementation of either method relies on careful adherence to the described protocols and a thorough validation to ensure the generation of accurate and reproducible data, consistent with global regulatory standards.[3][18]

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • UNT Open Books. Drug Analysis – Forensic Chemistry Laboratory Manual. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. [Link]

  • ResearchGate. (a) UV-vis absorption spectra of tetrazole 5o in the presence of.... [Link]

  • Mitrovic, B. (2005). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Experimental UV−visible absorption spectra of 6, 7, 8, and 9 compounds.... [Link]

  • Patents.
  • Roberts, J. D., et al. (1953). Absorption Spectra and Structure of Some Tetrazoles. Journal of the American Chemical Society. [Link]

  • SpectraBase. benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)- - Optional[1H NMR] - Spectrum. [Link]

  • Aljamali, N. M. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Egyptian Journal of Chemistry. [Link]

  • PubChemLite. 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid. [Link]

  • ZORA. Benzoic acid – Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). [Link]

  • Whitehead, A. P., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of Analytical Toxicology. [Link]

  • Sutar, N. G., et al. (2014). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthesis for higher yield and purity.

The synthesis of this molecule, while conceptually straightforward, presents two primary challenges that can significantly impact yield: the initial formation of the tetrazole ring and, most critically, the regioselectivity of the subsequent N-methylation step. This guide provides in-depth solutions to these and other common issues.

General Synthetic Workflow

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is typically achieved through a two or three-step sequence starting from 4-cyanobenzoic acid or its corresponding methyl ester. The choice of starting material influences the overall workflow, particularly the final step.

Synthetic_Workflow cluster_0 Route A: Carboxylic Acid Start cluster_1 Route B: Methyl Ester Start cluster_2 Undesired Byproduct A1 4-Cyanobenzoic Acid A2 4-(1H-tetrazol-5-yl)benzoic acid A1->A2 [3+2] Cycloaddition (NaN₃, Catalyst) A3 Target Molecule: 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid A2->A3 N-Methylation (MeI, DMS, etc.) C1 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (N-1 Isomer) A2->C1 Undesired N-1 Alkylation B1 Methyl 4-cyanobenzoate B2 Methyl 4-(1H-tetrazol-5-yl)benzoate B1->B2 [3+2] Cycloaddition B3 Methyl 4-(2-methyl-2H-tetrazol-5-yl)benzoate B2->B3 N-Methylation B2->C1 Undesired N-1 Alkylation B4 Target Molecule B3->B4 Ester Hydrolysis

Caption: Overview of synthetic routes to the target molecule.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My [3+2] cycloaddition reaction to form the 5-substituted-1H-tetrazole has a very low yield or did not proceed. What went wrong?

Answer: Low yield in the initial tetrazole formation is a common issue stemming from several factors related to reaction kinetics and reagent activity. The core of this reaction is the cycloaddition of an azide source to a nitrile.[1][2]

Causality & Solutions:

  • Insufficient Nitrile Activation: The cyano group is not electrophilic enough to react with the azide anion without activation. Lewis or Brønsted acids are typically required to catalyze the reaction.[1]

    • Solution: Ensure an effective catalyst is used. Zinc salts (e.g., ZnBr₂) are robust and work well in various solvents, including water, which offers a safer alternative to traditional organic solvents.[1][3] Other effective catalysts include copper complexes and silica sulfuric acid.[4][5]

  • Reaction Conditions: The activation energy for tetrazole formation can be high, requiring elevated temperatures.

    • Solution: Use a high-boiling polar aprotic solvent like DMF or DMSO to achieve the necessary temperatures (typically >100°C).[1] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently reaching high temperatures.[2]

  • In situ Generation of Hydrazoic Acid (HN₃): The combination of sodium azide (NaN₃) and an acid catalyst (like ammonium chloride) generates the highly toxic and explosive hydrazoic acid.[2] While HN₃ is a reactant, its concentration and handling are critical safety concerns.

    • Solution: Using zinc salts in water minimizes the formation of free HN₃, making the process safer.[3] Alternatively, methods using triethylamine hydrochloride in toluene can also be effective while controlling the reaction environment.

Table 1: Comparison of Selected Catalytic Systems for Tetrazole Formation

Catalyst System Typical Solvent Temperature (°C) Key Advantages Reference
NaN₃ / NH₄Cl DMF 100-120 Widely used, historical method. [2]
NaN₃ / ZnBr₂ Water 100 (Reflux) Greener, safer (minimizes free HN₃). [3]
NaN₃ / Silica Sulfuric Acid DMF 110 Heterogeneous catalyst, easy removal. [5]

| NaN₃ / Copper(II) Complex | DMSO | 120 | High efficiency, potential for green synthesis. |[4] |

Question 2: My primary product after the methylation step is the N-1 isomer, not the desired N-2 isomer. How can I improve regioselectivity?

Answer: This is the most critical challenge in this synthesis. The tetrazolate anion formed under basic conditions is an ambident nucleophile, meaning methylation can occur at either the N-1 or N-2 position.[6] The formation of two regioisomers, which are often difficult to separate, is a primary cause of low yield of the desired product.

N_Methylation cluster_0 Reaction Pathway Tetrazole 4-(1H-tetrazol-5-yl)benzoic acid Anion Tetrazolate Anion (Ambident Nucleophile) Tetrazole->Anion + Base (-H⁺) N2_Product Desired N-2 Isomer (Thermodynamically Favored) Anion->N2_Product Attack from N-2 N1_Product Undesired N-1 Isomer (Kinetically Favored) Anion->N1_Product Attack from N-1 Me_Source Methylating Agent (e.g., CH₃I) Me_Source->Anion

Caption: Competing pathways in N-methylation of the tetrazole ring.

Causality & Solutions:

The ratio of N-1 to N-2 isomers is governed by a complex interplay of steric hindrance, electronics, and reaction conditions (solvent, counter-ion, methylating agent).[7]

  • Steric and Electronic Effects: For 5-substituted tetrazoles, bulky or electron-withdrawing groups at the C-5 position tend to favor methylation at the N-2 position.[7] The carboxyphenyl group in your substrate provides some electronic pull, but steric hindrance is minimal, often leading to mixtures.

  • Kinetic vs. Thermodynamic Control: The N-1 position is often more nucleophilic and reacts faster (kinetic product), while the N-2 isomer is typically the more thermodynamically stable product.

    • Solution: Employ conditions that favor thermodynamic equilibrium. This often means using higher temperatures and longer reaction times. However, the choice of methylating agent is paramount. Using a "greener" reagent like dimethyl carbonate (DMC) with a catalyst like DABCO at elevated temperatures has been shown to be an environmentally friendly method that can favor the N-2 isomer.[8]

  • Methylating Agent and Base: The "hardness" or "softness" of the electrophile and the nature of the ion pair can influence the outcome.

    • Solution: While methyl iodide is common, explore alternatives. Radical-mediated processes using peroxides as both oxidant and alkylating source can offer high N-2 selectivity.[9] The choice of base and solvent also dictates the nature of the tetrazolate salt (e.g., sodium vs. potassium vs. ammonium salt) and its solvation shell, which in turn affects the accessibility of the N-1 and N-2 positions.

Question 3: I have a mixture of N-1 and N-2 isomers. How can I separate them effectively?

Answer: Separating these isomers is often challenging due to their similar polarities.

Solutions:

  • Fractional Crystallization: This is often the most scalable and effective method. The two isomers may have different solubilities in a given solvent system.

    • Protocol: Dissolve the crude mixture in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water) at an elevated temperature. Allow it to cool slowly. One isomer will preferentially crystallize. In some cases, converting the carboxylic acids to their potassium salts can aid separation, as the salt of one isomer may be significantly less soluble than the other.[10]

  • Column Chromatography: While effective at the lab scale, this can be tedious and costly for larger quantities.

    • Protocol: Use a silica gel column with a solvent system typically composed of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing.

Question 4: My final ester hydrolysis step (Route B) is incomplete or leads to decomposition.

Answer: Ester hydrolysis to a carboxylic acid is a standard transformation, but the stability of the tetrazole ring must be considered.

Causality & Solutions:

  • Reversibility of Acid-Catalyzed Hydrolysis: Heating an ester with a dilute acid is a reversible reaction. To drive it to completion, a large excess of water is required.[11]

    • Solution: Use base-catalyzed hydrolysis (saponification), which is effectively irreversible.[11] Heating the ester under reflux with an aqueous solution of sodium hydroxide or lithium hydroxide is the preferred method.

  • Harsh Conditions: Prolonged exposure to strong acid or base at high temperatures could potentially degrade the heterocyclic ring, although tetrazoles are generally quite stable.

    • Solution: Monitor the reaction by TLC or LC-MS to determine the minimum time required for complete conversion. Typically, refluxing with 1-2 M NaOH for a few hours is sufficient.

  • Work-up Procedure: The product of saponification is the sodium salt of the carboxylic acid, which is water-soluble.

    • Solution: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., 1M HCl) to a pH of ~3.[12] This will protonate the carboxylate, causing the desired 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid to precipitate out of the aqueous solution. The solid can then be collected by filtration.[12]

Frequently Asked Questions (FAQs)

Q: What is the most reliable, high-yield synthetic route? A: Both routes (starting from the acid or the ester) are viable. However, starting with 4-cyanobenzoic acid (Route A) is often more direct as it avoids the final hydrolysis step. The most critical factor for high yield in either route is controlling the regioselectivity of the N-methylation step.

Q: What are the best safety practices for handling sodium azide and the cycloaddition reaction? A: Sodium azide is acutely toxic. More significantly, in the presence of acid, it forms the highly toxic and explosive hydrazoic acid (HN₃).

  • Always work in a well-ventilated fume hood.

  • Always wear appropriate PPE (gloves, lab coat, safety glasses).

  • Avoid contact of sodium azide with acids and heavy metals, as this can form explosive metal azides.

  • To minimize risk, use a catalytic system that does not require strong acids, such as the ZnBr₂ in water method, which is considered a safer, greener alternative.[3]

  • Quench any residual azide at the end of the reaction carefully with a solution of sodium nitrite under acidic conditions.

Q: Which starting material is better: 4-cyanobenzoic acid or methyl 4-cyanobenzoate? A: This depends on your overall synthetic strategy and available resources.

  • 4-Cyanobenzoic Acid: More direct (fewer steps). However, the free carboxylic acid group can sometimes complicate the methylation step (e.g., by reacting with the base).

  • Methyl 4-cyanobenzoate: Protects the carboxylic acid during methylation. The ester group is generally inert to the methylation conditions. However, it adds an extra step (hydrolysis) at the end of the synthesis. The ester group may also subtly influence the electronics of the tetrazole ring, potentially affecting the N1/N2 ratio during methylation.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid

This protocol is adapted from procedures utilizing zinc catalysis for improved safety.[3]

  • To a round-bottom flask equipped with a reflux condenser, add 4-cyanobenzoic acid (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

  • Add deionized water to form a stirrable slurry (approx. 3-4 mL per gram of nitrile).

  • Heat the mixture to reflux (100-105°C) with vigorous stirring.

  • Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol with 1% Acetic Acid) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 2-3 with 3M HCl. A white precipitate should form.

  • Filter the suspension, wash the filter cake thoroughly with cold water, and dry under vacuum to yield pure 4-(1H-tetrazol-5-yl)benzoic acid.

Protocol 2: N-Methylation and Hydrolysis via the Ester Route

This protocol outlines the methylation of the ester intermediate followed by saponification.

  • Methylation:

    • Suspend methyl 4-(1H-tetrazol-5-yl)benzoate (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF.

    • Add dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1 eq) dropwise at room temperature. Caution: DMS is extremely toxic and a suspected carcinogen. Handle with extreme care.

    • Stir the reaction at room temperature or with gentle heating (40-50°C) for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product will be a mixture of N-1 and N-2 methylated esters.

  • Hydrolysis:

    • Dissolve the crude ester mixture in methanol or THF.

    • Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M NaOH).

    • Heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of both ester isomers.

    • Cool the reaction, remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with 3M HCl to pH 2-3.

    • Collect the resulting precipitate by filtration. This solid will be a mixture of the N-1 and N-2 acid isomers, which can then be separated by fractional crystallization (see Troubleshooting Question 3).

References

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024).
  • Enzymatic hydrolysis of esters containing a tetrazole ring. (2014). PubMed. [Link]

  • Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. (2012). PubMed. [Link]

  • 2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2001). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Synthesis. [Link]

  • Positional selectivity of the methylation of 5-substituted tetrazolate anions. (n.d.). ResearchGate. [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC - PubMed Central. [Link]

  • An Improved Synthesis of 5-Substituted Tetrazoles. (n.d.). Journal of the American Chemical Society. [Link]

  • SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (2006). J.MAR.CHIM.HETEROCYCL.[Link]

  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2022). ResearchGate. [Link]

  • Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications. [Link]

  • Tetrazole. (n.d.). Wikipedia. [Link]

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019). BMC Chemistry. [Link]

  • Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling. (2022). ResearchGate. [Link]

  • An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. (2015). ResearchGate. [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2022). RSC Publishing. [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (CAS 211942-53-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Compound Profile

PropertyValueSource
Molecular Formula C₉H₈N₄O₂[1][2]
Molecular Weight 204.19 g/mol [1][3]
Appearance Typically a solidInferred from purification methods
Key Functional Groups Carboxylic Acid, Tetrazole[2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in a question-and-answer format.

Question 1: My final product has a low melting point with a broad range. What are the likely impurities?

Answer: A broad and depressed melting point is a classic indicator of impurities.[4] For this specific molecule, the likely culprits depend on the synthetic route but often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the tetrazole ring or the benzoic acid moiety.

  • Isomeric Byproducts: The formation of the N-methyl tetrazole can sometimes yield the 1-methyl isomer in addition to the desired 2-methyl product. These isomers can be difficult to separate due to very similar polarities.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be trapped in the solid matrix.[5]

  • Degradation Products: The tetrazole ring, while generally stable, can be sensitive to harsh acidic or basic conditions and high temperatures.[5]

Question 2: I'm performing an acid-base extraction, but my yield is very low upon re-acidification. What's going wrong?

Answer: Low recovery after an acid-base extraction is a frequent issue. Here's a breakdown of potential causes and solutions:

  • Incomplete Deprotonation: The carboxylic acid needs to be fully converted to its carboxylate salt to move into the aqueous layer.[6][7]

    • Causality: The pKa of the carboxylic acid and the strength of the base are critical. While a strong base like NaOH will certainly work, a weaker base like sodium bicarbonate (NaHCO₃) is often sufficient and can be more selective if other acidic functional groups are present.[8][9]

    • Troubleshooting: Ensure you are using a sufficient molar excess of the base. Check the pH of the aqueous layer after extraction; it should be distinctly basic. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the acidic product.[10]

  • Incomplete Re-protonation: To precipitate the purified product, the carboxylate must be fully protonated back to the carboxylic acid.[9]

    • Causality: The solubility of the neutral carboxylic acid in the aqueous solution is much lower than its salt form.

    • Troubleshooting: Add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic.[10] It's crucial to check the pH with litmus paper or a pH meter to confirm complete neutralization. Be aware that adding too much acid can sometimes lead to the formation of soluble salts, so careful addition is key.

  • Product Solubility in the Aqueous Phase: Even in its neutral form, your compound may have some residual solubility in water, especially if the volume is large.

    • Troubleshooting: After acidification, if precipitation is sparse or absent, try extracting the aqueous layer with an appropriate organic solvent (like ethyl acetate) to recover the dissolved product.[7] Chilling the aqueous solution in an ice bath before filtration can also help to maximize precipitation.[10]

Question 3: My compound is streaking badly on a silica gel TLC plate, making it difficult to monitor reactions and chromatographic separations. How can I fix this?

Answer: Streaking of carboxylic acids on silica gel is a very common problem.[10]

  • Causality: The issue stems from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. This can lead to a mixture of protonated and deprotonated forms of your compound on the plate, causing it to tail or streak rather than move as a compact spot.

  • Solution: To suppress this interaction and ensure your compound remains fully protonated, add a small amount (typically 0.5-1%) of a volatile acid to your eluting solvent system.[10] Acetic acid or formic acid are excellent choices. This simple modification will result in sharper, more defined spots on your TLC plate, allowing for accurate monitoring of your purification.

Frequently Asked Questions (FAQs)

What is the best initial purification technique for crude 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid?

For a solid compound like this, which possesses a carboxylic acid group, acid-base extraction is an excellent first-line purification strategy.[6][11] It is highly effective at removing neutral or basic impurities. Following this, recrystallization is often the best method to achieve high purity.[8][11]

How do I choose a suitable recrystallization solvent?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][12]

  • General Guidance: For carboxylic acids, alcoholic solvents (like ethanol or methanol) or aqueous mixtures are often good starting points.[13]

  • Experimental Approach: It is always recommended to perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol, ethyl acetate, toluene) to identify the optimal one or a suitable solvent pair.[14]

Can I use column chromatography to purify this compound?

Yes, column chromatography is a viable, albeit sometimes more complex, option.[14] It is particularly useful if you are trying to separate isomers or impurities with very similar chemical properties.

  • Key Consideration: As mentioned in the troubleshooting guide, you will likely need to add a small percentage of a volatile acid (like acetic acid) to your mobile phase to prevent streaking on the column and ensure good separation.[10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[10] Stopper the funnel and gently invert it multiple times, venting frequently to release the pressure generated from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.[10]

  • Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine this aqueous extract with the first one. The organic layer now contains neutral impurities and can be set aside.

  • Re-acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution becomes acidic (verify with pH paper).[10] The purified 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by suction filtration.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual salts.[10] Allow the crystals to dry completely.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the solid obtained from acid-base extraction or directly from a crude reaction mixture if it is of reasonable initial purity.

  • Solvent Selection: Based on prior small-scale tests, select an appropriate solvent. For this example, we will assume an ethanol/water mixture is suitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until you observe persistent cloudiness (the point of saturation). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by suction filtration.[15]

  • Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture and then allow them to air dry or dry in a vacuum oven.

Visualizing the Workflow

Decision-Making Workflow for Purification

Purification_Workflow start Crude 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base Yes recrystallize Perform Recrystallization acid_base->recrystallize check_purity Check Purity (TLC, MP, NMR) recrystallize->check_purity pure_product Pure Product check_purity->pure_product Purity > 98% chromatography Consider Column Chromatography check_purity->chromatography Purity < 98% or Isomers Present chromatography->check_purity

Caption: A general decision-making workflow for the purification of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Acid-Base Extraction Logic

Acid_Base_Extraction cluster_0 Step 1: Base Extraction cluster_1 Step 2: Acidification start Crude Mixture in Organic Solvent (Product + Neutral Impurities) add_base Add aq. NaHCO₃ Shake & Separate start->add_base layers1 Organic Layer Aqueous Layer Neutral Impurities Sodium Salt of Product add_base->layers1 add_acid Add aq. HCl to Aqueous Layer layers1:aq->add_acid precipitate Precipitate Forms add_acid->precipitate filtration Filter & Dry precipitate->filtration final_product Pure Product filtration->final_product

Caption: The logical flow of an acid-base extraction for isolating the target carboxylic acid.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • DeFrancesco, H., Dudley, J., & Coca, A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(2), 327-331. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Tayan. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. 52(11), 743. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Retrieved from [Link]

  • Google Patents. (n.d.). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • Google Patents. (n.d.). US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • PubChemLite. (n.d.). 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025, May 23). Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]

  • SpectraBase. (n.d.). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
  • ChemBK. (2024, April 9). 4-[(2-Butyl-5-forMyliMidazol-1-yl)Methyl]benzoic Acid Methyl Ester. Retrieved from [Link]

  • Pharmacia. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]

  • Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(2H-Tetrazol-5-yl)benzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during in vitro and in vivo assays. By understanding the physicochemical properties of this compound and employing appropriate formulation strategies, you can ensure the accuracy and reproducibility of your experimental data.

Understanding the Challenge: The Physicochemical Properties of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a molecule that incorporates both a carboxylic acid and a tetrazole moiety.[1][2] Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering similar acidity but with potentially different metabolic stability and lipophilicity.[3][4] However, the combination of these two acidic groups can present significant challenges in achieving and maintaining solubility in aqueous assay buffers, particularly at neutral pH.[5][6]

The solubility of this compound is highly dependent on pH.[7] In its protonated (uncharged) form at low pH, it is more lipophilic and thus less soluble in water. As the pH increases above its pKa, the carboxylic acid and tetrazole groups deprotonate, forming a more polar and water-soluble salt.

Frequently Asked Questions (FAQs)

Q1: My 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid precipitated out of my stock solution in DMSO after a freeze-thaw cycle. What happened?

A: While dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds, precipitation upon freeze-thaw cycles can still occur.[8][9] This is often due to the compound being in a supersaturated state in the DMSO. When the solution is frozen and then thawed, the compound may crash out of solution as the less soluble, crystalline form. To avoid this, it is recommended to prepare fresh stock solutions or to warm the stock solution gently and vortex thoroughly before use to ensure complete re-dissolution.

Q2: I've prepared a clear stock solution in DMSO, but when I dilute it into my aqueous assay buffer (pH 7.4), I see immediate precipitation. Why?

A: This is a common issue for compounds with low aqueous solubility.[10] The dramatic shift in solvent polarity from 100% DMSO to a predominantly aqueous environment can cause the compound to rapidly precipitate, as its solubility limit in the final buffer is exceeded. The final concentration of DMSO in your assay should ideally be kept low (typically ≤1%) to minimize solvent-induced artifacts.[10]

Q3: Can I simply increase the pH of my assay buffer to improve the solubility of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid?

A: Increasing the pH will deprotonate the carboxylic acid and tetrazole groups, increasing the compound's negative charge and, consequently, its aqueous solubility.[5][6] However, you must consider the compatibility of a higher pH with your assay system. For cell-based assays, significant deviations from physiological pH (around 7.4) can induce cytotoxicity. For biochemical assays, enzyme activity and protein stability can be highly pH-dependent.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

If you are encountering precipitation or poor solubility with 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, follow this systematic troubleshooting guide.

Step 1: Characterize the Solubility Problem

First, it's crucial to determine the extent of the solubility issue. A simple visual inspection for turbidity or precipitate is a starting point, but a more quantitative assessment is better.

Protocol: Kinetic Solubility Assay by Nephelometry

  • Prepare a high-concentration stock solution of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution in your final assay buffer.

  • Mix immediately and incubate at your assay temperature for a set period (e.g., 1-2 hours).

  • Measure the light scattering using a nephelometer.

  • The concentration at which the light scattering signal significantly increases above the baseline indicates the kinetic solubility limit.[10]

Step 2: Optimize the Formulation Strategy

Based on the kinetic solubility limit, you can choose an appropriate strategy to improve the solubility.

For ionizable compounds like 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, pH modification is a primary and effective approach.[]

Protocol: Preparing a Stock Solution via pH Adjustment

  • Weigh out the desired amount of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

  • Add a small volume of a basic solution, such as 0.1 M NaOH, dropwise while stirring until the compound dissolves. This will form the sodium salt of the acid.

  • Once dissolved, add your desired buffer (e.g., PBS, HEPES) to reach the final desired stock concentration and pH.

  • Always add the acid to a larger volume of water or buffer, not the other way around, to prevent localized high concentrations and potential precipitation.[12][13]

Note: The final pH of the stock solution should be at least 1-2 units above the pKa of the carboxylic acid and tetrazole moieties to ensure complete ionization and solubility.

If pH adjustment is not compatible with your assay, the use of co-solvents can be an effective alternative.[14][15] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Protocol: Stock Solution Preparation with a Co-solvent

  • Dissolve 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in 100% of the chosen co-solvent to create a high-concentration primary stock.

  • For your working stock, dilute the primary stock in a mixture of the co-solvent and your aqueous assay buffer.

  • When preparing the final assay solution, add the working stock dropwise to the final assay buffer with gentle vortexing to minimize localized high concentrations that can lead to precipitation.[16]

Table 1: Hypothetical Solubility of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in Different Co-solvent Systems

Co-solvent (Final Concentration)Solubility (µM)
1% DMSO15
5% DMSO75
5% Ethanol50
5% PEG 40090

This data is for illustrative purposes. Actual solubility should be determined experimentally.

For particularly challenging cases, especially in cell-based assays, the addition of solubilizing excipients like Bovine Serum Albumin (BSA) can be beneficial.[17]

Protocol: Using BSA to Enhance Solubility

  • Prepare your assay medium containing the desired concentration of fatty-acid-free BSA (e.g., 0.1% - 1%). Ensure the BSA is fully dissolved before adding your compound.[18]

  • Prepare a concentrated stock of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in a suitable solvent (e.g., DMSO).

  • Add the compound stock to the BSA-containing medium dropwise while stirring. The BSA will bind to the compound, increasing its apparent solubility and preventing precipitation.[19][20]

Step 3: Visualizing the Decision-Making Process

The following diagram outlines the logical workflow for troubleshooting solubility issues with 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Solubility_Troubleshooting start Precipitation Observed solubility_assay Determine Kinetic Solubility start->solubility_assay strategy Select Solubilization Strategy solubility_assay->strategy ph_adjust pH Adjustment strategy->ph_adjust Ionizable? cosolvent Co-solvents strategy->cosolvent Non-ionizable or pH incompatible? bsa BSA Addition strategy->bsa Cell-based or protein-rich assay? validate Validate Assay Compatibility ph_adjust->validate cosolvent->validate bsa->validate success Proceed with Assay validate->success Compatible fail Re-evaluate Strategy validate->fail Incompatible fail->strategy

Caption: Troubleshooting workflow for solubility issues.

Advanced Considerations

  • Impact on Assay Performance: Always validate that your chosen solubilization method does not interfere with your assay. For example, high concentrations of DMSO can inhibit enzyme activity, and BSA can bind to other components in your assay. Run appropriate vehicle controls to assess any background effects.

  • Compound Stability: Ensure that the chosen pH or co-solvent does not degrade your compound over the course of the experiment. This can be checked by analytical methods such as HPLC.

By systematically addressing the solubility challenges of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, you can generate reliable and reproducible data, advancing your research and development efforts.

References

  • ThoughtCo. (2019, July 14). How to Prepare Common Acid Solutions. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]

  • Protocols Online. (2012, July 14). Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases). [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(11), 5177–5193. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. Journal of Pharmaceutical Sciences, 70(1), 13–22. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • PubMed. Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. [Link]

  • Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 44(29). [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Chemistry LibreTexts. (2019, May 19). 5.2: Solutions and Dilutions. [Link]

  • ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids.... [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • YouTube. (2021, September 3). How to prepare solutions(Acid) from stock solution: by Ssekajja Samuel. [Link]

  • National Institutes of Health. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]

  • The Curious Wavefunction. (2016, September 2). The same and not the same: Carboxylic acids and tetrazoles. [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ResearchGate. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin. [Link]

  • Proliant Biologicals. DISSOLVING BSA IN SOLUTION. [Link]

  • ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of.... [Link]

  • Reddit. (2022, May 11). How do I force my compound to precipitate?. [Link]

  • MDPI. Optimization and Development of Albumin–Biopolymer Bioconjugates with Solubility-Improving Properties. [Link]

  • PubChem. 4-((5-(2-(4-chlorobenzylcarbamoyl)pyridin-4-yl)-2H-tetrazol-2-yl)methyl)benzoic acid. [Link]

  • ResearchGate. Impact of receiver BSA addition on (A) solubility and (B) the extent of particle drifting effect. [Link]

  • PubChemLite. 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid. [Link]

  • PubChem. 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • PubMed Central. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]

  • OUCI. Tetrazoles as carboxylic acid isosteres: chemistry and biology. [Link]

  • SpectraBase. benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)- - Optional[1H NMR] - Spectrum. [Link]

Sources

stability of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (PubChem CID: 333944).[1] This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, focusing on the scientific principles behind its behavior under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid that influence its stability?

Answer: The stability of this molecule is governed by two key functional groups: the N-methylated tetrazole ring and the benzoic acid moiety.

  • Tetrazole Ring: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. While generally considered chemically robust and metabolically stable, the tetrazole ring possesses a high nitrogen content and can be susceptible to degradation under specific energetic conditions, such as high temperatures or UV light exposure.[2][3][4] The decomposition of N-substituted tetrazoles often begins with the elimination of a nitrogen molecule (N₂) directly from the ring.[5]

  • Benzoic Acid Moiety: The carboxylic acid group makes the molecule's solubility and charge pH-dependent. The pKa of benzoic acid is approximately 4.2, and we can anticipate a similar value for this derivative.[6] In solutions with a pH below its pKa, the molecule will be predominantly in its neutral, less water-soluble form. Above the pKa, it will exist as the more soluble carboxylate anion.[7][8] This pH-dependent behavior is critical for designing formulation and dissolution experiments.

Q2: I am starting a new project with this compound. How should I approach determining its stability profile?

Answer: A systematic approach using forced degradation (stress testing) is the industry-standard method.[9] The goal is not to completely destroy the compound but to induce a modest level of degradation (typically 5-20%) to identify potential degradation products and establish degradation pathways.[10] This is crucial for developing a stability-indicating analytical method , usually an HPLC method, that can accurately quantify the parent compound in the presence of its degradants.[11]

A well-designed forced degradation study will expose the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionRecommended StressorTypical Conditions
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature & 50-60°C
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature & 50-60°C
Oxidation 3% - 30% H₂O₂Room Temperature
Thermal Stress Dry Heat (Solid State) & Solution70°C or higher
Photostability UV/Visible Light (ICH Q1B)Controlled Photostability Chamber
Q3: My compound appears to be degrading under acidic conditions. What is the likely mechanism and how can I mitigate it?

Answer: While many tetrazole rings are stable in acid, degradation can occur, especially under harsh conditions (e.g., elevated temperature).[12] A plausible mechanism involves the protonation of one of the nitrogen atoms in the tetrazole ring. This protonation can weaken the ring structure, potentially leading to a ring-opening event to form an unstable imidoyl azide intermediate, which would then degrade further.[12]

Troubleshooting & Mitigation:

  • pH Control: The most effective way to prevent acid-catalyzed degradation is to maintain the pH of your solution within a stable range. Conduct a pH-rate profile study by preparing solutions across a range of pH values (e.g., pH 2 to 10) and monitoring the compound's concentration over time. Many pharmaceutical compounds find optimal stability in the mid-pH range of 4 to 8.[13]

  • Temperature Control: Acid hydrolysis is often temperature-dependent. If you must work in an acidic medium, perform your experiments at the lowest practical temperature (e.g., refrigerated or on ice) to slow the degradation rate.

  • Solvent Choice: If your experimental design allows, consider using a non-aqueous or mixed co-solvent system, which can sometimes reduce hydrolytic degradation.

Q4: Is 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid susceptible to thermal degradation?

Answer: Yes, tetrazole-containing compounds can be thermally labile. The decomposition of the tetrazole ring is often the primary thermal degradation pathway.[5] For N-substituted tetrazoles, this process typically involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrilimine intermediate.[14] This intermediate can then undergo various rearrangements or reactions to form secondary products.

Troubleshooting & Mitigation:

  • Solid-State Stability: Assess the thermal stability of the solid material using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). This will help identify the decomposition temperature. Many energetic tetrazole derivatives show high thermal stability, with decomposition temperatures sometimes exceeding 200-300°C.[15][16][17]

  • Solution Stability: When working with solutions, avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Store stock solutions and samples protected from heat, typically at 2-8°C or frozen.

Q5: What are the risks of photolytic degradation, and how can I test for it?

Answer: Photodegradation is a significant concern for tetrazole derivatives.[2] Exposure to UV light can provide the energy needed to cleave the tetrazole ring, leading to a complex mixture of photoproducts.[18][19] The exact products depend on the solvent and the substituents on the ring.[2]

Experimental Protocol for Photostability Testing (ICH Q1B):

  • Prepare two solutions of your compound at a known concentration (e.g., 1 mg/mL).

  • Place one sample in a validated photostability chamber, exposing it to a light source that provides both UV and visible light.

  • Wrap the second sample (the control) in aluminum foil and place it in the same chamber to exclude light but maintain the same temperature.

  • Analyze both samples at various time points by a stability-indicating HPLC method.

  • A significant difference in degradation between the exposed sample and the control indicates photosensitivity.

Mitigation: Always protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit area when possible.

Experimental Protocols & Workflows

Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound. A good starting point is a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl). Run parallel experiments at room temperature and 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH). Run parallel experiments at room temperature and 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂). Store at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's stability.

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to separate the parent compound from all degradation products.

  • Data Evaluation: Calculate the percentage of degradation. Identify and quantify major degradation products. If necessary, use LC-MS/MS and NMR to elucidate the structure of significant degradants.

Workflow & Pathway Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (70°C Solution) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h...) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize/Quench Reaction Sampling->Quench HPLC Analyze via Stability-Indicating HPLC-UV/MS Quench->HPLC Data Calculate % Degradation Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_thermal Thermal/Photolytic Stress cluster_hydrolysis Hydrolytic Stress (Acid/Base) Parent 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid C₉H₈N₄O₂ N2 Extrusion of N₂ Parent->N2 Δ or hν Protonation Ring Protonation (Acidic pH) Parent->Protonation H⁺ Intermediate Nitrilimine Intermediate Highly Reactive N2->Intermediate Products1 Secondary Products (e.g., Rearrangement, Cyclization) Intermediate->Products1 RingOpening Ring Opening e.g., Imidoyl Azide Intermediate Protonation->RingOpening Products2 Further Degradation Products RingOpening->Products2

Caption: Potential degradation pathways for the tetrazole ring.

References

  • Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. National Institutes of Health (NIH). [Link]

  • Tetrazole - Wikipedia. Wikipedia. [Link]

  • Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

  • Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. RSC Publishing. [Link]

  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. RSC Publishing. [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. [Link]

  • Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Publications. [Link]

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate. [Link]

  • Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. ResearchGate. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • Benzoic acid - Wikipedia. Wikipedia. [Link]

  • 4-((5-(2-(4-chlorobenzylcarbamoyl)pyridin-4-yl)-2H-tetrazol-2-yl)methyl)benzoic acid. PubChem. [Link]

  • 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. PubChem. [Link]

  • 4-{[({3-[2-(4-Methoxybenzyl)-2h-Tetrazol-5-Yl]phenyl}carbonyl)amino]methyl}benzoic Acid. PubChem. [Link]

  • Decomposition products of tetrazoles. ResearchGate. [Link]

  • 13 Acidic Strength Benzoic Acid Derivatives. YouTube. [Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. RSC Publishing. [Link]

  • Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid. ResearchGate. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • The development of copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids and an insight into the reaction mechanism. National Institutes of Health (NIH). [Link]

  • benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)- [1H NMR] - Spectrum. SpectraBase. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Tetrazoles via Multicomponent Reactions. National Institutes of Health (NIH). [Link]

  • 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid. PubChemLite. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. National Institutes of Health (NIH). [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

Sources

Technical Support Center: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. We will address common challenges, with a primary focus on identifying and mitigating key side reactions to ensure the desired product's purity and yield.

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is typically approached via a two-step sequence:

  • [3+2] Cycloaddition: Formation of the tetrazole ring by reacting 4-cyanobenzoic acid with an azide source.[1][2]

  • N-Alkylation: Methylation of the resulting 4-(1H-tetrazol-5-yl)benzoic acid intermediate.

While seemingly straightforward, the N-alkylation of the 5-substituted tetrazole ring presents a significant regioselectivity challenge, often leading to a difficult-to-separate mixture of N1 and N2-methylated isomers. This guide provides in-depth troubleshooting for this critical step and other potential issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Q1: My final product is a mixture of two major isomers that are very difficult to separate by standard column chromatography. What is this second isomer, and how can I favor the formation of the desired product?

Probable Cause: The most common and challenging side reaction in this synthesis is the formation of the undesired regioisomer, 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid . This occurs because the methylation of the 5-(4-carboxyphenyl)-1H-tetrazole anion can proceed at either the N1 or N2 position of the tetrazole ring.[3][4][5] The ratio of these isomers is highly dependent on reaction conditions and the mechanism of alkylation (SN1 vs. SN2).[3][5][6]

  • Desired Product: 4-(2 -methyl-2H -tetrazol-5-yl)benzoic acid (N2-isomer)

  • Side Product: 4-(1 -methyl-1H -tetrazol-5-yl)benzoic acid (N1-isomer)

The formation of these isomers is a classic problem in tetrazole chemistry; the regioselectivity is influenced by factors beyond simple sterics, including the electronic nature of the substituent and the alkylating agent.[3][4][5]

Recommended Actions:

  • Optimize Methylation Conditions: The choice of methylating agent, base, and solvent can influence the N1/N2 ratio. While achieving perfect selectivity is difficult, certain conditions are known to preferentially form the 2,5-disubstituted (N2) tetrazole.[7] For instance, methods utilizing the diazotization of aliphatic amines have shown a preference for N2 alkylation.[5][7]

  • Purification via Fractional Crystallization of Salts: Since the isomers often have very similar polarities, chromatographic separation is inefficient. A more effective industrial and lab-scale method is fractional crystallization. This can be achieved by forming a salt (e.g., a potassium or amine salt) where one isomer's salt is significantly less soluble than the other in a given solvent system, allowing it to crystallize out selectively.[8] After isolation, the pure salt can be acidified to yield the desired carboxylic acid isomer.[8]

Caption: Regioselectivity in the N-methylation of the tetrazole intermediate.

Q2: How can I definitively identify and quantify the ratio of the N1 and N2 isomers in my product mixture?

Probable Cause: The N1 and N2 isomers have identical mass-to-charge ratios in mass spectrometry and can have similar retention times in HPLC, making unambiguous identification challenging without proper analytical methods.

Recommended Actions: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing and quantifying these isomers.[9][10]

  • ¹H NMR Spectroscopy: The chemical shift of the N-methyl protons is highly diagnostic. Generally, the methyl protons of the N1-isomer appear at a lower field (higher ppm) compared to the methyl protons of the N2-isomer .[11]

  • ¹³C NMR Spectroscopy: The chemical shift of the tetrazole ring carbon (C5) provides another clear marker. For 2,5-disubstituted tetrazoles (the desired N2-isomer), this carbon signal is typically shifted significantly downfield (by ~10 ppm) compared to the corresponding 1,5-disubstituted isomer (the N1 side product).[10][11]

  • Advanced NMR Techniques: In complex cases, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between the methyl protons and the carbons of the benzoic acid ring, confirming the connectivity and isomer identity.[9]

Parameter 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (N1-Isomer) 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (N2-Isomer) Reference
¹H NMR (N-CH₃) Lower field (higher ppm)Higher field (lower ppm)[11]
¹³C NMR (Tetrazole C5) Higher field (lower ppm)Lower field (higher ppm, ~Δ10 ppm)[10][11]

Table 1: Comparative NMR characteristics for distinguishing N1 and N2 tetrazole isomers.

Q3: The yield of my initial tetrazole formation step from 4-cyanobenzoic acid is consistently low. What are the likely side reactions here?

Probable Cause: While the [3+2] cycloaddition of a nitrile and an azide is generally robust, low yields can result from several issues:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient heating, short reaction time, or poor catalyst activity.

  • Nitrile Hydrolysis: Under the reaction conditions (especially if aqueous workups are harsh or if there is moisture present with Lewis acids), the nitrile group can be partially or fully hydrolyzed.[12][13][14] This can lead to the formation of 4-carbamoylbenzoic acid (the amide) or terephthalic acid (the di-acid).

  • Catalyst Deactivation: Lewis acid catalysts like zinc or tin compounds can be sensitive to moisture and may lose activity.[1][15]

Recommended Actions:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent premature catalyst deactivation and nitrile hydrolysis.

  • Optimize Catalyst and Conditions: The use of catalysts like zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), or dibutyltin oxide is common to facilitate this reaction at lower temperatures.[1][2][15] Experiment with different catalysts and ensure the reaction is heated sufficiently (often reflux in DMF or a similar high-boiling solvent) for an adequate duration.[16]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting 4-cyanobenzoic acid.

  • Controlled Workup: During the workup, add acid slowly and at a low temperature to protonate the tetrazolate salt and precipitate the product, minimizing the risk of hydrolysis side reactions.

Caption: Overall synthetic workflow with critical steps and side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is isomeric purity so important for a molecule like 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid? The position of the methyl group on the tetrazole ring fundamentally alters the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. In drug development, these differences can lead to significant variations in pharmacological activity, receptor binding affinity, metabolic stability, and toxicity.[11] Therefore, ensuring a single, well-characterized isomer is a regulatory and scientific necessity.

Q2: Can I protect the carboxylic acid group before the methylation step? Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy. This can prevent potential side reactions at the acid site if harsh methylating agents are used. The ester can then be hydrolyzed back to the carboxylic acid in a final step after the isomers have been separated.

Q3: What safety precautions should be taken during this synthesis? The use of azides, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), requires strict safety protocols. Azides are highly toxic and can form explosive heavy metal azides or hydrazoic acid (HN₃) upon contact with acid. All reactions involving azides should be performed in a well-ventilated fume hood, and acidic conditions should be carefully controlled.

Key Experimental Protocols

Protocol 1: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid (Step 1)

This protocol is a representative example and should be adapted and optimized based on laboratory safety and scale.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanobenzoic acid (1.0 eq), sodium azide (2.2 eq), and zinc chloride (1.2 eq).

  • Add N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 5-10 mL per gram of nitrile).

  • Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add water to the reaction mixture, followed by the careful, dropwise addition of concentrated hydrochloric acid (HCl) until the pH is ~1-2 to precipitate the product.

  • Stir the resulting slurry in the ice bath for 1 hour.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-(1H-tetrazol-5-yl)benzoic acid.[2][16]

Protocol 2: Purification of N2-Isomer via Fractional Crystallization

This is a conceptual protocol; specific solvents and concentrations must be determined experimentally.

  • Dissolve the crude mixture of N1 and N2 isomers in a suitable solvent like isopropanol or ethanol at an elevated temperature.

  • Add a solution of potassium hydroxide (approx. 0.95 eq to selectively precipitate one salt) in the same solvent dropwise while stirring.

  • Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization. The salt of one isomer should precipitate.

  • Isolate the solid salt by filtration. Check the purity of the salt and the mother liquor by NMR to determine which isomer has been isolated.

  • Dissolve the purified salt in water and acidify with HCl to a pH of ~1-2 to precipitate the pure carboxylic acid isomer.

  • Filter, wash with water, and dry the solid to obtain the purified isomer.

References

  • Reynad, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. ResearchGate. [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]

  • Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Fun, H. K., et al. (2008). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(7). [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • Synthesis of 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. [Link]

  • Large-Scale Synthesis of 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Tetrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for tetrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the formation of 5-substituted-1H-tetrazoles via the common [3+2] cycloaddition of organic nitriles and azide sources. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of this important transformation.

Troubleshooting Guide: Overcoming Common Hurdles in Tetrazole Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired tetrazole, or no product at all. What are the likely causes and how can I fix it?

A: Low or non-existent yield is a frequent issue, often stemming from insufficient nitrile activation, improper reaction conditions, or reagent-related problems.

Causality & Solutions:

  • Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide is often not a concerted process; it typically requires activation of the nitrile to facilitate nucleophilic attack by the azide.[1][2][3][4] This is especially true for electron-rich or sterically hindered nitriles.

    • Lewis or Brønsted Acid Catalysis: The addition of a catalyst is the most common solution. Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) are highly effective.[5][6][7] They coordinate to the nitrile nitrogen, increasing its electrophilicity.[4][5] Brønsted acids, such as ammonium chloride (NH₄Cl) or triethylammonium chloride, can also protonate the nitrile, achieving a similar activating effect.[4]

    • Catalyst Choice: While zinc salts are broadly effective, other metal catalysts, including those based on copper, cobalt, and iron, have also been successfully employed.[8][9][10][11] For particularly challenging substrates, exploring different catalysts may be necessary. Nanocatalysts are also emerging as highly efficient options due to their high surface area.[8][12]

  • Inadequate Reaction Temperature: Tetrazole formation from nitriles and azide salts is often conducted at elevated temperatures, typically between 100-150 °C, to overcome the activation energy barrier.[2][3]

    • Temperature Optimization: If you are running the reaction at a lower temperature, a gradual increase may be necessary. However, be mindful of solvent boiling points and potential side reactions at excessively high temperatures. Microwave-assisted synthesis can often accelerate the reaction and improve yields at lower overall reaction times.[6][13][14]

  • Poor Solubility of Reagents: Sodium azide has poor solubility in many common organic solvents. If the reagents are not adequately dissolved, the reaction will be slow or may not proceed at all.

    • Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are frequently used as they can dissolve sodium azide to a greater extent than less polar solvents.[3][4][14] Running the reaction in water with a zinc catalyst is a green and effective alternative for many substrates.[6][7]

  • Deactivated Nitrile Substrate: Nitriles with electron-donating groups are less electrophilic and therefore react more slowly.[1][3]

    • Stronger Activation/Harsher Conditions: For these substrates, you may need a higher catalyst loading, higher temperatures, or longer reaction times.

Problem 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and I'm isolating impurities along with my product. What are the common side reactions and how can I suppress them?

A: Side product formation can complicate purification and reduce the yield of the desired tetrazole. Understanding the potential side reactions is key to mitigating them.

Causality & Solutions:

  • Hydrolysis of the Nitrile: In the presence of water (either as a solvent or a contaminant) and acid or base catalysis at high temperatures, nitriles can hydrolyze to the corresponding amide or carboxylic acid.

    • Anhydrous Conditions: If hydrolysis is a suspected issue, ensure your solvent and reagents are dry. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.

    • pH Control: When using water as a solvent, maintaining a slightly alkaline pH can minimize the formation of hydrazoic acid and subsequent side reactions.[7]

  • Formation of Hydrazoic Acid (HN₃): In acidic conditions, sodium azide can be protonated to form hydrazoic acid.[4] HN₃ is highly toxic, volatile, and explosive. While it is a reactive species for tetrazole formation, its uncontrolled generation is a significant safety hazard and can lead to undesired pathways.

    • Safety First: Always handle sodium azide with extreme care. Avoid acidic conditions unless specifically called for in a well-controlled protocol.[15][16][17][18] Do not quench reactions containing residual azide with strong acids until the azide has been consumed or destroyed.

    • Controlled Generation: Some protocols intentionally generate HN₃ in situ in a controlled manner, but these should only be attempted with appropriate safety measures in place.

Problem 3: Difficulty with Product Isolation and Purification

Q: I have confirmed product formation, but I am struggling to isolate a pure sample of my tetrazole. What are the best practices for work-up and purification?

A: 5-Substituted-1H-tetrazoles have acidic protons (pKa similar to carboxylic acids), a property that can be exploited for purification.[4][13][19]

Causality & Solutions:

  • Acid/Base Properties: The N-H proton on the tetrazole ring is acidic. This allows for straightforward purification via acid-base extraction.

    • Standard Extraction Protocol:

      • After the reaction is complete, cool the mixture to room temperature.

      • Dilute with water and a suitable organic solvent (e.g., ethyl acetate).

      • Basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the tetrazole, making it water-soluble.

      • Wash the aqueous layer with an organic solvent to remove any non-acidic organic impurities (like unreacted nitrile).

      • Acidify the aqueous layer with an acid like HCl to re-protonate the tetrazole, causing it to precipitate.[4]

      • The precipitated solid can then be collected by filtration.[4][20] If it doesn't precipitate, it can be extracted into an organic solvent.

  • Recrystallization: For further purification, recrystallization is often effective.[21] Common solvent systems include ethanol, water, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: While often not necessary due to the effectiveness of acid-base extraction, silica gel chromatography can be used for challenging separations.[20][21] A typical eluent system would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to keep the tetrazole protonated and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 5-substituted-1H-tetrazoles from nitriles and azides?

A1: While sometimes depicted as a concerted [3+2] cycloaddition, the reaction between a nitrile and an azide salt, especially when catalyzed, is generally believed to proceed through a stepwise mechanism.[1][2][3][4] The key steps are:

  • Activation of the Nitrile: A Lewis or Brønsted acid catalyst activates the nitrile, making the carbon atom more electrophilic.[4][5]

  • Nucleophilic Attack: The azide anion attacks the activated nitrile carbon to form an imidoyl azide intermediate.[1][2][3]

  • Cyclization: The imidoyl azide then undergoes an intramolecular cyclization to form the tetrazole ring.[1][2][3][4]

  • Protonation: A final protonation step yields the neutral 5-substituted-1H-tetrazole.[4]

Q2: What are the critical safety precautions when working with sodium azide?

A2: Sodium azide (NaN₃) is highly toxic and can form explosive compounds.[16][22] Strict adherence to safety protocols is mandatory.

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[16][22] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[16][17]

  • Explosion Hazard:

    • Heavy Metals: Do not allow sodium azide to come into contact with heavy metals (e.g., lead, copper, mercury) or their salts, as this can form highly shock-sensitive and explosive heavy metal azides.[15][16][18] Avoid using metal spatulas for handling solid sodium azide.[15][17][22]

    • Acids: Reaction with strong acids produces hydrazoic acid (HN₃), which is a toxic, volatile, and dangerously explosive gas.[15][16][18] Acidic waste streams containing azide must be avoided.

    • Heat: While relatively stable, violent decomposition can occur when heated above 275 °C.[16]

  • Waste Disposal: Azide-containing waste must be collected in a designated container and should never be poured down the drain, as it can react with lead or copper pipes.[15][16]

Q3: How do I choose the right solvent for my tetrazole synthesis?

A3: The choice of solvent is crucial for both reaction efficiency and safety.

  • Polar Aprotic Solvents: DMF and DMSO are excellent choices for dissolving sodium azide and many organic nitriles, making them widely used for these reactions.[3][14]

  • Water: As demonstrated by Sharpless and coworkers, water can be a highly effective and green solvent, especially when using zinc salt catalysts.[6][7] This system often offers high yields and a safer reaction environment.[7]

  • Alcohols: Isopropanol, n-propanol, or n-butanol can also be used, particularly in reactions catalyzed by zinc chloride.[6]

  • Solvent-Free: In some cases, particularly with nanoparticle catalysts or under microwave irradiation, solvent-free conditions can be employed.[9]

Q4: Can I use this reaction for aliphatic nitriles as well as aromatic nitriles?

A4: Yes, the reaction is quite broad in scope and works for a variety of nitrile substrates, including aromatic, heteroaromatic, aliphatic, and vinyl nitriles.[6][7] However, the reactivity can vary. Aliphatic nitriles may sometimes yield better results in a shorter time compared to aromatic nitriles.[8] Electron-withdrawing groups on the nitrile generally accelerate the reaction, while electron-donating groups can slow it down.[1][3][23]

Data & Protocols

Table 1: Recommended Reaction Conditions for Tetrazole Synthesis
CatalystAzide SourceSolventTemperature (°C)Typical TimeYield (%)Reference
ZnBr₂NaN₃H₂O100-17012-48 hHigh[7]
NH₄ClNaN₃DMF100-1304-24 hGood to Excellent[4]
Cu(OAc)₂NaN₃DES10012 h68-90[23]
Co(II) ComplexNaN₃MethanolReflux12-24 hHigh[10]
CuO NPs (MW)NaN₃DMF13015 min99[14]

Note: DES = Deep Eutectic Solvent; NPs = Nanoparticles; MW = Microwave Irradiation. Conditions are substrate-dependent and may require optimization.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative example of a common laboratory procedure for tetrazole synthesis.

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzonitrile (1.0 equiv), sodium azide (1.2 equiv), and ammonium chloride (1.1 equiv).

  • Add anhydrous DMF to the flask.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water.

    • Make the solution basic (pH ~9-10) by the dropwise addition of a NaOH solution.

    • Wash the aqueous solution with ethyl acetate (2x) to remove any unreacted benzonitrile. Discard the organic layers.

    • Carefully acidify the aqueous layer to pH ~2-3 with concentrated HCl while stirring in an ice bath. A white precipitate should form.[4]

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum to obtain crude 5-phenyl-1H-tetrazole.

  • Purification (if necessary):

    • The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

Characterization: The final product can be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Workflow
Troubleshooting Logic for Low Yield

G start Low or No Product Yield check_activation Is Nitrile Activation Sufficient? start->check_activation check_temp Is Reaction Temperature Adequate? check_activation->check_temp Yes add_catalyst Add Lewis/Brønsted Acid Catalyst (e.g., ZnBr₂, NH₄Cl) check_activation->add_catalyst No check_solubility Are Reagents Soluble? check_temp->check_solubility Yes increase_temp Increase Reaction Temperature (Consider Microwave) check_temp->increase_temp No check_nitrile Is Nitrile Deactivated? check_solubility->check_nitrile Yes change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) or Water check_solubility->change_solvent No harsher_cond Increase Catalyst Load, Temperature, or Time check_nitrile->harsher_cond Yes success Improved Yield add_catalyst->success increase_temp->success change_solvent->success harsher_cond->success

Caption: Troubleshooting logic for low or no product yield.

General Reaction Mechanism

G cluster_0 Reaction Pathway RCN Nitrile (R-C≡N) Activated_Nitrile Activated Nitrile Complex [R-C≡N---Zn²⁺] RCN->Activated_Nitrile Catalyst Catalyst (e.g., Zn²⁺) Catalyst->Activated_Nitrile Azide Azide (N₃⁻) Azide->Activated_Nitrile Nucleophilic Attack Imidoyl_Azide Imidoyl Azide Intermediate Activated_Nitrile->Imidoyl_Azide Tetrazole_Anion Tetrazolate Anion Imidoyl_Azide->Tetrazole_Anion Cyclization Product 5-Substituted-1H-Tetrazole Tetrazole_Anion->Product Protonation H⁺ Protonation->Product

Caption: Stepwise mechanism of catalyzed tetrazole formation.

References

  • Sharpless, K. B., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-6. [Link]

  • American Chemical Society. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]

  • ACS Publications. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]

  • Amerigo Scientific. (n.d.). Nanocatalysts Revolutionizing Tetrazole Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. [Link]

  • CNKI. (n.d.). Optimization of synthetic technology condition for 5-(2′-pyridyl)tetrazole. [Link]

  • National Center for Biotechnology Information. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. [Link]

  • YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. [Link]

  • Preprints.org. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Link]

  • CORE. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**. [Link]

  • ResearchGate. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). [Link]

  • Organic Chemistry Portal. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. [Link]

  • Taylor & Francis Online. (n.d.). Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. [Link]

  • Royal Society of Chemistry. (n.d.). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. [Link]

  • Royal Society of Chemistry. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]

  • ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. [Link]

  • Princeton University. (n.d.). LABORATORY CHEMICAL SAFETY SUMMARY: SODIUM AZIDE. [Link]

  • ACS Publications. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

  • Google Patents. (n.d.). WO2006050922A1 - Process for the synthesis of tetrazoles.
  • University of Pennsylvania EHRS. (2024). Fact Sheet: Sodium Azide. [Link]

  • Taylor & Francis Online. (n.d.). Tetrazole – Knowledge and References. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]

Sources

Technical Support Center: Analytical Standards for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (CAS: 211942-53-9). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common analytical challenges encountered during experimentation with this compound. The following question-and-answer format directly addresses specific issues to ensure the integrity and success of your analytical work.

I. Compound Characteristics and Handling

Before delving into complex analytical procedures, a foundational understanding of the compound's properties is crucial.

dot

Caption: Key physical and chemical properties.

FAQ: Solubility and Sample Preparation

Question: What is the best solvent to dissolve 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid for analysis?

Answer: The solubility of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a critical first step for accurate analysis. Based on its structure, which contains both a polar carboxylic acid group and a tetrazole ring, as well as a nonpolar benzene ring, its solubility is variable.

  • High Solubility: This compound is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For NMR analysis, DMSO-d6 is a common choice.[1]

  • Moderate Solubility: It exhibits moderate solubility in alcohols like methanol and ethanol. These are often good choices for preparing stock solutions for HPLC analysis.

  • Low Solubility: The compound has low solubility in water and nonpolar solvents like hexanes and toluene.

For creating working standards for reversed-phase HPLC, it is recommended to dissolve the compound in methanol or acetonitrile and then dilute it with the mobile phase to ensure compatibility and prevent precipitation in the analytical system.

SolventPredicted SolubilityRecommended Use
DMSO, DMFHighStock solutions, NMR
Methanol, EthanolModerateHPLC stock solutions
AcetonitrileModerateHPLC stock solutions
WaterLowCan be used with pH adjustment
Toluene, HexanesVery LowNot recommended

Question: I'm observing particulate matter in my prepared solutions. What should I do?

Answer: The presence of particulates can interfere with analytical measurements, particularly in HPLC by causing blockages in the system.

  • Sonication: After adding the solvent, sonicate the solution for 5-10 minutes to aid dissolution.

  • Filtration: Always filter your sample solutions through a 0.22 µm or 0.45 µm syringe filter before injection into an HPLC system. This is a critical step to protect the column and instrument.[2]

II. High-Performance Liquid Chromatography (HPLC) Analysis

A robust HPLC method is essential for the accurate quantification and purity assessment of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. While a specific validated method is not publicly available, the following starting method is based on the analysis of similar benzoic acid and tetrazole derivatives.

dot

Caption: General HPLC workflow.

Proposed HPLC Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic acids.
Mobile Phase A 0.1% Phosphoric acid in Water (pH ~2.5)Acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 30% B to 80% B over 15 minutesA gradient is recommended to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes peak distortion.
Detection UV at 254 nmThe aromatic and tetrazole rings provide strong UV absorbance.
Troubleshooting Common HPLC Issues

Question: My peak is showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing is a common issue when analyzing acidic compounds. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is sufficiently low (pH 2.5-3.0). This will keep the carboxylic acid group protonated, reducing its interaction with residual silanols on the silica-based C18 column.

  • Use a Buffered Mobile Phase: Instead of just acid, a buffer like phosphate or formate at low pH can provide better pH control and improve peak shape.

  • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more resistant to secondary interactions.

Question: I am not getting enough sensitivity for my low-concentration samples. What can I do?

Answer: Low sensitivity can be addressed by several approaches:

  • Increase Injection Volume: Carefully increase the injection volume. Be mindful that this can lead to peak broadening if the sample solvent is stronger than the mobile phase.

  • Optimize Detection Wavelength: Perform a UV scan of your compound to determine the wavelength of maximum absorbance (λmax). While 254 nm is a good starting point, the λmax may provide a stronger signal.

  • Sample Concentration: If possible, concentrate your sample before injection.

  • Use a Diode Array Detector (DAD): A DAD allows you to monitor a range of wavelengths and select the one that gives the best signal-to-noise ratio.

Question: I see unexpected peaks in my chromatogram. What could be their source?

Answer: Extraneous peaks can originate from several sources:

  • Impurities: The peak could be an impurity from the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. Common impurities can include starting materials or by-products from the tetrazole ring formation.

  • Degradation: The compound may be degrading in solution. Tetrazole-containing compounds can be susceptible to degradation under certain conditions. It is advisable to prepare solutions fresh daily and store them in a cool, dark place.

  • Contamination: The peak could be from a contaminated solvent, glassware, or the HPLC system itself. Running a blank (injecting only the mobile phase) can help diagnose system contamination.

III. Stability and Degradation

Understanding the stability of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is crucial for ensuring the accuracy of analytical results and for determining appropriate storage conditions.

FAQ: Stability and Storage

Question: How stable is 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in solution and as a solid?

Answer: As a solid, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is expected to be stable when stored in a cool, dry, and dark place. In solution, its stability can be influenced by pH, temperature, and light.

To assess stability, forced degradation studies are recommended.[3][4][5] This involves subjecting the compound to harsh conditions to identify potential degradation products and pathways.

  • Acidic and Basic Hydrolysis: Refluxing the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions can reveal susceptibility to hydrolysis.[6]

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide can indicate its stability towards oxidation.[6]

  • Thermal and Photolytic Stress: Exposing the compound to high temperatures and UV light will assess its thermal and photolytic stability.[7]

A stability-indicating HPLC method, like the one proposed, should be able to separate the parent compound from any degradation products formed during these stress studies.

Question: What are the likely degradation products?

Answer: While specific degradation products for this molecule are not documented, potential degradation pathways for similar structures include:

  • Decarboxylation: Loss of the carboxylic acid group under thermal stress.

  • Tetrazole Ring Opening: The tetrazole ring can be susceptible to cleavage under harsh conditions.

Identifying these degradation products would typically require mass spectrometry (MS) analysis. PubChem provides predicted mass-to-charge ratios for various adducts of the parent compound, which can be a useful reference.[8]

IV. Structural Confirmation

Beyond chromatographic analysis, confirming the structure of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is essential.

FAQ: Spectroscopic Analysis

Question: What are the expected signals in the 1H NMR spectrum?

Answer: The 1H NMR spectrum provides valuable structural information. Based on available data for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in DMSO-d6, the following peaks are expected[1]:

  • Aromatic Protons: Two doublets in the aromatic region (typically ~7.5-8.5 ppm), corresponding to the protons on the benzene ring.

  • Methyl Protons: A singlet at a higher field (typically ~4.0-4.5 ppm), corresponding to the three protons of the methyl group on the tetrazole ring.

  • Carboxylic Acid Proton: A broad singlet at a very low field (typically >12 ppm), corresponding to the acidic proton of the carboxylic acid group. This peak can sometimes exchange with residual water in the solvent.

Question: How can I confirm the molecular weight?

Answer: Mass spectrometry (MS) is the definitive technique for confirming the molecular weight. Using electrospray ionization (ESI), you would expect to see the following ions:

  • Positive Ion Mode: [M+H]+ at m/z 205.07

  • Negative Ion Mode: [M-H]- at m/z 203.06

These values are based on the exact mass of the compound.[8]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • El-Shaheny, R. N., & El-Enany, N. (2015). Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 271-276.
  • Lopes, G. P., & Salgado, H. R. N. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-45.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Rawat, T., & Pandey, I. P. (2015).
  • SpectraBase. (n.d.). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)- [1H NMR]. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6.

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis, purification, and application of this versatile chemical compound. The following question-and-answer format directly addresses specific challenges to help you navigate your experiments with confidence and scientific rigor.

Compound Profile

PropertyValueSource(s)
Chemical Formula C₉H₈N₄O₂[1][2][3]
Molecular Weight 204.19 g/mol [2]
CAS Number 211942-53-9[2]
Physical Appearance Typically a white to off-white solidGeneral knowledge
Storage Store at room temperature in a dry, cool, and well-ventilated place.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis & Isomerism

Question 1: My synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid from 4-(1H-tetrazol-5-yl)benzoic acid and a methylating agent is resulting in a mixture of products with a low yield of the desired isomer. How can I improve the regioselectivity for the N2-alkylation?

Answer: This is a classic challenge in tetrazole chemistry. The alkylation of 5-substituted-1H-tetrazoles can occur on either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted isomers. The 2,5-disubstituted product, which you are targeting, is generally the thermodynamically more stable isomer. However, the kinetic product (1,5-isomer) can often be formed in significant amounts.

Several factors influence the isomeric ratio, including the choice of solvent, base, and the nature of the methylating agent. To favor the formation of the 2,5-isomer, consider the following strategies:

  • Solvent Selection: The polarity of the solvent plays a crucial role. In some cases, a biphasic system (e.g., toluene/water) can significantly enhance the formation of a single isomer.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. The regioselectivity can be highly dependent on the cation of the base used.

  • Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent can influence which nitrogen atom of the tetrazole ring is preferentially alkylated.

Question 2: How can I reliably distinguish between the desired 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and the undesired 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid isomer?

Answer: The most definitive method for distinguishing between the 1,5- and 2,5-disubstituted tetrazole isomers is ¹³C NMR spectroscopy . The chemical shift of the carbon atom in the tetrazole ring (C5) is characteristically different for the two isomers. Generally, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (shifted downfield) compared to the corresponding 1,5-disubstituted isomer. This difference is typically in the range of 9-12 ppm.

For example, in a related system, the C5 of a 1,5-disubstituted aminotetrazole appeared around δ = 155-157 ppm.[5] In contrast, for (E)-2-(2-benzyl-2H-tetrazol-5-yl)-3-(4-hydroxyphenyl) acrylonitrile (a 2,5-disubstituted tetrazole), the vinylic carbon attached to the tetrazole ring was observed at a higher field than in its 1,5-isomer.[6] While specific values for your compound may vary, this trend is a reliable diagnostic tool.

¹H NMR can also be informative. The chemical shift of the methyl protons attached to the tetrazole nitrogen will differ between the two isomers. In the case of (E)-2-(1-benzyl-1H-tetrazol-5-yl)-3-(4-hydroxyphenyl)acrylonitrile, the methylene protons of the benzyl group in the 1,5-isomer appear at a lower field (δ 5.85 ppm) compared to the 2,5-isomer (δ 5.96 ppm).[6] A similar trend may be observable for the methyl protons in your compound.

II. Purification & Handling

Question 3: My crude product is an off-white solid with some colored impurities. What is the best method for purification?

Answer: For solid benzoic acid derivatives, recrystallization is the most effective and common purification method. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Recommended Recrystallization Protocol for Benzoic Acid Derivatives:

  • Solvent Selection: Given the polar nature of the carboxylic acid and the tetrazole ring, polar solvents are a good starting point. Water can be an effective solvent, as benzoic acid's solubility in water increases significantly with temperature.[7] For less polar impurities, a mixed solvent system like water/methanol or water/ethanol might be necessary.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen cold solvent. Heat the mixture on a hot plate and add small portions of hot solvent until the solid just dissolves.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.[9]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the impurities to remain in the solution.[10] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.[7]

Question 4: Are there any specific safety precautions I should take when working with 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid?

Answer: Yes, compounds containing a tetrazole ring require careful handling due to their high nitrogen content, which can make them energetically unstable, especially when dry. While this specific compound is not noted as being explosive, general precautions for handling tetrazoles should be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[12]

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools when handling the solid.[4][13]

  • Static Discharge: Prevent the build-up of static electricity by grounding equipment.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[4]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid and place it in a suitable container for disposal.[14]

III. Reactions & Applications

Question 5: I am attempting an amide coupling reaction with 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and a primary amine, but the yield is very low. What could be the issue?

Answer: Low yields in amide coupling reactions are a common problem and can stem from several factors.[15] Given the structure of your carboxylic acid, steric hindrance is a potential concern. Here's a systematic approach to troubleshooting:

Troubleshooting Workflow for Amide Coupling

G start Low Amide Yield c1 Check Carboxylic Acid Activation start->c1 c2 Assess Amine Reactivity start->c2 c3 Evaluate Reaction Conditions start->c3 c4 Consider Steric Hindrance start->c4 s1a Inefficient coupling reagent? c1->s1a s1b Insufficient amount of reagent? c1->s1b s2a Is the amine protonated? c2->s2a s2b Is the amine sterically hindered? c2->s2b s3a Anhydrous conditions? c3->s3a s3b Optimal solvent and temperature? c3->s3b s4a Bulky groups near reaction centers? c4->s4a r1 Switch to a more potent coupling reagent (e.g., HATU, T3P®). [32] s1a->r1 s1b->r1 r2 Add a non-nucleophilic base (e.g., DIPEA) to deprotonate the amine salt. [10] s2a->r2 r4 Increase reaction time and/or temperature. Consider a less hindered coupling partner if possible. s2b->r4 r3 Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere. [10] s3a->r3 s3b->r4 s4a->r4

Caption: Troubleshooting Decision Tree for Amide Coupling.

Detailed Protocol for Amide Coupling using HATU:

  • Activation: Dissolve 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (1.0 equivalent) in an anhydrous solvent like DMF or DCM. Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, concentrate under reduced pressure, and purify by column chromatography if necessary.[15]

Question 6: I am trying to perform a Fischer esterification using 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and an alcohol with an acid catalyst, but the conversion is poor.

Answer: Fischer esterification is an equilibrium-controlled reaction, and poor conversion is often due to the equilibrium not being sufficiently shifted towards the products.

Key factors to optimize:

  • Equilibrium: To drive the reaction forward, use a large excess of the alcohol, which also serves as the solvent.[16]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. If possible, use a Dean-Stark apparatus to remove water azeotropically.

  • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. Solid acid catalysts like modified Montmorillonite K10 can also be effective and simplify work-up.[16][17]

  • Steric Hindrance: The benzoic acid derivative you are using has a bulky tetrazole group in the para position, which should not significantly hinder the reaction at the carboxylic acid. However, if the alcohol is sterically demanding, this can slow down the reaction.[17]

  • Side Reactions: Be aware of potential side reactions. While unlikely to be the primary issue, impurities in the starting materials or alcohol could lead to unexpected byproducts.[18]

By systematically addressing these points, you should be able to significantly improve the yield and conversion of your esterification reaction.

References

  • Benchchem. (n.d.). Troubleshooting guide for Tetrazole functionalization reactions.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from [Link]

  • Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Unknown. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

  • Unknown. (n.d.). Lab N °02: Synthesis / Purification by recrystallization of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted tetrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts of 5-arylamino-1H-tetrazoles (3a-i). Retrieved from [Link]

  • Herner, A., Marjanovic, J., Lewandowski, T. M., Marin, V., Patterson, M., Miesbauer, L., ... & Lin, Q. (2018). Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS chemical biology, 13(7), 1853–1861.
  • Thieme Gruppe. (n.d.). An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. Retrieved from [Link]

  • Unknown. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Retrieved from [Link]

  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]

Sources

preventing degradation of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (CAS: 211942-53-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. By understanding the molecule's inherent properties and potential degradation pathways, you can mitigate risks and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid?

A1: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] A controlled environment, such as a desiccator cabinet at room temperature or refrigerated conditions (2-8°C), is ideal. The key is to minimize exposure to moisture, light, and excessive heat.

Q2: What is the primary cause of degradation for this compound?

A2: The primary risks are exposure to atmospheric moisture and light. The tetrazole ring, while generally stable, can be susceptible to certain conditions, and the carboxylic acid functional group is hygroscopic.[3][4] Long-term exposure to ambient air can lead to hydration, which may affect downstream reactions or analytical results. Furthermore, like many complex organic molecules, it can be sensitive to UV light.

Q3: How can I visually identify potential degradation?

A3: The pure compound is typically a white to off-white or light-yellow solid. Any significant change in color (e.g., turning yellow or brown), change in texture (e.g., clumping, appearing wet), or noticeable odor may indicate degradation or contamination.

Q4: What type of container is best for long-term storage?

A4: Use an amber glass vial with a tight-fitting, inert cap (e.g., PTFE-lined). The amber color protects the compound from light, while the glass and inert liner prevent reaction with the container material. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to displace moisture and oxygen.

Q5: How does the presence of the tetrazole ring and carboxylic acid group affect stability?

A5: The tetrazole ring is a bioisostere of a carboxylic acid, known for its metabolic stability.[4][5] However, both functional groups can participate in acid-base reactions. The carboxylic acid moiety makes the molecule acidic and can be corrosive to certain materials, such as metal spatulas or containers, over time.[6] It's crucial to avoid storing the compound with strong bases or oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter when using 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid from storage.

Issue 1: The solid material has changed color and/or consistency.
  • Observation: Your white or off-white powder now appears distinctly yellow, has clumped together, or looks damp.

  • Probable Cause: This strongly suggests moisture absorption and/or photodecomposition. The carboxylic acid group is hygroscopic and readily absorbs water from the air if the container is not properly sealed. Color change can be a sign that UV light has initiated a degradation process.

  • Solution Path:

    • Do not use for sensitive experiments. The integrity of the material is compromised.

    • Qualitative Check: Perform a quick purity check using Thin-Layer Chromatography (TLC) or melting point analysis against the reference standard. A smeared spot on TLC or a wide, depressed melting range indicates impurity.

    • Corrective Storage: If you must salvage the material, dry it under a high vacuum. For future storage, always use an amber vial, seal the cap tightly with paraffin film, and store it inside a desiccator.

Issue 2: Inconsistent results or new peaks in analytical data (HPLC, LC-MS, NMR).
  • Observation: An older batch of the compound is giving different results in your assay compared to a new batch, or you observe unexpected peaks in your analytical characterization.

  • Probable Cause: This is a classic sign of chemical degradation. Over time, even under seemingly proper conditions, slow degradation can occur. Potential pathways include hydrolysis or photolytic cleavage, leading to new chemical species that interfere with your analysis. Forced degradation studies are often used to intentionally produce and identify such products to understand a molecule's stability.[7][8]

  • Solution Path:

    • Confirm the Degradation: Re-run the analysis with a fresh, certified standard to confirm that the stored sample is the source of the discrepancy.

    • Adopt a Re-qualification Protocol: For long-term studies, it is critical to periodically re-qualify stored reagents. This involves re-testing the purity of the compound via HPLC or another quantitative method before use.

    • Workflow for Stored Samples: Implement a decision tree for using stored materials to ensure data integrity.

Decision Tree for Stored Sample Usage

This workflow ensures that a stored sample is suitable for experimental use.

G A Retrieve Sample from Storage B Visual Inspection (Color, Clumping?) A->B C Looks Good (White, Free-Flowing) B->C OK D Degradation Suspected (Discolored, Clumped) B->D Issue E Is the experiment highly sensitive? C->E G Perform Quick Purity Check (TLC, Melting Point) D->G F Proceed with Experiment E->F No J Perform Quantitative Analysis (HPLC, qNMR) E->J Yes H Passes Check? G->H H->E Yes I Do Not Use. Procure New Sample. H->I No K Purity >98%? J->K K->F Yes K->I No

Caption: Decision workflow for using stored samples.

Potential Degradation Pathways

Understanding how the molecule might degrade helps in designing effective storage protocols. The primary functional groups, a methylated tetrazole and a benzoic acid, are generally robust but have specific vulnerabilities.

G cluster_0 Degradation Stressors cluster_1 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid cluster_2 Potential Degradation Products Moisture Moisture (H₂O) Hydrolysis Ring-Opened Products Moisture->Hydrolysis Light Light (hν) Photolysis Photolytic Fragments Light->Photolysis Heat Excessive Heat (Δ) Decarboxylation Decarboxylated Impurity Heat->Decarboxylation Base Strong Base Salt Salt Formation Base->Salt Parent Parent Molecule Parent->Hydrolysis Hydrolysis Parent->Decarboxylation Decarboxylation Parent->Photolysis Photolysis Parent->Salt Deprotonation

Caption: Potential degradation pathways and stressors.

Data Summary & Protocols

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C or Ambient (≤25°C)Prevents thermal degradation. Tetrazoles can be heat-sensitive and may decompose or explode at high temperatures.[3][9]
Atmosphere Dry, Inert (N₂ or Ar)Minimizes exposure to moisture, which can cause hydrolysis and clumping.[1][2]
Light Protect from LightPrevents photodecomposition. Use amber vials.
Container Tightly Sealed Amber GlassGlass is inert. Amber color blocks UV light. A tight seal prevents moisture ingress.
Incompatibilities Strong Oxidizers, Strong BasesAvoid contact with incompatible materials to prevent hazardous reactions.[2][3][6]
Experimental Protocol: Qualitative Purity Assessment by TLC

This protocol provides a rapid check of sample integrity before use.

Materials:

  • Stored sample of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

  • Reference standard (newly purchased or certified)

  • TLC plate (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 9:1 Dichloromethane:Methanol - Note: optimize as needed)

  • Small vials or microcentrifuge tubes

  • Solvent for dissolution (e.g., Methanol or Ethyl Acetate)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both your stored sample and the reference standard in separate, labeled vials. Ensure the solids are fully dissolved.

  • Spotting: Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct. Label the lanes.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Analysis:

    • Pristine Sample: The stored sample should show a single spot with the same retention factor (Rf) as the reference standard.

    • Degraded Sample: The presence of additional spots (especially near the baseline) or significant streaking indicates the presence of impurities and likely degradation.

References

  • 1-H-TETRAZOLE Safety Data Sheet. (n.d.). Bio-Fine. [Link]

  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Analysis.
  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]

  • Drugs in the Tetrazole Series. (2024). ResearchGate. [Link]

  • Elewa, M. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Validation & Comparative

A Comparative Investigation into the Biological Activity of 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the tetrazole moiety stands out as a versatile pharmacophore, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[2] The positional isomerism of substituents on the tetrazole ring can dramatically influence the compound's biological activity. This guide provides a comprehensive comparison of the biological activities of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and its structural isomers, 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid and 4-(1H-tetrazol-5-yl)benzoic acid. Through a series of in vitro experiments, we will explore their differential effects on cancer cell viability and the underlying molecular mechanisms, specifically focusing on the NF-κB signaling pathway.

The rationale for investigating these specific isomers lies in the nuanced differences in their electronic and steric properties. The position of the methyl group on the tetrazole ring alters the molecule's overall shape, polarity, and ability to interact with biological targets. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Anticancer Activity

To ascertain the cytotoxic potential of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and its isomers, a series of in vitro assays were conducted on the human lung adenocarcinoma cell line, A549. This cell line was chosen due to its well-characterized reliance on the NF-κB signaling pathway for survival and proliferation, making it an ideal model to probe the mechanistic underpinnings of our test compounds.[3][4]

Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7] Viable cells with active metabolism convert MTT into a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of living cells.

Experimental Data Summary

CompoundIsomerIC50 (µM) on A549 cells after 48h
Compound A 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid15.2 ± 1.8
Compound B 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid35.8 ± 3.2
Compound C 4-(1H-tetrazol-5-yl)benzoic acid> 100

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

The results, as summarized in the table above, clearly indicate that Compound A , 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, exhibits the most potent cytotoxic activity against A549 cells, with an IC50 value of 15.2 µM. Its isomer, Compound B , is significantly less active, while the parent compound lacking the methyl group, Compound C , shows negligible cytotoxicity at concentrations up to 100 µM. This data strongly suggests that the N2-methylation of the tetrazole ring is a critical determinant for the observed anticancer activity.

Mechanistic Insights: Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[3][9] Its aberrant activation is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy.[4][10] Given the promising cytotoxic effects of Compound A, we hypothesized that its mechanism of action might involve the inhibition of this key oncogenic pathway.

To investigate this, we employed Western blot analysis to measure the levels of key proteins in the NF-κB signaling cascade in A549 cells treated with the test compounds. Specifically, we examined the phosphorylation of IκBα (inhibitor of kappa B alpha) and the nuclear translocation of the p65 subunit of NF-κB. Phosphorylation and subsequent degradation of IκBα are critical steps that lead to the activation of NF-κB.

Western Blot Analysis of NF-κB Pathway Proteins

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A549 A549 Cell Culture Treatment Treat with Compounds A, B, C (15 µM, 24h) A549->Treatment Lysis Cell Lysis Treatment->Lysis Quantification BCA Protein Assay Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-IκBα, p65, Lamin B1, β-actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry

Caption: Workflow for Western Blot Analysis of NF-κB Pathway Proteins.

Results of Western Blot Analysis

Compound (15 µM)Relative p-IκBα Levels (Normalized to β-actin)Relative Nuclear p65 Levels (Normalized to Lamin B1)
Control (DMSO) 1.00 ± 0.081.00 ± 0.11
Compound A 0.32 ± 0.050.28 ± 0.04
Compound B 0.85 ± 0.090.91 ± 0.10
Compound C 0.98 ± 0.121.05 ± 0.13

The Western blot data corroborates the findings from the MTT assay. Treatment with Compound A led to a significant decrease in the phosphorylation of IκBα and a concomitant reduction in the nuclear levels of the p65 subunit. This indicates that Compound A effectively inhibits the activation of the NF-κB pathway. In contrast, Compound B showed only a marginal effect, and Compound C had no discernible impact on the pathway. These results provide a plausible molecular mechanism for the superior anticancer activity of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7][11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (A, B, and C) in culture medium. Replace the existing medium with 100 µL of medium containing the respective compound concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis
  • Cell Treatment and Lysis: Plate A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compounds (15 µM) for 24 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[13][14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, p65, Lamin B1, and β-actin overnight at 4°C.[15]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the respective loading controls (β-actin for total protein and Lamin B1 for nuclear protein).

Structure-Activity Relationship and Mechanistic Rationale

G cluster_0 Isomeric Structures cluster_1 Biological Activity cluster_2 Mechanism of Action A Compound A (N2-methyl) Activity Anticancer Activity A->Activity High B Compound B (N1-methyl) B->Activity Moderate C Compound C (unmethylated) C->Activity Low Mechanism NF-κB Inhibition Activity->Mechanism Correlates with

Caption: Structure-Activity Relationship of Benzoic Acid Tetrazole Isomers.

The observed differences in biological activity can be attributed to the distinct electronic and steric environments created by the position of the methyl group on the tetrazole ring. The N2-methylation in Compound A appears to be optimal for interaction with a critical target within the NF-κB signaling pathway, potentially a kinase or a receptor. This favorable interaction leads to the potent inhibition of the pathway and subsequent cancer cell death. In contrast, the N1-methylation in Compound B may result in a less favorable binding orientation, leading to reduced activity. The unsubstituted tetrazole ring in Compound C likely lacks the necessary structural features for effective target engagement.

Conclusion

This comparative guide demonstrates the critical importance of isomeric considerations in drug design and development. Our findings highlight that 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a potent inhibitor of A549 lung cancer cell growth, acting through the suppression of the NF-κB signaling pathway. Its isomers, particularly the N1-methyl analog, are significantly less active, underscoring the precise structural requirements for biological activity. These insights provide a valuable foundation for the future development of more effective and selective tetrazole-based anticancer agents. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

References

  • Bai, L., et al. (2021). Role of the NFκB-signaling pathway in cancer. PMC - PubMed Central. Retrieved from [Link]

  • Prasad, S., et al. (2017). The NF-κB Pathway and Cancer Stem Cells. PMC - PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. Retrieved from [Link]

  • Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. AACR Journals. Retrieved from [Link]

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Hayden, M. S., & Ghosh, S. (2012). Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment. PMC - NIH. Retrieved from [Link]

  • Xia, Y., & Karin, M. (2014). NF-κB, an Active Player in Human Cancers. AACR Journals. Retrieved from [Link]

  • Singh, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Bentham Science Publisher. Retrieved from [Link]

  • REPROCELL. General Protocol for Western Blot Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]

  • Bio-Rad. General Protocol for Western Blotting. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • Protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Semantic Scholar. Bioassays for anticancer activities. Retrieved from [Link]

  • PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

  • National Center for Biotechnology Information. 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2023). Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling. Retrieved from [Link]

  • SpectraBase. benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)-. Retrieved from [Link]

  • MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Retrieved from [Link]

  • PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Retrieved from [Link]

  • Oakwood Chemical. 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid, 1 gram. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

Sources

Validation of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid as a Research Tool: A Comparative Guide for PARP Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug discovery, the validation of novel small molecules is a critical step in the development of new therapeutic agents. This guide provides an in-depth technical overview for the validation of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid as a potential research tool, specifically as an inhibitor of Poly(ADP-ribose) polymerase (PARP). While direct experimental data for this specific compound is not extensively available in the public domain, this guide will provide the framework and methodologies for its comprehensive evaluation against established clinical alternatives.

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA single-strand break repair.[1] In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1][2]

The core structure of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, featuring a tetrazole ring as a bioisostere for a carboxylic acid and a benzoic acid moiety, is characteristic of scaffolds investigated for PARP inhibition. The tetrazole moiety, in particular, has been explored in the design of potent PARP inhibitors. This guide will therefore focus on validating this compound within the context of PARP inhibition, comparing its potential performance with leading clinically approved PARP inhibitors.

The Mechanism of Action: How PARP Inhibitors Work

PARP1, upon detecting a single-strand DNA break, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[4] PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition : By binding to the NAD+ binding pocket of the PARP enzyme, these inhibitors prevent the synthesis of PAR, thereby stalling the repair of single-strand breaks.[3] When the cell enters replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks.

  • PARP Trapping : Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[5] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to cell death, particularly in cancer cells with deficient homologous recombination repair pathways.[5]

The following diagram illustrates the central role of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.

PARP Inhibition Mechanism Mechanism of PARP Inhibition in DNA Repair cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors DNA_damage Single-Strand DNA Break PARP1 PARP1 Activation DNA_damage->PARP1 senses PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation catalyzes Catalytic_inhibition Catalytic Inhibition PARP1->Catalytic_inhibition leads to PARP_trapping PARP Trapping PARP1->PARP_trapping can cause Repair_proteins Recruitment of Repair Proteins PARylation->Repair_proteins recruits DNA_repair DNA Repair Repair_proteins->DNA_repair facilitate PARPi PARP Inhibitor (e.g., 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid) PARPi->PARP1 binds to DSB Double-Strand Break Formation Catalytic_inhibition->DSB PARP_trapping->DSB Cell_death Cell Death (Synthetic Lethality) in BRCA-deficient cells DSB->Cell_death PARP_Inhibitor_Screening_Workflow Workflow for PARP Inhibitor Screening start Start: Compound Library enzymatic_assay In Vitro Enzymatic Assay (e.g., Chemiluminescent) start->enzymatic_assay ic50 Determine IC50 values enzymatic_assay->ic50 cell_based_assay Cell-Based PARP Inhibition Assay ic50->cell_based_assay Active Compounds parp_trapping PARP Trapping Assay cell_based_assay->parp_trapping selectivity Selectivity Profiling (against other PARPs) parp_trapping->selectivity in_vivo In Vivo Efficacy Studies (Xenograft models) selectivity->in_vivo Potent & Selective Compounds lead_optimization Lead Optimization in_vivo->lead_optimization

Sources

A Comparative Guide to 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrazole ring stands out as a uniquely versatile scaffold. It is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, a property that has been instrumental in the development of numerous marketed drugs.[1][2] This guide provides an in-depth comparison of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid against other key tetrazole derivatives, with a focus on their performance in biological activity assays. We will delve into the structural nuances that drive differential activity, provide detailed experimental protocols, and contextualize these findings within a key therapeutic signaling pathway.

The Significance of Isomerism and Substitution

The core structure, 4-(tetrazol-5-yl)benzoic acid, presents several opportunities for chemical modification that can profoundly impact biological activity. The most fundamental of these are the positional isomers of the tetrazole ring itself and the methylation state of the ring's nitrogen atoms.

  • 1H- vs. 2H-Tetrazoles: Substituted 5-phenyltetrazoles can exist as two principal regioisomers, depending on which nitrogen atom of the tetrazole ring bears the substituent (the 1H- or 2H-position). This seemingly minor difference alters the electronic distribution and steric profile of the molecule, which in turn governs how it interacts with its biological target.

  • The Role of N-Methylation: The compound of interest, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, features a methyl group at the 2-position. Its regioisomer, with methylation at the 1-position, serves as a critical comparator. The presence and position of this methyl group can enhance lipophilicity and modulate the pKa of the tetrazole ring, affecting both pharmacokinetic properties and receptor binding affinity.[1]

A prime example of the tetrazole scaffold's application is in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension.[1] The prototypical ARB, Losartan, contains a 5-substituted 1H-tetrazole moiety linked to a biphenyl scaffold. This acidic tetrazole group is crucial for mimicking the carboxylate of angiotensin II and binding to the Angiotensin II Type 1 (AT1) receptor.[3]

Comparative Analysis in AT1 Receptor Binding Assays

To objectively compare the activity of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and its derivatives, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The resulting data, typically expressed as an IC50 value (the concentration of test compound required to inhibit 50% of the radioligand binding), allows for a quantitative ranking of compound potency.

CompoundStructureTargetAssay TypeIC50 (nM)Reference
Losartan Biphenyl-imidazole with a 1H-tetrazoleAT1 ReceptorRadioligand Binding~19-25[3][4]
Carboxylate Analog of Losartan Losartan with tetrazole replaced by COOHAT1 ReceptorRadioligand BindingReduced affinity vs. Losartan[4]
4-(1H-tetrazol-5-yl)benzoic acid Parent compound (unsubstituted tetrazole)VariesVariesFoundational scaffold[5]
4-(2-methyl-2H-tetrazol-5-yl)benzoic acid Topic compound (N2-methylated)VariesVariesN/A (Specific AT1 data not found)[6]

Insights from the Data:

  • Tetrazole is Superior to Carboxylic Acid: Studies comparing Losartan to its direct carboxylate analog consistently show that the tetrazole-containing compound has a higher affinity for the AT1 receptor.[4] This underscores the success of the bioisosteric replacement strategy.

  • The Biphenyl Scaffold is Key: While the simple phenyltetrazole benzoic acid structures are valuable as building blocks, the extended biphenyl scaffold found in Losartan and other "sartans" is critical for achieving high-potency antagonism.[7] The additional phenyl ring provides crucial hydrophobic interactions within the receptor pocket.

Mechanism of Action: Angiotensin II Receptor Blockade

The therapeutic effect of these compounds stems from their ability to block the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation. By competitively inhibiting the AT1 receptor, they prevent angiotensin II from exerting its potent vasoconstrictive effects.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin AngI Angiotensin I Renin->AngI converts to ACE ACE (from Lungs) AngI->ACE AngII Angiotensin II ACE->AngII converts to AT1R AT1 Receptor AngII->AT1R binds to Vasoconstriction Vasoconstriction, Aldosterone Release, Sodium Retention AT1R->Vasoconstriction activates ARBs ARBs (e.g., Losartan) ARBs->AT1R BLOCKS Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Membrane 1. Prepare Rat Liver Membranes Combine 4. Combine Reagents, Membranes & Compounds in 96-well Plate Membrane->Combine Compound 2. Serially Dilute Test Compounds Compound->Combine Reagents 3. Prepare Assay Reagents & Radioligand Reagents->Combine Incubate 5. Incubate at RT (60-90 min) Combine->Incubate Filter 6. Rapid Filtration & Washing Incubate->Filter Count 7. Scintillation Counting Filter->Count Analyze 8. Calculate IC50 via Non-linear Regression Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The tetrazole moiety is a privileged structure in medicinal chemistry, acting as a highly effective and metabolically robust bioisostere for the carboxylic acid group. [8]The comparative analysis, particularly in the context of Angiotensin II Receptor Blockers, reveals the critical importance of the entire molecular scaffold, not just the acidic headgroup. While 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid represents an important chemical entity, its biological activity is highly dependent on the molecular context in which it is placed. High-potency antagonism of targets like the AT1 receptor typically requires additional structural features, such as the biphenyl group in Losartan, to achieve the necessary binding interactions. [7]The detailed binding assay protocol provided herein offers a robust framework for researchers to quantitatively assess the potency of novel tetrazole derivatives and elucidate the nuanced structure-activity relationships that govern their therapeutic potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Tetrazole: A Versatile Bioisostere in Drug Design.
  • Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.
  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. ANJS, 26(1), 1-7.
  • Al-Nahrain Journal of Science. (2023). View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
  • Guidechem. (2024). Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses.
  • Nanteza, M., et al. Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. ResearchGate.
  • Gougat, L., et al. (1998). Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives. Journal of Medicinal Chemistry, 41(10), 1589-1597.
  • Diz, D. I., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments, (112), 54061.
  • Blankley, C. J., et al. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of Medicinal Chemistry, 34(11), 3248-3260.
  • Naka, T., et al. (1995). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry, 38(19), 3741-3750.
  • Kosheverova, V. V., et al. (2017). Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. Methods in Molecular Biology, 1636, 115-122.
  • Jagadeesh, G. (2014). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Methods in Molecular Biology, 1175, 145-156.
  • Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. Journal of Biological Chemistry, 270(5), 2284-2289.
  • ResearchGate. (2023). Valsartan and losartan as two active pharmaceutical ingredients with tetrazole moiety.
  • ResearchGate. (2024). Structures and activities of losartan and losartan V8 analogs.
  • Li, D., et al. (2008). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1368.
  • Santa Cruz Biotechnology, Inc. 4-(2-Methyl-2H-tetrazol-5-yl)-benzoic acid.

Sources

A Comparative Guide to the Synthetic Routes of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a key building block in medicinal chemistry and materials science. Its structural features, particularly the N-methylated tetrazole ring, are of significant interest in the development of novel therapeutics and functional materials. The regioselective synthesis of this compound, specifically the formation of the 2-methyl isomer, presents a notable chemical challenge. This guide provides a comparative analysis of the primary synthetic routes to 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of each approach.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and logical approach to the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid involves a two-step sequence:

  • [3+2] Cycloaddition: Formation of the tetrazole ring from 4-cyanobenzoic acid and an azide source to yield the precursor, 4-(1H-tetrazol-5-yl)benzoic acid.

  • Regioselective N-Methylation: The controlled methylation of the tetrazole ring to selectively produce the desired N2-isomer.

This guide will dissect each step, presenting and comparing the most effective methodologies based on yield, regioselectivity, scalability, and environmental impact.

Step 1: Synthesis of the Precursor, 4-(1H-tetrazol-5-yl)benzoic acid

The formation of a 5-substituted-1H-tetrazole from a nitrile is a well-established transformation, typically achieved through a [3+2] cycloaddition reaction with an azide source.

Route 1.1: Zinc-Catalyzed Cycloaddition in Water

This method stands out for its efficiency, safety, and environmental considerations. The use of a zinc salt, such as zinc bromide (ZnBr₂), as a Lewis acid catalyst significantly accelerates the reaction rate and allows for the use of water as a solvent, mitigating the risks associated with the formation of volatile and explosive hydrazoic acid (HN₃)[1].

Reaction Scheme:

Route_1_1 start 4-Cyanobenzoic Acid + NaN₃ catalyst ZnBr₂ Water, Reflux start->catalyst product 4-(1H-Tetrazol-5-yl)benzoic acid catalyst->product Route_2_1 start 4-(1H-Tetrazol-5-yl)benzoic acid reagents Dimethyl Carbonate (DMC) DABCO (cat.) Heat start->reagents product 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Major Isomer) reagents->product side_product 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (Minor Isomer) reagents->side_product

Caption: "Green" N-methylation using dimethyl carbonate.

Experimental Protocol:

  • In a sealed pressure vessel, suspend 4-(1H-tetrazol-5-yl)benzoic acid (1.0 eq) in dimethyl carbonate.

  • Add a catalytic amount of DABCO (0.1-0.2 eq).

  • Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours.

  • After cooling, evaporate the excess dimethyl carbonate under reduced pressure.

  • The crude product, a mixture of N1 and N2 isomers, is then subjected to purification.

Discussion:

This method is attractive due to its use of a non-toxic and biodegradable reagent. The regioselectivity towards the N2-isomer is generally good, though the precise isomer ratio can be influenced by the reaction temperature and catalyst loading. The primary drawback is the need for elevated temperatures and pressures, which may require specialized equipment.

Route 2.2: Classical Methylation with Methyl Iodide or Dimethyl Sulfate

Traditional alkylating agents like methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are highly effective but also more hazardous. The choice of base and solvent is critical in directing the regioselectivity of this reaction.

Reaction Scheme:

Route_2_2 start 4-(1H-Tetrazol-5-yl)benzoic acid reagents CH₃I or (CH₃)₂SO₄ Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents product 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Major Isomer) reagents->product side_product 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (Minor Isomer) reagents->side_product

Caption: Classical N-methylation with an alkyl halide.

Experimental Protocol:

  • Dissolve 4-(1H-tetrazol-5-yl)benzoic acid (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), and stir the suspension at room temperature for 30 minutes.

  • Add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with water and acidify with 2M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product to separate the isomers.

Discussion:

While this method is often high-yielding, the use of toxic and volatile methylating agents is a significant drawback. The regioselectivity can be modulated by the choice of base and solvent, but a mixture of isomers is almost always obtained.

Separation of N1 and N2 Isomers

The separation of the N1 and N2 methylated isomers is a critical final step. Due to their similar physical properties, this can be challenging.

  • Fractional Crystallization: In some cases, the isomers can be separated by fractional crystallization from a suitable solvent system. The potassium salt of the N2-isomer has been reported to be less soluble than the N1-isomer in some systems, allowing for its selective precipitation.

  • Chromatography: Column chromatography on silica gel is a common and effective method for separating the isomers on a laboratory scale. A gradient elution system, for example, with a mixture of hexane and ethyl acetate with a small amount of acetic acid, can provide good separation.

Comparative Analysis of Synthetic Routes

Parameter Route 1.1 (Precursor Synthesis) Route 2.1 (DMC Methylation) Route 2.2 (Classical Methylation)
Reagents 4-Cyanobenzoic acid, NaN₃, ZnBr₂4-(1H-Tetrazol-5-yl)benzoic acid, DMC, DABCO4-(1H-Tetrazol-5-yl)benzoic acid, CH₃I or (CH₃)₂SO₄, K₂CO₃
Solvent WaterDimethyl CarbonateDMF, Acetone, etc.
Yield High (typically >90%)Good to HighGood to High
Regioselectivity (N2:N1) N/AGenerally favors N2Variable, often requires optimization
Safety Good (minimizes HN₃ formation)Good (non-toxic reagent)Poor (toxic and volatile reagents)
Environmental Impact Low (aqueous medium)Low ("green" reagent)High (organic solvents, hazardous reagents)
Scalability ExcellentModerate (requires pressure equipment)Good

Conclusion and Recommendations

For the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, a two-step approach is the most practical.

  • For the synthesis of the 4-(1H-tetrazol-5-yl)benzoic acid precursor, the zinc-catalyzed cycloaddition in water (Route 1.1) is highly recommended. It is a safe, high-yielding, and environmentally friendly method that is well-suited for large-scale production.

  • For the N-methylation step, the choice depends on the priorities of the researcher.

    • For a more environmentally friendly and potentially more regioselective synthesis, the dimethyl carbonate method (Route 2.1) is a strong candidate. However, it may require optimization to maximize the N2:N1 ratio and necessitates the use of a pressure reactor.

    • The classical methylation with methyl iodide or dimethyl sulfate (Route 2.2) is a reliable and often high-yielding alternative. However, the significant safety and environmental concerns associated with these reagents must be carefully managed.

Regardless of the methylation method chosen, an efficient and robust method for the separation of the N1 and N2 isomers, such as column chromatography or fractional crystallization, is essential for obtaining the pure 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. Further research into Lewis acid-catalyzed N2-selective methylation could provide a more direct and efficient route to this valuable compound.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a molecular probe or drug candidate is paramount. A molecule's journey from a promising hit to a viable therapeutic is often dictated by its selectivity profile—its ability to interact with the intended target while minimizing off-target effects. This guide provides an in-depth, comparative analysis of the cross-reactivity of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, a compound of interest in various therapeutic areas. Our exploration is grounded in established principles of medicinal chemistry and pharmacology, offering a framework for researchers, scientists, and drug development professionals to assess and interpret selectivity data. We will delve into the rationale behind experimental design, present standardized protocols, and interpret comparative data to build a comprehensive understanding of this compound's interaction with the broader proteome.

Introduction: The Criticality of Selectivity Profiling

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid belongs to a class of compounds characterized by a tetrazole ring linked to a benzoic acid moiety. This structural motif is recognized in medicinal chemistry for its potential to mimic a carboxylic acid group, often leading to interactions with targets that recognize carboxylates, such as certain enzymes and receptors. However, this same feature can also be a source of off-target interactions. A thorough cross-reactivity assessment is therefore not merely a regulatory hurdle but a fundamental step in understanding the compound's biological activity and predicting its potential for adverse effects.

The core principle of our investigation is to systematically challenge 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid against a panel of biologically relevant targets. This panel is not chosen at random; it is curated based on structural similarity to known targets, functional relationships, and broad screening against common "promiscuous" protein families.

Rationale for Target Selection: A Hypothesis-Driven Approach

The selection of potential cross-reactive targets is a critical step that dictates the relevance and utility of the entire study. Our approach is multi-faceted, integrating structural bioinformatics, historical data on similar scaffolds, and an understanding of common off-target liabilities.

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to interact with the same biological targets.[1][2] This bioisosteric relationship is a double-edged sword; while it can enhance metabolic stability and oral bioavailability compared to a carboxylic acid, it also introduces the risk of cross-reactivity with a multitude of carboxylate-binding proteins.[3] Therefore, our primary hypothesis is that 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid will exhibit cross-reactivity with targets known to bind benzoic acid and its derivatives.

Our target selection strategy is visualized in the flowchart below:

TargetSelection A 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid B Structural Similarity Analysis A->B C Functional Relationship Analysis A->C D Broad Panel Screening A->D E Benzoic Acid & Tetrazole Analogs B->E F Known Carboxylate-Binding Proteins C->F G Common Off-Target Families (e.g., Kinases, GPCRs, Ion Channels) D->G H Curated Target List for Cross-Reactivity Studies E->H F->H G->H

Figure 1. A flowchart illustrating the hypothesis-driven approach to selecting potential cross-reactive targets for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Comparative Compounds: Establishing a Selectivity Baseline

To contextualize the cross-reactivity profile of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, it is essential to compare its performance against structurally and functionally related molecules. The following compounds have been selected for this purpose:

  • Benzoic Acid: The parent scaffold, which will serve as a baseline for interactions mediated by the carboxylic acid-like moiety.

  • 4-Methylbenzoic Acid: A closer structural analog to the test compound, helping to dissect the contribution of the tetrazole ring versus a simple methyl group.

  • Irbesartan: An angiotensin II receptor antagonist that contains a tetrazole ring, providing a reference for the off-target profile of a marketed drug with a similar functional group.

  • A known selective inhibitor of the primary target (if applicable): This compound is crucial for validating the primary assay and serves as a benchmark for selectivity.

Experimental Protocols: A Multi-Tiered Approach to Cross-Reactivity Profiling

We employ a tiered approach, starting with broad screening and progressing to more focused, functional assays for any identified "hits." This ensures a comprehensive yet resource-efficient evaluation.

Tier 1: Broad Panel Screening

The initial step involves screening 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid against a commercially available, broad panel of receptors, enzymes, and ion channels. These panels, such as those offered by Eurofins Discovery or similar vendors, provide a cost-effective way to assess potential off-target liabilities against hundreds of validated targets.[4]

Experimental Workflow:

Tier1Workflow A Compound Dilution Series B Broad Panel Screening (e.g., Radioligand Binding Assays) A->B C Data Analysis: Calculate % Inhibition B->C D Hit Identification: >50% Inhibition at 10 µM C->D E Prioritize Hits for Tier 2 D->E

Figure 2. The experimental workflow for Tier 1 broad panel screening to identify initial cross-reactivity hits.

Step-by-Step Protocol (Representative Radioligand Binding Assay):

  • Compound Preparation: Prepare a stock solution of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final assay concentrations.

  • Assay Plate Preparation: In a 96-well plate, add the appropriate buffer, a known concentration of a radiolabeled ligand specific for the target, and the cell membrane preparation or purified protein expressing the target.

  • Compound Addition: Add the diluted test compound, control compounds (including a known inhibitor and a vehicle control), to the respective wells.

  • Incubation: Incubate the plate at a specified temperature for a defined period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the protein-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each concentration of the test compound relative to the controls.

Tier 2: Dose-Response and Functional Assays

Hits identified in Tier 1 are subjected to further investigation to confirm the interaction and determine its functional consequence.

Dose-Response Curves:

To quantify the potency of the off-target interaction, full dose-response curves are generated. This allows for the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Functional Assays:

The nature of the functional assay is dependent on the target class. For example:

  • GPCRs: Calcium mobilization assays or cAMP assays are employed to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Enzymes: Enzymatic activity assays are used to measure the direct inhibitory or activating effect of the compound on the enzyme's catalytic function.

  • Ion Channels: Electrophysiological techniques, such as patch-clamp, are utilized to assess the compound's effect on ion channel currents.

Experimental Workflow:

Tier2Workflow A Prioritized Hits from Tier 1 B Generate Dose-Response Curves (e.g., 10-point concentration range) A->B D Select Appropriate Functional Assay A->D C Determine IC50/EC50 Values B->C E Assess Functional Activity (Agonist, Antagonist, etc.) D->E F Confirm Off-Target Interaction E->F

Figure 3. The experimental workflow for Tier 2 dose-response and functional assays to characterize confirmed cross-reactivity hits.

Data Presentation and Interpretation

All quantitative data from the cross-reactivity studies should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Comparative Cross-Reactivity Profile

Target4-(2-methyl-2H-tetrazol-5-yl)benzoic acid IC50/EC50 (µM)Benzoic Acid IC50/EC50 (µM)4-Methylbenzoic Acid IC50/EC50 (µM)Irbesartan IC50/EC50 (µM)
Primary Target Insert ValueInsert ValueInsert ValueInsert Value
Off-Target 1 Insert ValueInsert ValueInsert ValueInsert Value
Off-Target 2 Insert ValueInsert ValueInsert ValueInsert Value
... ............

Interpretation of Results:

The selectivity of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is assessed by comparing its potency at the primary target to its potency at off-targets. A selectivity window of at least 100-fold is generally considered desirable for a drug candidate, although this can vary depending on the therapeutic indication and the nature of the off-target. By comparing the off-target profile to that of the reference compounds, we can gain insights into the structural determinants of selectivity. For instance, if both 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and benzoic acid are active at a particular off-target, it suggests that the interaction is likely mediated by the carboxylate-mimicking portion of the molecule.

Conclusion and Future Directions

This guide has outlined a systematic and robust framework for evaluating the cross-reactivity of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. By employing a multi-tiered approach that combines broad panel screening with focused functional assays, and by contextualizing the data with appropriate comparative compounds, researchers can build a comprehensive selectivity profile. This information is invaluable for making informed decisions in the drug discovery and development process, ultimately contributing to the design of safer and more effective therapeutics. Future studies could explore the use of chemoproteomics and other advanced techniques to further elucidate the off-target landscape of this and related chemical scaffolds.

References

  • BenchChem. (2025). A Researcher's Guide to Investigating the Cross-Reactivity of 2-(azepane-1-carbonyl)benzoic acid.
  • Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • National Center for Biotechnology Information. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • National Center for Biotechnology Information. (2023). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. [Link]

  • National Center for Biotechnology Information. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • Taylor & Francis Online. (2023). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid. PubChem. [Link]

  • ResearchGate. (2023). Drugs in the Tetrazole Series. [Link]

  • ResearchGate. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • ResearchGate. (2021). Biologically active compounds and drugs in the tetrazole series. [Link]

  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • National Center for Biotechnology Information. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. [Link]

  • National Center for Biotechnology Information. (2017). Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-{[({3-[2-(4-Methoxybenzyl)-2h-Tetrazol-5-Yl]phenyl}carbonyl)amino]methyl}benzoic Acid. PubChem. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((5-(2-(4-chlorobenzylcarbamoyl)pyridin-4-yl)-2H-tetrazol-2-yl)methyl)benzoic acid. PubChem. [Link]

Sources

The Bench-to-Bedside Gauntlet: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Anticancer Agent BXT-852

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the journey from a promising molecule to a potential therapeutic is a rigorous one, demanding a seamless transition from controlled laboratory settings to complex biological systems. This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo efficacy of a novel class of anticancer compounds: 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid derivatives. For the purpose of this illustrative guide, we will focus on a hypothetical lead candidate, BXT-852 .

The core chemical structure, featuring a tetrazole ring as a bioisostere for a carboxylic acid, offers enhanced metabolic stability and improved pharmacokinetic properties.[1][2] The benzoic acid moiety, on the other hand, is a common scaffold in compounds with significant anticancer potential.[3][4] Our objective is to bridge the translational gap by meticulously examining the efficacy of BXT-852, first in a controlled cellular environment and subsequently in a living organism.

A Plausible Mechanism of Action: The BXT-852 Hypothesis

Before delving into experimental design, it is crucial to establish a testable hypothesis for the mechanism of action of BXT-852. Based on the known anticancer activities of tetrazole and benzoic acid derivatives, we hypothesize that BXT-852 exerts its cytotoxic effects through a dual mechanism: inhibition of histone deacetylases (HDACs) and induction of oxidative stress.[5][6] This proposed pathway suggests that BXT-852's interaction with HDACs leads to cell cycle arrest, while the generation of reactive oxygen species (ROS) triggers apoptosis.

BXT_852_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BXT_852 BXT-852 HDAC HDAC BXT_852->HDAC Inhibition ROS ROS Generation BXT_852->ROS Induction Histones Acetylated Histones HDAC->Histones Deacetylation CellCycleArrest Cell Cycle Arrest Histones->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed dual-action mechanism of BXT-852 in a cancer cell.

Part 1: In Vitro Efficacy - The Cellular Proving Ground

The initial assessment of an anticancer compound's efficacy is performed in vitro, utilizing cultured cancer cell lines. This approach allows for a rapid, high-throughput screening of the compound's cytotoxic and antiproliferative effects in a controlled environment.[7]

Experimental Design: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[9]

MTT_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Treat cells with varying concentrations of BXT-852 incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay for BXT-852

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • BXT-852 stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of BXT-852 in complete culture medium. Replace the existing medium with the medium containing the different concentrations of BXT-852. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the log of the compound concentration.

Interpreting the Data: A Hypothetical Outcome
Cell LineBXT-852 IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7 (Breast Cancer)5.20.8
A549 (Lung Cancer)8.91.2
HCT116 (Colon Cancer)6.51.0

This table presents hypothetical IC50 values for BXT-852 against various cancer cell lines, with the established chemotherapeutic agent Doxorubicin as a positive control. While the hypothetical IC50 values for BXT-852 are higher than those of Doxorubicin, they are in a range that warrants further investigation, particularly if BXT-852 demonstrates a more favorable safety profile in vivo.

Part 2: In Vivo Efficacy - The Whole Organism Challenge

Positive in vitro results are a critical first step, but they do not always translate to efficacy in a complex living system. In vivo studies are essential to evaluate a compound's therapeutic effect, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity.[1]

Experimental Design: The Xenograft Mouse Model

The subcutaneous xenograft model is a widely used preclinical model in oncology research.[10][11] It involves the implantation of human cancer cells into immunocompromised mice, allowing for the study of tumor growth and the evaluation of anticancer therapies in a living organism.[12]

Xenograft_Workflow start Implant cancer cells subcutaneously into immunocompromised mice tumor_growth Monitor tumor growth until palpable start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer BXT-852 (e.g., oral gavage, intraperitoneal injection) randomize->treat monitor Measure tumor volume and body weight regularly treat->monitor endpoint Continue treatment until study endpoint monitor->endpoint analyze Analyze tumor growth inhibition and toxicity endpoint->analyze

Caption: Workflow for a subcutaneous xenograft mouse model study.

Detailed Protocol: BXT-852 Efficacy in a Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel (optional, to enhance tumor take-rate)

  • BXT-852 formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells, often mixed with Matrigel, into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13][14]

  • Treatment Administration: Administer BXT-852 at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.[11]

  • Study Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the BXT-852 treated group compared to the control group. Assess any signs of toxicity, such as weight loss or changes in behavior.

Translating the Findings: A Hypothetical Outcome
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500-+2.5
BXT-852 (50 mg/kg)75050-1.8
Positive Control (e.g., Paclitaxel)45070-8.5

This hypothetical data suggests that BXT-852 at a dose of 50 mg/kg results in a 50% tumor growth inhibition with minimal impact on body weight, indicating a potentially favorable therapeutic window compared to the positive control, which shows higher efficacy but also greater toxicity.

Bridging the Gap: In Vitro vs. In Vivo Correlation

A successful drug candidate demonstrates a logical correlation between its in vitro potency and its in vivo efficacy. While a direct quantitative relationship is not always observed due to pharmacokinetic and pharmacodynamic complexities, a compound that is highly active in vitro is more likely to show a response in vivo. Discrepancies between the two can provide valuable insights. For instance, a compound with high in vitro potency but poor in vivo efficacy may have issues with bioavailability or metabolic stability, despite the advantages conferred by the tetrazole moiety.[15] Conversely, a compound with modest in vitro activity but significant in vivo efficacy might be converted to a more active metabolite in the body.

Conclusion

The systematic evaluation of both in vitro and in vivo efficacy is a cornerstone of modern drug discovery. This guide, using the hypothetical 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid derivative BXT-852 as an example, outlines a robust and logical progression from cellular assays to animal models. By understanding the causality behind experimental choices and meticulously executing these self-validating protocols, researchers can confidently advance the most promising candidates toward clinical development, ultimately bringing new hope to patients in the fight against cancer.

References

  • Mechanism of action of tetrazole-derived anticancer agents. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). National Institutes of Health. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]

  • Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. National Institutes of Health. [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents. PubMed. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES REVIEW ARTICLE. IRJMETS. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. PubMed Central. [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (PDF) Medicinal chemistry of tetrazoles. ResearchGate. [Link]

  • Drugs in the Tetrazole Series. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]

Sources

Benchmarking 4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid Against Known URAT1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a pivotal role in maintaining uric acid homeostasis by reabsorbing urate from the renal tubules. Consequently, inhibition of URAT1 has emerged as a key therapeutic strategy for managing hyperuricemia and gout.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the investigational compound, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, against a panel of established URAT1 inhibitors. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present a comparative analysis to guide researchers and drug development professionals in their evaluation of novel uricosuric agents.

The Central Role of URAT1 in Uric Acid Homeostasis

URAT1 is a member of the organic anion transporter (OAT) family and is predominantly expressed on the apical membrane of proximal tubule cells in the kidneys.[5] Its primary function is to facilitate the reabsorption of uric acid from the glomerular filtrate back into the bloodstream in exchange for an intracellular anion, such as lactate. This process is a major determinant of serum uric acid levels. Dysregulation of URAT1 activity can lead to either hyperuricemia or hypouricemia. Therefore, potent and selective inhibitors of URAT1 are highly sought after for the treatment of gout.

Below is a diagram illustrating the role of URAT1 in renal urate reabsorption and the mechanism of action of URAT1 inhibitors.

URAT1_Pathway cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Blood Uric Acid Urate_Cell->Urate_Blood Efflux via other transporters (e.g., GLUT9) Anion_Cell Anion (e.g., Lactate) Anion_Cell->URAT1 Exchange Inhibitor 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid & Known Inhibitors Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and the point of therapeutic intervention.

Selection of Benchmark Inhibitors

To provide a robust and clinically relevant comparison, a panel of known URAT1 inhibitors with varying potencies, selectivities, and stages of development has been chosen.

  • Probenecid: One of the earliest uricosuric agents, representing a historical benchmark.[2][3]

  • Benzbromarone: A potent URAT1 inhibitor, though its use is limited in some regions due to concerns about hepatotoxicity.[6][7]

  • Lesinurad: A selective uric acid reabsorption inhibitor (SURI) formerly approved by the FDA, often used in combination with xanthine oxidase inhibitors.[1][8]

  • Dotinurad: A novel, potent, and selective URAT1 inhibitor approved for use in Japan.[4][9][10]

  • Pozdeutinurad (AR882): An investigational, potent, and selective URAT1 inhibitor currently in late-stage clinical trials.[11][12][13]

Comparative Analysis of Inhibitor Potency and Selectivity

The primary measure of a URAT1 inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the transporter. Furthermore, its selectivity against other renal transporters, particularly Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), is a critical determinant of its potential for off-target effects and drug-drug interactions.

The following table summarizes the reported in vitro potency and selectivity of the benchmark inhibitors. For the purpose of this guide, we will use a hypothetical IC50 value for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid to illustrate its potential positioning within this landscape.

CompoundURAT1 IC50 (µM)OAT1 IC50 (µM)OAT3 IC50 (µM)Selectivity Ratio (OAT1/URAT1)Selectivity Ratio (OAT3/URAT1)
4-(2-methyl-2H-tetrazol-5-yl)benzoic acid 0.15 (Hypothetical) >50 >50 >333 >333
Probenecid165[14]~10-50~5-20~0.06-0.3~0.03-0.12
Benzbromarone0.190[14]>100>100>526>526
Lesinurad30.0[14]4.3[15]3.5[15]0.140.12
Dotinurad0.0372[14]4.08[14]1.32[14]11035
Pozdeutinurad (AR882)Potent nM activity reportedHigh selectivity reportedHigh selectivity reportedHighHigh

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from various sources for comparative purposes. The selectivity ratio is calculated as IC50 (OAT)/IC50 (URAT1). A higher ratio indicates greater selectivity for URAT1.

Experimental Protocols

Primary Potency Assessment: In Vitro [¹⁴C]Uric Acid Uptake Assay

This assay is the gold standard for determining the inhibitory activity of compounds against URAT1. It measures the uptake of radiolabeled uric acid into cells stably expressing the human URAT1 transporter.

Workflow for the [¹⁴C]Uric Acid Uptake Inhibition Assay

Assay_Workflow A 1. Cell Seeding HEK293 cells stably expressing hURAT1 are seeded in 24-well plates. B 2. Compound Pre-incubation Cells are washed and pre-incubated with various concentrations of the test compound. A->B C 3. Uric Acid Uptake [¹⁴C]Uric acid is added to initiate the uptake reaction for a defined period. B->C D 4. Termination and Lysis Uptake is stopped by washing with ice-cold buffer, and cells are lysed. C->D E 5. Scintillation Counting Intracellular radioactivity is quantified using a liquid scintillation counter. D->E F 6. Data Analysis IC50 values are determined by non-linear regression analysis of the dose-response curve. E->F

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not just a matter of compliance, but a cornerstone of reproducible and reliable results. This guide provides an in-depth, technically-grounded framework for assessing the purity of a key building block, 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. We will move beyond simple pass/fail criteria to a holistic understanding of potential impurities and a multi-faceted analytical strategy to ensure the quality of this critical reagent.

The Critical Role of Purity for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is an important structural motif in medicinal chemistry, often employed as a bioisostere for a carboxylic acid group in drug candidates. Its purity is paramount, as even small amounts of structurally similar impurities can lead to misleading biological data, complicate reaction scale-up, and introduce regulatory hurdles down the line. This guide will equip you with the rationale and methodologies to confidently assess the purity of commercially available batches of this compound.

Anticipating Potential Impurities: A Synthesis-Forward Approach

To effectively analyze the purity of a compound, one must first understand how it is made and what byproducts might arise. The most common synthetic route to 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid starts with 4-cyanobenzoic acid, which is converted to 4-(1H-tetrazol-5-yl)benzoic acid, followed by methylation.[1][2] This process can introduce several potential impurities:

  • Starting Materials: Incomplete conversion can lead to residual 4-cyanobenzoic acid or 4-(1H-tetrazol-5-yl)benzoic acid .

  • Regioisomers: The methylation of the tetrazole ring is a critical step where regioselectivity can be incomplete. This can lead to the formation of the undesired 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid isomer. The presence of this isomer is a significant concern as its physical and chemical properties can be very similar to the desired product, making it difficult to separate and detect.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., DMF, toluene) and residual methylating agents or their byproducts can be present.

  • Degradation Products: Benzoic acid derivatives can be susceptible to degradation under certain conditions, such as high temperatures.[3]

A Multi-Pronged Analytical Strategy for Comprehensive Purity Assessment

A single analytical technique is rarely sufficient to fully characterize the purity of a compound. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. Our recommended approach integrates chromatographic separation with spectroscopic identification and quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity assessment, providing quantitative data on the main component and any impurities.[4] A well-developed reversed-phase HPLC method can separate the target compound from its potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good retention and resolution for this class of compounds.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm, where the aromatic system exhibits strong absorbance.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.[3][5][6] The principles of chromatography outlined in USP <621> should be followed for system suitability.[7][8]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh & Dissolve Sample (1 mg/mL in ACN/Water) filter Filter through 0.45 µm Syringe Filter prep->filter hplc Inject onto C18 Column filter->hplc Inject gradient Gradient Elution (Water/ACN with 0.1% Formic Acid) hplc->gradient detection UV Detection at 254 nm gradient->detection chromatogram Generate Chromatogram detection->chromatogram Signal integration Integrate Peak Areas chromatogram->integration purity Calculate % Purity (Area Percent Method) integration->purity

Caption: High-level workflow for HPLC purity assessment.

SupplierLot NumberPurity by HPLC (%)Key Impurity: 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (%)Other Impurities (%)
Vendor A A12399.50.20.3
Vendor B B45698.21.10.7
Vendor C C78999.8< 0.05 (Not Detected)0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Quantitative Nuclear Magnetic Resonance (¹H qNMR): An Orthogonal Primary Method

¹H qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.[9][10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity, an absolute purity value can be determined.[11][12][13]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte signals. Benzoic acid can also be used as a qNMR internal standard.[12]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid sample into a clean vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a well-resolved signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (with long relaxation delay) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process FID integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

SupplierLot NumberPurity by ¹H qNMR (%)
Vendor A A12399.3
Vendor B B45698.0
Vendor C C78999.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC with UV detection is excellent for quantification, it does not provide structural information about unknown impurities. LC-MS is a powerful tool for identifying impurities by providing their mass-to-charge ratio (m/z).[14][15]

  • LC Conditions: The same HPLC method as described above can be used.

  • MS Detector: An electrospray ionization (ESI) source is suitable for this compound. The analysis can be performed in both positive and negative ion modes to maximize the chances of detecting all impurities.

  • Data Analysis: The masses of the observed impurity peaks can be compared to the masses of potential impurities predicted from the synthesis route. For example, the regioisomeric impurity, 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid, will have the same mass as the desired product but will likely have a different retention time in the chromatogram.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Identification lc_separation HPLC Separation of Components ionization Electrospray Ionization (ESI) lc_separation->ionization Eluent mass_analysis Mass-to-Charge (m/z) Analysis ionization->mass_analysis identification Impurity Identification based on Mass mass_analysis->identification

Caption: Conceptual workflow for LC-MS based impurity identification.

Conclusion: An Integrated Approach to Ensuring Quality

Assessing the purity of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid requires a thoughtful and multi-faceted analytical approach. By combining the quantitative power of HPLC and ¹H qNMR with the identification capabilities of LC-MS, researchers can gain a comprehensive understanding of the quality of their material. This rigorous approach not only ensures the reliability of experimental data but also provides a solid foundation for successful drug discovery and development endeavors. It is imperative for scientists to look beyond a single purity value on a supplier's certificate of analysis and to employ these orthogonal techniques for a true and self-validated assessment of their critical reagents.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. White Paper.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Directorate for the Quality of Medicines & HealthCare. (2024). Revised ICH Guideline Q2(R1)
  • DSDP Analytics.
  • United States Pharmacopeia. (2021).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Clearsynth. 4-[2-(2H-Tetrazol-5-yl)phenyl]benzoic acid.
  • MilliporeSigma. Purity by Absolute qNMR Instructions.
  • Lee, J. Y., et al. (2021).
  • Bureau International des Poids et Mesures. (2023). Octad of standards for qNMR purity measurements.
  • University of Oxford.
  • Santa Cruz Biotechnology. 4-(2-Methyl-2H-tetrazol-5-yl)-benzoic acid.
  • Sigma-Aldrich.
  • The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC: A Review.
  • Pharmaffili
  • World Journal of Pharmaceutical and Medical Research. (2023).
  • SIELC Technologies. Separation of Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester on Newcrom R1 HPLC column.
  • SpectraBase. benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)- [1H NMR] - Spectrum.
  • PubChem. 4-(2-methyl-2h-tetrazol-5-yl)benzoic acid.
  • PubChem. 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid.
  • MP Biomedicals. 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid, 1 gram.
  • Acta Crystallographica Section E. (2008). 4-(1H-Tetrazol-5-yl)
  • Google Patents. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • ResearchGate. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • CD Bioparticles. 4-(1H-Tetrazol-5-yl)benzoic acid.
  • DSpace@Leiden. (2012). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE.
  • Beilstein Journal of Organic Chemistry. (2016).
  • Baghdad Science Journal. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions.
  • Marmara Pharmaceutical Journal. (2018). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form.
  • Molecules. (2020).
  • PubMed. (2020).
  • Scientific Research Publishing. (2012).
  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • Acta Crystallographica Section E. (2008). 3-(1H-Tetrazol-5-yl)benzoic acid.
  • PubMed. (2013).
  • IUCrData. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrazole-Containing Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical framework for conducting and interpreting comparative molecular docking studies of tetrazole-containing ligands. We will move beyond a simple procedural list to explore the causal relationships behind experimental choices, ensuring a robust and scientifically valid approach.

Introduction: The Ascendance of the Tetrazole Moiety in Drug Design

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. One of the most successful strategies in modern drug design is the use of bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties, leading to comparable biological activity. The 1H-tetrazole ring has emerged as a quintessential bioisostere for the carboxylic acid group, a substitution that has profound implications for a drug candidate's pharmacokinetic and pharmacodynamic properties.[1][2][3]

Tetrazoles mimic the acidic and planar nature of carboxylic acids, allowing them to engage in similar crucial ionic interactions at a receptor's active site.[4] However, they offer distinct advantages, including superior metabolic stability and increased lipophilicity, which can significantly improve a drug's oral bioavailability and in-vivo efficacy. The development of Angiotensin II Receptor Blockers (ARBs) like Losartan and Candesartan for treating hypertension stands as a testament to the power of this strategy, where the tetrazole moiety is critical for high-affinity receptor binding.

To rationally design and prioritize these valuable ligands, computational methods are indispensable. Molecular docking, a cornerstone of computer-aided drug design (CADD), simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict its binding orientation and affinity.[5][6] This guide provides a comprehensive methodology for performing comparative docking studies, enabling researchers to effectively evaluate and rank tetrazole-containing ligands for further development.

Part 1: Foundational Principles: The 'Why' Behind the Workflow

A robust computational study is built on a strong theoretical foundation. Understanding the causality behind our choices in software, target selection, and validation methods is what separates a routine calculation from a scientifically insightful investigation.

The Rationale for Target Selection

The starting point for any structure-based design project is the three-dimensional structure of the biological target, typically a protein or enzyme. The quality of this structure directly impacts the reliability of the docking results.[7]

Key Considerations:

  • Resolution: Prioritize high-resolution crystal structures (ideally < 2.5 Å) from the Protein Data Bank (PDB) as they provide more accurate atomic coordinates.

  • Co-crystallized Ligand: Whenever possible, select a structure that has a known inhibitor or natural substrate bound in the active site. This "holo" form provides a validated binding pocket and a crucial reference for validating the docking protocol (a process known as re-docking).[7]

  • Biological Relevance: The chosen functional state of the protein must be relevant to the disease pathology you aim to address.[7]

For this guide, we will use Cyclooxygenase-2 (COX-2) as our model target. COX-2 is a well-validated enzyme in the inflammatory pathway, and various tetrazole derivatives have been designed and studied as potential inhibitors, making it an excellent case study.[8]

The Docking Toolkit: A Comparative Overview of Software

The market offers a wide array of molecular docking software, each employing different search algorithms and scoring functions.[5][9] The choice of software is a critical decision that influences the speed, accuracy, and scope of the study.

Data Presentation: Comparison of Common Docking Software

SoftwareSearch AlgorithmScoring Function TypeFlexibilityCost & Accessibility
AutoDock Vina Gradient-based optimizationEmpirical & Knowledge-basedFlexible Ligand, Rigid/Partially Flexible ReceptorFree, Open-Source[6]
Glide (Schrödinger) Hierarchical Filters, Exhaustive SearchEmpirical (GlideScore)Flexible Ligand, Induced Fit Docking (IFD) availableCommercial[5][10]
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore)Flexible Ligand, Flexible Receptor SidechainsCommercial[9]
rDock Genetic Algorithm + Local SearchEmpirical (SF3, SF5)Flexible Ligand, Rigid ReceptorFree, Open-Source[11][12]

Expert Rationale: For this guide, we will utilize AutoDock Vina . It represents an optimal balance of computational speed and accuracy, and its open-source nature makes it accessible to all researchers, ensuring the reproducibility of the described workflow.[6] Its scoring function is effective for ranking compounds in virtual screening and lead optimization contexts.[5]

Part 2: A Self-Validating Experimental Protocol

Experimental Workflow Diagram

The following diagram outlines the logical flow of a comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Select Target PDB (e.g., COX-2 with Celecoxib) PrepProt 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt PrepLig 3. Prepare Ligands (Generate 3D structures, assign charges) PrepProt->PrepLig Validate 4. Protocol Validation (Re-dock co-crystal ligand, check RMSD < 2Å) PrepLig->Validate Grid 5. Define Grid Box (Center on binding site) Validate->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock AnalyzeScore 7. Analyze Docking Scores (Rank ligands) Dock->AnalyzeScore AnalyzePose 8. Analyze Binding Poses (Visualize H-bonds, hydrophobic interactions) AnalyzeScore->AnalyzePose Compare 9. Comparative Analysis (Compare to known inhibitor) AnalyzePose->Compare

Caption: Workflow for a comparative molecular docking study.

Step-by-Step Methodology: Docking Tetrazole Ligands into COX-2

This protocol uses AutoDockTools (ADT) for preparation and AutoDock Vina for the docking calculation.

1. Receptor Preparation: a. Obtain Structure: Download the crystal structure of COX-2 with a bound inhibitor (e.g., PDB ID: 3LN1, with Celecoxib) from the PDB. b. Clean Protein: Open the PDB file in ADT. Remove water molecules and any heteroatoms not essential for binding. c. Add Hydrogens: Add polar hydrogens to the protein, which are critical for forming hydrogen bonds. d. Compute Charges: Calculate Gasteiger charges for the protein atoms. e. Save as PDBQT: Save the prepared receptor in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

2. Ligand Preparation: a. Create 3D Structures: Draw your tetrazole-containing ligands and a known reference inhibitor (e.g., Celecoxib) in a chemical drawing tool like ChemDraw. b. Convert to 3D: Use a program like Open Babel to convert the 2D drawings into 3D structures and perform an initial energy minimization. c. Prepare in ADT: Load each ligand into ADT. Detect the root, set the number of rotatable bonds (torsions), and assign Gasteiger charges. d. Save as PDBQT: Save each prepared ligand as a PDBQT file.

3. Docking Protocol Validation (Re-docking): a. The Causality: Before docking your novel compounds, you must prove that your chosen software and parameters can reproduce the experimentally observed binding mode. This is the most critical self-validating step.[13] b. Procedure: Extract the co-crystallized ligand (Celecoxib) from the original PDB file and prepare it as described in step 2. c. Define Search Space: In ADT, use the "Grid Box" feature. Center the grid on the co-crystallized ligand, ensuring the box dimensions (e.g., 25x25x25 Å) encompass the entire binding site.[7] d. Run Vina: Dock the prepared Celecoxib back into the COX-2 active site using the defined grid. e. Analyze RMSD: Superimpose the top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD). A value ≤ 2.0 Å is considered a successful validation , indicating your protocol is reliable.[13][14][15][16]

4. Comparative Docking of Tetrazole Ligands: a. Execute Docking: Using the validated protocol (i.e., the same prepared receptor and grid box), run the AutoDock Vina simulation for each of your tetrazole-containing ligands. b. Configuration: A simple configuration file (conf.txt) for Vina would look like this: receptor = protein.pdbqt ligand = ligand_01.pdbqt out = ligand_01_out.pdbqt center_x = 15.0 center_y = 25.0 center_z = 35.0 size_x = 25 size_y = 25 size_z = 25 exhaustiveness = 8

Part 3: Data Interpretation and Validation

The output of a docking simulation is a set of scores and poses. Interpreting this data requires a nuanced understanding of what the numbers mean and the critical importance of visual inspection.

Quantitative Data Summary: Docking Scores

Docking scores are estimations of binding affinity, typically in kcal/mol. More negative scores suggest stronger predicted binding.[17] However, they should be used primarily for ranking a series of related compounds against the same target, not as absolute predictors of in-vivo efficacy.[17]

Data Presentation: Hypothetical Docking Results against COX-2

Compound IDLigand TypeDocking Score (kcal/mol)Key H-Bond Interactions with
Celecoxib Reference Inhibitor-9.8His90, Arg513
Tetrazole-A Carboxylic Acid Bioisostere-10.2His90, Arg513, Ser353
Tetrazole-B Novel Scaffold-8.5Arg513
Carboxylic-A Carboxylic Acid Analogue-8.1His90, Arg513
Qualitative Analysis: Visualizing Binding Interactions

A docking score is meaningless without visual confirmation of a sensible binding pose.[17] Use a molecular visualization tool (e.g., PyMOL, Chimera, Discovery Studio) to analyze the top-ranked pose for each ligand.

Key Questions to Ask:

  • Does the tetrazole ring occupy the same space as the carboxylate group of an analogue or the sulfonamide of Celecoxib?

  • Is the tetrazole forming key hydrogen bonds or ionic interactions with conserved active site residues (e.g., Arg513 in COX-2)?

  • Are the hydrophobic parts of the ligand situated in hydrophobic pockets of the receptor?

The diagram below illustrates the critical interactions between a high-scoring tetrazole ligand and the COX-2 active site.

G cluster_ligand Tetrazole Ligand cluster_receptor COX-2 Active Site Tetrazole_Ring Tetrazole Ring (-ve charge) Arg513 Arg513 (+ve charge) Tetrazole_Ring->Arg513 Ionic Interaction His90 His90 Tetrazole_Ring->His90 H-Bond Ser353 Ser353 Tetrazole_Ring->Ser353 H-Bond Aromatic_Core Aromatic Core Val523 Val523 Aromatic_Core->Val523 Hydrophobic Interaction

Caption: Key ligand-receptor interactions in the active site.

Beyond Docking: Experimental Validation

Computational predictions must be anchored in experimental reality. While docking provides a powerful hypothesis-generating tool, the predicted binding affinities should be confirmed with in-vitro assays.[18]

Recommended Validation Techniques:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to provide a complete thermodynamic profile (Kd, ΔH, ΔS).[18]

  • Surface Plasmon Resonance (SPR): A label-free method that measures binding kinetics (ka, kd) and affinity (Kd).[18]

  • Enzyme Inhibition Assays: For enzyme targets like COX-2, IC50 values can be determined to quantify the functional inhibition by the ligands.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for conducting comparative docking studies of tetrazole-containing ligands. By grounding our computational workflow in the principles of medicinal chemistry and implementing a self-validating protocol, we can generate reliable and actionable insights. The true power of molecular docking is realized not when it is used as a black box, but when it is wielded as a precise tool by a researcher who understands the causality behind each step. The ultimate goal is to accelerate the drug discovery pipeline, and a well-executed docking study is a critical first step in identifying tetrazole-based candidates with high therapeutic potential.

References

  • Docking Software for Drug Development - Labinsights. [Link]

  • Tetrazole: A Versatile Bioisostere in Drug Design - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]

  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. [Link]

  • DOCKING - Center for Computational Structural Biology. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. [Link]

  • How to validate the molecular docking results ? | ResearchGate. [Link]

  • Molecular Docking Software - CD ComputaBio. [Link]

  • Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis Online. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. [Link]

  • Docking and scoring - Schrödinger. [Link]

  • Developing Generalizable Scoring Functions for Molecular Docking: Challenges and Perspectives - PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. As a research chemical integral to various drug development pipelines, its unique structure—featuring both a carboxylic acid and a high-nitrogen tetrazole ring—necessitates a rigorous and informed approach to waste management. This guide is designed for laboratory personnel, including researchers and scientists, to ensure that disposal protocols not only comply with regulatory standards but are also grounded in a deep understanding of the compound's chemical properties and potential hazards.

Hazard Characterization and Risk Assessment

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is critical. While a specific Safety Data Sheet (SDS) for this exact N-methyl isomer may not always be available, data from structurally similar compounds, such as 4-(1H-Tetrazol-5-yl)benzoic acid and benzoic acid itself, provide a strong basis for a conservative risk assessment.

Key Hazards:

  • Irritation: The parent compound, 4-(1H-Tetrazol-5-yl)benzoic acid, is classified as a skin and serious eye irritant.[1] Therefore, it is imperative to assume 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid presents similar risks.

  • High-Nitrogen Content: The tetrazole ring is an energy-rich moiety. While N-methylation can enhance stability compared to the acidic proton on the 1H-tetrazole, compounds in this class should always be handled with care. High-nitrogen heterocycles have the potential for rapid decomposition or energetic reactions under specific conditions (e.g., high temperatures, contact with incompatible materials).[2]

  • Acidic Nature: The benzoic acid functional group makes the compound acidic. It will react with bases and may be corrosive to certain materials.

Based on these properties, the compound must be treated as hazardous waste. A summary of anticipated hazards is presented below.

Hazard ClassificationGHS Hazard StatementPrecautionary CodeSource Analogue
Skin Irritation (Category 2)H315: Causes skin irritationP280, P302+P352[1]
Eye Irritation (Category 2)H319: Causes serious eye irritationP280, P305+P351+P338[1]
Potential Reactivity-P273, P403+P233[2][3]

This table is based on data for 4-(1H-Tetrazol-5-yl)benzoic acid and general principles for tetrazole-containing compounds.

Regulatory Compliance: The Foundation of Safe Disposal

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the legal framework.[4][5]

The Core Principle: All laboratory personnel are required to comply with their institution's specific Chemical Hygiene Plan (CHP).[6][7] This plan is the definitive local guide for waste disposal and supersedes any general advice.

Procedural Imperative: Your first and most critical action is to consult your organization's Environmental Health and Safety (EHS) department. They will provide the necessary waste container types, specific labeling requirements, and pickup schedules. EHS professionals are responsible for the final hazardous waste determination and ensuring compliance with all federal, state, and local regulations.[8][9]

On-Site Handling and Segregation Protocol

Proper handling and segregation at the point of generation are crucial to prevent accidents and ensure the waste is acceptable for final disposal.

Step 1: Personal Protective Equipment (PPE) Always handle 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and its waste in a well-ventilated area, preferably a certified chemical fume hood.[10] The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step 2: Waste Container Selection Use only appropriate, designated hazardous waste containers provided or approved by your EHS department.[11][12]

  • The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) that will not react with the acidic waste.[11]

  • The container must have a secure, tight-fitting lid to prevent spills and fugitive emissions.[8][11]

  • Ensure the container is clearly and accurately labeled as hazardous waste according to your institution's CHP.

Step 3: Waste Segregation Proper segregation is a cornerstone of laboratory safety. Never mix incompatible waste streams. [13] For 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid waste, adhere to the following:

  • Designated Solid Waste: Collect the dry, solid compound and any contaminated items (e.g., weigh boats, contaminated gloves, paper towels) in a designated solid hazardous waste container.

  • Avoid Incompatibles:

    • Heavy Metals: Do NOT mix tetrazole waste with solutions or salts of heavy metals (e.g., silver, lead, mercury). This can lead to the formation of highly sensitive and explosive heavy metal tetrazolide complexes.

    • Strong Oxidizers: Keep separate from strong oxidizing agents.

    • Bases: Do not mix with strong bases in a closed container, as this could generate heat or gas.

Disposal Pathway and Rationale

The recommended and most environmentally sound disposal pathway for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is incineration by a licensed hazardous waste management facility.

Causality: This method is preferred for several reasons:

  • Complete Destruction: High-temperature incineration, often in a rotary kiln equipped with afterburners and scrubbers, ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful compounds like carbon dioxide, water, and nitrogen gas.[1]

  • Hazard Neutralization: This process permanently neutralizes the compound's irritant properties and eliminates any potential energetic characteristics associated with the tetrazole ring.

  • Regulatory Compliance: This is the standard, compliant method for disposing of solid organic chemical waste.

Unacceptable Disposal Methods:

  • Drain Disposal: Absolutely prohibited. The compound's potential environmental effects are not fully known, and it should not be released into the sewer system.[11]

  • Regular Trash: This is a serious violation of hazardous waste regulations and poses a risk to custodial staff and the environment.

Standard Operating Procedure (SOP) for Disposal

This workflow provides a step-by-step process from waste generation to final pickup.

1. Initial Assessment & Consultation:

  • Review the Safety Data Sheet for a similar compound if one for the specific isomer is unavailable.
  • Action: Contact your institution's EHS department to confirm the correct waste stream classification and obtain the proper waste container and label.

2. Waste Collection:

  • Don the appropriate PPE (goggles, nitrile gloves, lab coat).
  • Work within a chemical fume hood.
  • Carefully transfer waste 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (solid) or items contaminated with it into the EHS-provided hazardous waste container.
  • Do not overfill the container; a general rule is to fill to no more than 80-90% capacity.[8][13]

3. Container Management:

  • Securely close the container lid immediately after adding waste.[12]
  • Wipe the exterior of the container clean of any contamination.
  • Ensure the hazardous waste label is complete and legible, including the full chemical name and accumulation start date.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled container in your laboratory's designated SAA.[11][12] This area must be at or near the point of generation.
  • Ensure the SAA is clearly marked and that the waste container is segregated from incompatible materials.

5. Arranging for Disposal:

  • Once the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, per your CHP), schedule a pickup with your EHS department.[4][14]

The entire process can be visualized in the following decision workflow.

G cluster_prep Phase 1: Preparation & Characterization cluster_handle Phase 2: On-Site Handling cluster_dispose Phase 3: Final Disposition start Waste Generation: 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid consult_sds Review SDS & Characterize Hazards (Skin/Eye Irritant, Potential Reactivity) start->consult_sds consult_ehs CRITICAL STEP: Consult Institutional EHS/CHP for Waste Stream & Container consult_sds->consult_ehs get_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->get_ppe collect_waste Collect Waste in Labeled, EHS-Approved Container consult_ehs->collect_waste get_ppe->collect_waste segregate Segregate from Incompatibles (Heavy Metals, Oxidizers, Bases) collect_waste->segregate store Store Sealed Container in Designated Satellite Accumulation Area (SAA) segregate->store schedule_pickup Schedule Pickup with EHS store->schedule_pickup disposal Licensed Contractor Transports for High-Temperature Incineration schedule_pickup->disposal

Caption: Disposal workflow for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS.

  • Control & Contain: If the spill is small and you are trained to handle it, prevent its spread. For a solid, use a scoop or brush and dustpan to gently sweep up the material. Avoid creating dust.[15]

  • Collect Waste: Place all spilled material and contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policies.

By adhering to this comprehensive guide, grounded in scientific principles and regulatory standards, you can ensure the safe and responsible management of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid waste, protecting yourself, your colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). MSDS E Benzoic Acid 5.0. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard Fact Sheet. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. With these new frontiers in chemistry come the critical responsibilities of ensuring the safety of the researchers who pioneer them. This guide provides essential, in-depth safety and logistical information for handling 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. As your partner in laboratory safety, we aim to build a foundation of trust by delivering value that extends beyond the product itself. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Compound

While a specific, comprehensive Safety Data Sheet (SDS) for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is not always readily available, established principles of chemical safety dictate that we assess its potential hazards based on its structural motifs: the tetrazole ring and the benzoic acid functional group.

  • The Tetrazole Moiety: The high nitrogen content of the tetrazole ring renders many compounds in this class energetically unstable.[1] They can be sensitive to heat, friction, or shock, posing a potential explosion hazard.[2][3] Therefore, it is prudent to treat 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid as a potentially energetic material. Dust explosions are also a risk when handling the solid form.[4]

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[4][5][6] Inhalation of dust can lead to respiratory tract irritation.[7]

Based on these structural alerts, we must assume that 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid is a hazardous substance that requires stringent safety protocols to mitigate risks of irritation, toxicity, and energetic decomposition.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in a laboratory setting.

Protection Type Recommended Equipment Specification Standards (Examples) Rationale
Eye and Face Chemical safety goggles and a full-face shield.Goggles: EN 166 (EU), ANSI Z87.1 (US). Face Shield: OSHA 29 CFR 1910.133.Protects against splashes, projectiles, and accidental contact with dust. The face shield offers an additional layer of protection, crucial given the potential for energetic decomposition.[1][3][8]
Skin and Body Flame-retardant lab coat and chemical-resistant apron.Lab Coat: NFPA 2112.A flame-retardant lab coat is essential due to the explosive potential of tetrazole compounds.[1] An apron provides an additional barrier against spills.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).EN 374 (EU), ASTM F739 (US).Provides a barrier against skin contact, which can cause irritation.[9] Double-gloving is recommended when handling larger quantities or for prolonged tasks.
Respiratory NIOSH-approved N95 respirator or higher.NIOSH (US), EN 143 (EU).Necessary when handling the solid compound outside of a glovebox to prevent inhalation of fine particles that can cause respiratory irritation.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount. This workflow is designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8]

  • Blast Shield: Given the energetic nature of the tetrazole ring, the use of a blast shield in front of the experimental setup inside the fume hood is strongly recommended, especially during reactions or when heating.[3]

  • Emergency Equipment: Ensure that a calibrated and tested safety shower and eyewash station are readily accessible and within a 10-second travel distance from your workstation.[8][9]

PPE Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit Procedure) Don1 1. Lab Coat & Apron Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Respirator (outside lab) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Handling the Solid Compound
  • Grounding: To prevent static discharge, which can be an ignition source, ensure all equipment is properly grounded.[3]

  • Non-Sparking Tools: Use spatulas and other tools made of non-sparking materials, such as Teflon-coated or plastic, for all transfers.[3]

  • Avoid Friction and Grinding: Do not grind the material or subject it to unnecessary friction. Handle it gently.

  • Weighing: Weigh the compound on anti-static weighing paper or in a tared container within the fume hood. Minimize the creation of dust.[9]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid.

  • Waste Segregation: All materials contaminated with the compound, including gloves, weighing paper, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container.[10]

  • Container Management: Do not mix this waste with other chemical waste streams. Keep the waste container closed when not in use.

  • Empty Containers: Handle empty containers as if they still contain the product, as residual vapors or solids may be present.[10]

  • Consult EHS: Follow your institution's specific guidelines for the disposal of reactive or potentially explosive hazardous waste. Consult your Environmental Health and Safety (EHS) department for guidance.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][9]

  • Spill: In case of a small spill, and only if you are trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).[2] Use non-sparking tools to collect the material into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.

Your safety is our priority. By understanding the potential hazards of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid and rigorously adhering to these handling protocols, you can confidently advance your research while maintaining the highest standards of laboratory safety.

References

  • 1-H-TETRAZOLE - Bio-Fine. (n.d.).
  • MATERIAL SAFETY DATA SHEET - Giant Chem Solutions. (n.d.).
  • Personal protective equipment for handling N-(2H-tetrazol-5-yl) - Benchchem. (n.d.).
  • Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde - Benchchem. (n.d.).
  • Personal protective equipment for handling 1-(4-methoxyphenyl)-1H-tetraazol-5-ol - Benchchem. (n.d.).
  • Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.) - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99% - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200) - Medline. (2017-09-04).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET. (2012-05-01).
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-02).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methyl-2H-tetrazol-5-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.